1-(4-Methoxyphenyl)cyclopentanecarbonitrile
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZAMVFROCVJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152920 | |
| Record name | 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | |
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Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206-15-1 | |
| Record name | 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | |
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| Record name | 1206-15-1 | |
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| Record name | 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | |
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| Record name | 1-(4-methoxyphenyl)cyclopentanecarbonitrile | |
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| Record name | 1-(p-Methoxyphenyl)cyclopentanenitrile | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS: 1206-15-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)cyclopentanecarbonitrile, a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This document delineates its physicochemical properties, provides detailed protocols for its synthesis and characteristic reactions, and explores its role as a precursor in the development of pharmacologically active molecules. The guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical, actionable insights.
Introduction: The Strategic Importance of Aryl Cycloalkanecarbonitriles
The α-aryl cycloalkanecarbonitrile scaffold is a privileged structural motif in modern organic synthesis, particularly within the realm of medicinal chemistry. The combination of a rigid cycloalkyl ring, a reactive nitrile group, and an aromatic system provides a versatile platform for the construction of complex molecular architectures. The nitrile moiety, in particular, is a valuable functional group, capable of being transformed into a variety of other functionalities, including primary amines, carboxylic acids, and ketones.[1][2] This versatility makes aryl cycloalkanecarbonitriles, such as this compound, highly sought-after intermediates in the synthesis of novel therapeutic agents.
The subject of this guide, this compound, embodies the key features of this important class of molecules. The methoxy-substituted phenyl ring is a common feature in many approved drugs, influencing pharmacokinetic and pharmacodynamic properties.[3] The cyclopentane ring offers a three-dimensional scaffold that can be crucial for establishing effective interactions with biological receptors.[3] Notably, structurally similar compounds, such as 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol, are known intermediates in the synthesis of the widely-prescribed antidepressant, Venlafaxine.[1][2][4][5] This underscores the relevance of this compound and its derivatives as building blocks for central nervous system (CNS) active agents and other therapeutic candidates.
This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in research and development. This section provides a summary of the key properties of this compound.
General Properties
| Property | Value | Source(s) |
| CAS Number | 1206-15-1 | [6][7] |
| Molecular Formula | C₁₃H₁₅NO | [6][7] |
| Molecular Weight | 201.26 g/mol | [6][7] |
| Appearance | Not specified, likely a colorless to pale yellow oil or low-melting solid | General knowledge |
| Boiling Point | 135-139 °C at 3 mmHg | |
| Density | 1.0862 g/cm³ | [8] |
| Refractive Index (n²⁰/D) | 1.536-1.538 | [8] |
| Storage | Sealed in a dry place at room temperature |
Spectroscopic Characterization
The NIST WebBook provides a gas-phase IR spectrum for this compound.[6] Key expected vibrational frequencies include:
-
~2230 cm⁻¹: C≡N stretch (a sharp, medium-intensity band characteristic of nitriles).
-
~3000-2850 cm⁻¹: C-H stretching from the aromatic and aliphatic (cyclopentane) portions of the molecule.
-
~1610, 1510, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1030 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
Detailed experimental NMR data for this specific compound is not widely published. However, based on established chemical shift principles and data from analogous structures, the following ¹H and ¹³C NMR spectra can be predicted.[9][10][11][12][13]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.25 (d, 2H): Aromatic protons ortho to the cyclopentyl group.
-
δ 6.90-6.85 (d, 2H): Aromatic protons ortho to the methoxy group.
-
δ 3.80 (s, 3H): Methoxy group protons.
-
δ 2.40-2.30 (m, 4H): Cyclopentane protons adjacent to the quaternary carbon.
-
δ 1.90-1.80 (m, 4H): Remaining cyclopentane protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ 159.0: Aromatic carbon attached to the methoxy group.
-
δ 134.0: Aromatic quaternary carbon attached to the cyclopentyl group.
-
δ 128.0: Aromatic CH carbons ortho to the cyclopentyl group.
-
δ 122.0: Nitrile carbon (C≡N).
-
δ 114.0: Aromatic CH carbons ortho to the methoxy group.
-
δ 55.0: Methoxy carbon.
-
δ 48.0: Quaternary carbon of the cyclopentane ring.
-
δ 38.0: CH₂ carbons of the cyclopentane ring adjacent to the quaternary carbon.
-
δ 24.0: Remaining CH₂ carbons of the cyclopentane ring.
Experimental Protocol: NMR Sample Preparation
A general protocol for preparing an NMR sample of a compound like this compound is as follows:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube.
-
Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.
While an experimental mass spectrum is not available, the fragmentation pattern upon electron ionization can be predicted based on the structure of the molecule and known fragmentation pathways of similar compounds.[14][15][16]
-
Molecular Ion (M⁺): m/z = 201.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z = 186.
-
Cleavage of the cyclopentane ring, potentially leading to the loss of ethylene (C₂H₄) or other small neutral fragments.
-
Formation of a tropylium-like ion from the aromatic portion of the molecule.
-
The base peak is likely to be a fragment resulting from a stable carbocation formed after initial fragmentation.
-
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the alkylation of 4-methoxyphenylacetonitrile with 1,4-dihalobutane. A general and robust procedure for the synthesis of analogous 1-phenylcyclopentanecarbonitriles has been published in Organic Syntheses, which can be adapted for this specific compound.[17]
Synthetic Scheme
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile.[17]
Materials:
-
4-Methoxyphenylacetonitrile
-
1,4-Dibromobutane
-
Sodium hydroxide (50% aqueous solution)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add the phase-transfer catalyst and the 50% aqueous sodium hydroxide solution.
-
Addition of Starting Materials: With vigorous stirring, add 4-methoxyphenylacetonitrile to the flask.
-
Alkylation: Add 1,4-dibromobutane dropwise from the addition funnel. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the nitrile group, which can be transformed into several other important functional groups.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid.[18] This transformation is a key step in the synthesis of various pharmaceutical intermediates.
Caption: Hydrolysis to the corresponding carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)
-
Reaction Setup: In a round-bottomed flask, dissolve this compound in a mixture of a suitable acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
Reaction: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and pour it onto ice.
-
Isolation: Collect the precipitated carboxylic acid by filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the crude product with cold water and recrystallize from an appropriate solvent system.
Reduction to Primary Amine
The nitrile can be reduced to the corresponding primary amine, (1-(4-methoxyphenyl)cyclopentyl)methanamine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This amine can then serve as a building block for more complex molecules.
Caption: Reduction to the corresponding primary amine.
Experimental Protocol: Reduction with LiAlH₄ (General Procedure)
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting solids and wash them thoroughly with ether. Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.
Reaction with Organometallic Reagents
Reaction with Grignard or organolithium reagents followed by hydrolysis provides a route to ketones. This reaction further expands the synthetic utility of this compound.
Applications in Drug Discovery and Development
As previously mentioned, the structural motif of this compound is found in intermediates used for the synthesis of CNS-active compounds. The synthesis of the antidepressant Venlafaxine involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone to form a cyanohydrin intermediate, which is structurally very similar to the cyclopentyl analog.[1][2][4][5] This highlights the potential of this compound as a starting material for the synthesis of novel Venlafaxine analogs or other compounds targeting neurological pathways.
The ability to convert the nitrile to a primary amine or a carboxylic acid allows for the introduction of this substituted cyclopentyl moiety into a wide range of molecular scaffolds, making it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
While a specific material safety data sheet (MSDS) for this compound is not widely available, general precautions for handling nitriles and aromatic compounds should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. In case of exposure, seek immediate medical attention.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its nitrile group provide access to a variety of important downstream products, including carboxylic acids and primary amines. The structural similarity of its derivatives to key intermediates in the synthesis of established pharmaceuticals like Venlafaxine underscores its importance for researchers and drug development professionals. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, and is intended to facilitate its effective use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | 36263-51-1 | Benchchem [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C13H15NO | CID 71008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR spectrum [chemicalbook.com]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. PubChemLite - this compound (C13H15NO) [pubchemlite.lcsb.uni.lu]
- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. par.nsf.gov [par.nsf.gov]
- 17. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
1-(4-Methoxyphenyl)cyclopentanecarbonitrile molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
Authored by a Senior Application Scientist
Introduction
This compound is a member of the α-aryl nitrile chemical class, a group of compounds recognized for their utility as versatile intermediates in organic synthesis. The molecular architecture, featuring a quaternary carbon center connecting a cyclopentyl ring, a p-substituted aromatic system, and a nitrile functional group, makes it a subject of interest for synthetic chemists and drug development professionals. The cyclopentane moiety is a common scaffold in numerous bioactive natural products and pharmaceuticals, providing a defined three-dimensional structure.[1] Similarly, aryl nitriles are precursors to a wide array of functional groups, including carboxylic acids, primary amines, and amides, rendering them valuable building blocks in medicinal chemistry.[2] This guide provides a detailed examination of the molecule's structural elucidation through modern analytical techniques, explores its synthesis, and discusses the significance of its structural motifs in the broader context of chemical and pharmaceutical research.
Molecular Identity and Physicochemical Characteristics
The foundational step in characterizing any chemical entity is to establish its fundamental properties. This compound is unambiguously identified by its unique CAS Registry Number, molecular formula, and precise molecular weight.
The structure consists of a five-membered aliphatic ring (cyclopentane) attached to a benzene ring at the para-position via a methoxy group (-OCH₃). The key feature is the quaternary carbon atom (C1 of the cyclopentane ring) which is bonded to the phenyl ring, the nitrile group (-C≡N), and two methylene groups of the cyclopentane ring.
Caption: 2D Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1206-15-1 | [3][4][5] |
| Molecular Formula | C₁₃H₁₅NO | [3][4][6] |
| Molecular Weight | 201.26 g/mol | [3][4][5] |
| Boiling Point | 135-139 °C (at 3 mmHg) | [4] |
| Density | 1.0862 g/cm³ | [4] |
| Refractive Index | 1.536-1.538 |[4] |
Spectroscopic Analysis for Structural Elucidation
The confirmation of the molecular structure relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity and connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The gas-phase IR spectrum for this compound is available in the NIST Chemistry WebBook.[3] The key vibrational frequencies confirm the presence of the nitrile, aromatic, and aliphatic components.
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the range of 2260-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[7]
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds on the benzene ring.[7]
-
Aliphatic C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methylene groups in the cyclopentane ring.[7]
-
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching within the aromatic ring.
-
C-O Stretch: The presence of the methoxy group is confirmed by a strong C-O stretching band, typically found around 1250 cm⁻¹ for aryl ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this exact compound is not widely published, we can predict the spectra based on established chemical shift principles.[8]
¹H NMR Predictions:
-
Aromatic Protons (δ 6.8-7.4 ppm): The para-substituted methoxyphenyl group will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the methoxy group will appear as a doublet around δ 6.8-7.0 ppm, while the two protons ortho to the cyclopentyl group will appear as a doublet at a more downfield position, around δ 7.2-7.4 ppm.
-
Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.
-
Cyclopentane Protons (δ 1.6-2.5 ppm): The eight protons on the cyclopentane ring are diastereotopic and will present as a series of complex, overlapping multiplets in the aliphatic region of the spectrum.
¹³C NMR Predictions:
-
Nitrile Carbon (-C≡N, δ ~120 ppm): The carbon of the nitrile group typically appears in this region.
-
Aromatic Carbons (δ 114-160 ppm): Six distinct signals are expected. The carbon bearing the methoxy group will be the most downfield (δ ~158-160 ppm). The carbon bearing the cyclopentyl group will be a quaternary signal around δ 135-140 ppm. The other four aromatic carbons will appear between δ 114-130 ppm.
-
Quaternary Cyclopentane Carbon (C1, δ ~45-55 ppm): The sp³-hybridized quaternary carbon, to which the nitrile and phenyl groups are attached, will be a weak signal in this range.
-
Methoxy Carbon (-OCH₃, δ ~55 ppm): A distinct signal for the methyl carbon of the ether.
-
Cyclopentane Carbons (-CH₂-, δ ~25-40 ppm): The four methylene carbons of the cyclopentane ring will likely show two distinct signals due to symmetry.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the molecule, 201.26.[3]
-
Key Fragmentation Patterns: Common fragmentation pathways would likely include:
-
Loss of the nitrile group as HCN (M-27).
-
Cleavage of the bond between the quaternary carbon and the phenyl ring, leading to a prominent fragment corresponding to the methoxyphenyl cation.
-
Fragmentation of the cyclopentane ring.
-
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through several established methods for forming α-aryl nitriles. The choice of method often depends on the availability of starting materials and desired reaction scale.
Synthetic Protocols
Protocol 1: Palladium-Catalyzed α-Arylation This is a modern and highly effective method for constructing the C-C bond between the aromatic ring and the α-carbon of the nitrile.[9]
-
Rationale: This protocol leverages a palladium catalyst to couple an aryl halide (which are often more accessible and cost-effective than other precursors) directly with an enolizable nitrile.[9] The use of a specialized phosphine ligand is crucial for achieving high catalytic turnover and yield. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the nitrile, forming the reactive nucleophile.
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., S-Phos, 4 mol%), and sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂, 1.2 equivalents).
-
Add anhydrous toluene as the solvent, followed by cyclopentanecarbonitrile (1.0 equivalent).
-
Add 4-bromoanisole or 4-chloroanisole (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
-
Caption: Workflow for Pd-Catalyzed α-Arylation Synthesis.
Protocol 2: Direct Cyanation of the Corresponding Alcohol This method involves the direct conversion of a tertiary alcohol to the nitrile, offering an alternative route if the alcohol precursor is readily available.[2]
-
Rationale: Lewis acids can activate tertiary benzylic-type alcohols towards nucleophilic substitution.[2] Trimethylsilyl cyanide (TMSCN) serves as a safe and effective cyanide source. This method avoids the use of strong bases and can proceed under mild conditions.
-
Step-by-Step Methodology:
-
Dissolve 1-(4-methoxyphenyl)cyclopentanol (1.0 equivalent) in an anhydrous solvent like dichloromethane.
-
Add a catalytic amount of a Lewis acid, such as Indium(III) bromide (InBr₃, 5-10 mol%).[2]
-
Add TMSCN (1.2-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction for 5-30 minutes, monitoring by TLC.
-
Upon completion, quench the reaction carefully with water or a saturated NaHCO₃ solution.
-
Extract the product, dry the organic layer, and purify by column chromatography as described in Protocol 1.
-
Chemical Reactivity
The reactivity of this compound is dominated by the nitrile group, which can be transformed into other valuable functionalities.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to either a carboxamide intermediate or fully to the corresponding carboxylic acid, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid.
-
Reduction: The nitrile group can be reduced to a primary amine, [1-(4-methoxyphenyl)cyclopentyl]methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in pharmaceutical synthesis for introducing basic amine centers.[10]
Significance in Medicinal and Synthetic Chemistry
The structural components of this compound each contribute to its potential as a valuable scaffold in drug discovery.
-
The α-Aryl Nitrile Motif: This is a privileged structure that serves as a key precursor for many biologically active compounds.[11] Its ability to be converted into acids, amides, and amines allows for extensive structure-activity relationship (SAR) studies.
-
The Cyclopentane Ring: As a bioisostere for other cyclic systems or as a conformationally constrained linker, the cyclopentane ring is prevalent in many approved drugs.[1] It provides a rigid scaffold that can orient substituents into specific vectors to optimize binding with biological targets.
-
The Quaternary Center: The presence of a fully substituted carbon atom can enhance metabolic stability by blocking potential sites of oxidation. This steric hindrance can also lock the molecule into a specific conformation, which may be beneficial for receptor affinity.[12]
The combination of these features makes this molecule, and others in its class, attractive targets for inclusion in compound libraries for high-throughput screening and as starting points for lead optimization campaigns in drug discovery.[13]
Conclusion
This compound is a well-defined chemical entity whose structure is readily confirmed by a suite of standard spectroscopic techniques. Its synthesis is achievable through modern catalytic methods, highlighting advances in C-C bond formation. The molecule serves as an excellent case study in structural analysis and represents a confluence of important structural motifs—the aryl nitrile, the carbocyclic ring, and a quaternary center—that are of significant interest to researchers in synthetic organic chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [webbook.nist.gov]
- 4. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE | 1206-15-1 [amp.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. PubChemLite - this compound (C13H15NO) [pubchemlite.lcsb.uni.lu]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides [organic-chemistry.org]
- 10. 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile | 74205-06-4 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comprehensive Guide to the IUPAC Nomenclature of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. In the intricate landscape of drug discovery and development, the precise naming of a molecule is paramount for database integrity, regulatory submissions, and reproducible research. This technical guide provides an in-depth analysis of the IUPAC name for the chemical entity commonly referred to as 1-(4-Methoxyphenyl)cyclopentanecarbonitrile. We will deconstruct the name into its constituent parts, elucidate the hierarchical rules that dictate its formation, and provide a step-by-step protocol for its derivation. This document serves as a reference for researchers, chemists, and regulatory professionals who require a comprehensive understanding of this molecule's formal nomenclature.
Introduction: The Imperative of Precision in Chemical Naming
In the realm of medicinal chemistry and materials science, molecular complexity is the norm. The compound this compound and its analogs are of interest as versatile intermediates in the synthesis of more complex molecular architectures.[1] The ability to define such a structure with an unequivocal name is not merely an academic exercise; it is a fundamental requirement for patent applications, scientific publications, and global supply chain management. The IUPAC system provides a logical, rule-based framework that, when correctly applied, yields a unique name for any given chemical structure. This guide will demonstrate the application of these rules to the title compound, CAS Number 1206-15-1.[2][3][4]
The Correct IUPAC Name
The formally accepted IUPAC name for the specified molecule is 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile .[2][4][5][6]
While often written as "this compound," the inclusion of the "-1-" locant for the carbonitrile group adds a layer of precision, explicitly indicating that the carbon atom of the nitrile group is not part of the parent ring's numbering.[2][4]
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| Preferred IUPAC Name | 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile | PubChem[5][7], Vertex AI Search[2] |
| CAS Registry Number | 1206-15-1 | NIST WebBook[3], Sigma-Aldrich[8] |
| Molecular Formula | C13H15NO | PubChem[5], NIST WebBook[3] |
| Molecular Weight | 201.27 g/mol | Vertex AI Search[2], ChemicalBook[4] |
| InChIKey | DOZAMVFROCVJLO-UHFFFAOYSA-N | PubChem[5], NIST WebBook[3] |
Deconstruction of the IUPAC Name: A Hierarchical Approach
The IUPAC nomenclature system is hierarchical. To name a complex molecule, one must first identify the principal functional group, which dictates the suffix of the name. All other structural components are then treated as substituents.
Step 1: Identification of the Principal Functional Group
The molecule contains two key features: a phenyl ring with a methoxy group and a cyclopentane ring bearing a nitrile group (-C≡N). According to IUPAC priority rules, the nitrile group is of higher priority than the ether (methoxy) or the alkane (cyclopentane) ring.[9] Therefore, the molecule is named as a derivative of a nitrile.
Step 2: Naming the Parent Structure
When a nitrile group is directly attached to a cyclic system, the suffix -carbonitrile is appended to the name of the cycloalkane.[10][11][12] The carbon atom of the -CN group is not included in the numbering of the parent ring.
-
Parent Ring: Cyclopentane
-
Name with Suffix: Cyclopentanecarbonitrile
Step 3: Numbering the Parent Ring
The numbering of the parent cycloalkane begins at the carbon atom bearing the principal functional group.[12][13] In this case, the carbon of the cyclopentane ring attached to the -carbonitrile group is designated as position 1 .
Step 4: Identifying and Naming the Substituents
With the carbonitrile group and its point of attachment identified, we now locate and name the other substituent attached to the parent ring.
-
A phenyl group with a methoxy group (-OCH3) at its para-position (position 4) is attached to the cyclopentane ring.
-
This substituent is named (4-methoxyphenyl) .
This (4-methoxyphenyl) group is also attached to position 1 of the cyclopentane ring.
Step 5: Assembling the Final Name
The final IUPAC name is constructed by combining the names of the substituents with the parent name, preceded by their locants (position numbers).
-
Substituent: (4-methoxyphenyl) at position 1 of the ring. This gives 1-(4-methoxyphenyl) .
-
Parent Ring: cyclopentane.
-
Principal Functional Group Suffix: -carbonitrile, also at position 1. This gives -1-carbonitrile .
Combining these elements yields the full, unambiguous IUPAC name: 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile .
Experimental Protocol: Systematic Derivation of the IUPAC Name
This protocol outlines a self-validating workflow for deriving the IUPAC name for any similarly structured molecule.
Methodology:
-
Functional Group Priority Assessment:
-
Objective: To identify the principal functional group that determines the suffix of the name.
-
Procedure:
-
List all functional groups present in the molecule: Nitrile (-CN), Ether (-OR), Aromatic Ring (Phenyl), Cycloalkane (Cyclopentane).
-
Consult the IUPAC table of seniority of functional groups.
-
Result: The nitrile group has the highest priority.[9][14] The molecule will be named with a suffix indicating a nitrile.
-
-
-
Parent Hydride Selection:
-
Objective: To determine the main carbon chain or ring to which the principal functional group is attached.
-
Procedure:
-
Observe that the nitrile group is attached to a cyclopentane ring.
-
Apply IUPAC Rule C-831.1, which states that for nitriles where the -CN group is attached to a ring, the name is formed by adding the suffix "-carbonitrile" to the name of the ring system.[10][12]
-
Result: The parent structure is cyclopentanecarbonitrile .
-
-
-
Locant Assignment (Numbering):
-
Objective: To assign numerical locants to the atoms of the parent structure.
-
Procedure:
-
Identify the carbon atom of the cyclopentane ring that is bonded to the principal functional group (the carbonitrile).
-
Assign this carbon as locant 1 .[15]
-
Identify all other substituents attached to the parent ring. In this case, a (4-methoxyphenyl) group is also attached to the same carbon.
-
Result: The carbonitrile group is at position 1. The (4-methoxyphenyl) group is at position 1.
-
-
-
Nomenclature Assembly:
-
Objective: To construct the final name in the correct order.
-
Procedure:
-
Start with the substituent name, preceded by its locant: 1-(4-methoxyphenyl) .
-
Follow with the name of the parent ring: cyclopentane .
-
Conclude with the suffix for the principal functional group, preceded by its locant: -1-carbonitrile .
-
Combine all parts: 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile .
-
-
Visualization of the Naming Logic
The following diagrams illustrate the structural breakdown and the numbering scheme crucial for the IUPAC nomenclature.
Caption: Workflow for deriving the IUPAC name.
Caption: Numbered structure of the molecule.
Conclusion
The systematic name 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile is derived from a logical application of established IUPAC nomenclature rules. By prioritizing the nitrile functional group, identifying the parent cycloalkane, and correctly numbering the ring to locate the substituents, an unambiguous and universally understood identifier is generated. For professionals in research and drug development, adherence to this systematic approach is non-negotiable for ensuring clarity, accuracy, and integrity in scientific communication.
References
- 1. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | 36263-51-1 | Benchchem [benchchem.com]
- 2. 1-(4-METHOXYPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 1206-15-1 [matrix-fine-chemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE | 1206-15-1 [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C13H15NO) [pubchemlite.lcsb.uni.lu]
- 6. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C13H15NO | CID 71008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Naming Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2.5 Naming Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 14. Nitrile nomenclature [quimicaorganica.org]
- 15. chem.libretexts.org [chem.libretexts.org]
1-(4-Methoxyphenyl)cyclopentanecarbonitrile synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
Abstract
This compound is a valuable chemical intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceutical agents. Its structure, featuring a quaternary carbon center connecting a cyclopentyl ring, a methoxy-substituted aromatic ring, and a nitrile group, presents unique synthetic challenges and opportunities. This guide provides an in-depth analysis of the primary synthetic routes to this molecule, with a core focus on the strategic selection of precursors. We will dissect the chemical logic behind each pathway, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible precursor molecules. For this compound, two primary disconnections are most logical: the C-CN bond and the C-C bonds forming the cyclopentyl ring.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals three core strategies, each defined by a distinct set of precursors that we will explore in detail.
Synthetic Strategy 1: Nucleophilic Substitution on a Tertiary Halide
This classical approach involves the formation of the critical C-CN bond via a nucleophilic substitution reaction. The stability of the tertiary benzylic carbocation intermediate suggests that this reaction likely proceeds through an S(_N)1 mechanism.
Precursor Selection and Rationale
-
Core Precursors: 1-Halo-1-(4-methoxyphenyl)cyclopentane and an alkali metal cyanide (e.g., KCN, NaCN).
-
Rationale: The synthesis is divided into two key steps. First, a stable tertiary alcohol, 1-(4-methoxyphenyl)cyclopentanol, is synthesized. This alcohol is then converted into a good leaving group (a halide) to facilitate nucleophilic attack by the cyanide ion. An ethanolic solution of potassium or sodium cyanide is often used; the alcohol-based solvent minimizes the presence of water, which could lead to competing hydrolysis reactions and the formation of the alcohol as a byproduct.
Synthetic Workflow
Caption: Workflow for the Nucleophilic Substitution strategy.
Experimental Protocols
Step A: Synthesis of 1-(4-methoxyphenyl)cyclopentanol
-
Prepare a Grignard reagent by reacting 4-bromoanisole with magnesium turnings in dry diethyl ether.[1]
-
In a separate flask, dissolve cyclopentanone in dry diethyl ether and cool the solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the cyclopentanone solution with continuous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure to yield the crude alcohol.
Step B: Synthesis of 1-Bromo-1-(4-methoxyphenyl)cyclopentane
-
Dissolve the crude alcohol from Step A in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and slowly bubble hydrogen bromide (HBr) gas through it, or add concentrated hydrobromic acid.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4) and concentrate to yield the tertiary bromide.
Step C: Synthesis of this compound
-
Prepare a solution of potassium cyanide (KCN) in ethanol. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the KCN solution to reflux.
-
Slowly add a solution of the bromide from Step B in ethanol to the refluxing cyanide solution.[2]
-
Maintain the reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, filter off any inorganic salts, and remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water, dry, and concentrate. Purify the final product by column chromatography or distillation.
Synthetic Strategy 2: The Ritter Reaction
The Ritter reaction is a powerful method for preparing N-alkyl amides, which can be subsequently hydrolyzed to form the desired nitrile under specific conditions, or more directly, can use a cyanide source like trimethylsilyl cyanide (TMSCN) to form the nitrile. It is particularly effective for substrates that can form stable carbocations, such as tertiary and benzylic alcohols.[3][4][5]
Precursor Selection and Rationale
-
Core Precursors: 1-(4-Methoxyphenyl)cyclopentanol and a cyanide source (e.g., TMSCN) in the presence of a strong acid (e.g., H(_2)SO(_4), or a Lewis acid).
-
Rationale: The reaction proceeds via the formation of a stable tertiary, benzylic carbocation upon protonation of the alcohol and loss of water.[6] This carbocation is then trapped by the nucleophilic nitrogen of the nitrile. When using TMSCN, the reaction can be driven directly to the nitrile product. This route is often more direct than the substitution pathway as it can be a one-pot synthesis from the alcohol.
Synthetic Workflow and Mechanism
Caption: Mechanism of the Ritter Reaction for nitrile synthesis.
Experimental Protocol
-
To a solution of 1-(4-methoxyphenyl)cyclopentanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add trimethylsilyl cyanide (TMSCN).
-
Slowly add a catalytic amount of concentrated sulfuric acid dropwise while maintaining the low temperature.[6]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes, or until TLC indicates completion.[6]
-
Carefully quench the reaction at 0 °C by the sequential addition of a saturated aqueous solution of sodium carbonate (Na(_2)CO(_3)) followed by 1.0 M sodium hydroxide (NaOH) to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the desired this compound.
Synthetic Strategy 3: Bis-Alkylation of an Activated Acetonitrile
This strategy builds the cyclopentane ring onto the aromatic nitrile precursor through a double alkylation reaction.
Precursor Selection and Rationale
-
Core Precursors: p-Methoxyphenylacetonitrile and 1,4-dibromobutane.
-
Rationale: The methylene protons of p-methoxyphenylacetonitrile are acidic due to the electron-withdrawing effects of both the nitrile and the phenyl ring. A strong base can deprotonate this position to form a stable carbanion. This carbanion then acts as a nucleophile, reacting with one end of the 1,4-dibromobutane. A second intramolecular alkylation then closes the ring to form the cyclopentyl moiety.
Synthetic Workflow
Caption: Workflow for the Bis-Alkylation strategy.
Experimental Protocol
-
To a solution of p-methoxyphenylacetonitrile in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a strong base like powdered sodium hydroxide or sodium hydride under an inert atmosphere.[7]
-
Stir the mixture for approximately 30 minutes to ensure complete formation of the carbanion.
-
Slowly add 1,4-dibromobutane to the reaction mixture, maintaining the temperature below 75°C.[7]
-
Stir the mixture at this temperature for 4-6 hours.
-
After cooling, dilute the reaction mixture with water and an organic solvent (e.g., benzene or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer.
-
Combine the organic extracts, wash with water, dry over magnesium sulfate (MgSO(_4)), and remove the solvent under reduced pressure.
-
The residue can be purified by vacuum distillation or column chromatography to yield the final product.[7]
Comparative Analysis of Precursor Strategies
| Strategy | Key Precursors | Key Reagents | Advantages | Disadvantages |
| Nucleophilic Substitution | 1-(4-Methoxyphenyl)cyclopentanol, Halogenating Agent | KCN or NaCN | Well-established reactions; precursors are accessible. | Multi-step process; involves a toxic halogenating agent and highly toxic cyanide salts. |
| Ritter Reaction | 1-(4-Methoxyphenyl)cyclopentanol | TMSCN, Strong Acid | Often a high-yielding, one-pot reaction from the alcohol; suitable for sterically hindered centers.[3] | Requires strongly acidic conditions which may not be compatible with all functional groups; TMSCN is toxic. |
| Bis-Alkylation | p-Methoxyphenylacetonitrile, 1,4-Dibromobutane | Strong Base (NaOH, NaH) | Convergent route building the ring structure efficiently. | Requires a strong base and anhydrous conditions; potential for polymerization of the dihalide. |
Conclusion
The synthesis of this compound can be approached from several distinct strategic directions, each defined by its unique set of precursors. The Ritter Reaction often represents the most elegant and efficient pathway, converting a readily available tertiary alcohol directly into the target nitrile in a single step. The Nucleophilic Substitution route, while more traditional and involving more steps, relies on robust and predictable chemical transformations. Finally, the Bis-Alkylation strategy offers a creative approach to ring formation, building complexity from simpler, linear precursors.
The choice of synthetic route and its corresponding precursors will ultimately depend on factors such as starting material availability, scale, functional group tolerance, and safety considerations, particularly concerning the handling of highly toxic cyanide reagents. This guide provides the foundational knowledge for researchers to make an informed decision tailored to their specific laboratory context and synthetic goals.
References
- 1. dea.gov [dea.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. Ritter Reaction | NROChemistry [nrochemistry.com]
- 7. 1-(4-METHYLPHENYL)-1-CYCLOPENTANECARBONITRILE synthesis - chemicalbook [chemicalbook.com]
The Definitive Spectroscopic Guide to 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
An In-depth Technical Resource for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS No. 1206-15-1). As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural and electronic properties is paramount. This document consolidates experimental and predicted spectroscopic data, offering a detailed interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers with the foundational knowledge for confident identification and utilization of this compound. All protocols for data acquisition and interpretation are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of Spectroscopic Characterization
In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent investigations are built. Spectroscopic techniques are the cornerstone of this process, providing a detailed "fingerprint" of a molecule's atomic and electronic framework. For a compound such as this compound, which possesses a unique combination of an aromatic ether, a nitrile, and a cycloalkane moiety, a multi-faceted spectroscopic approach is essential.
This guide is structured to provide not just the data, but the scientific reasoning behind the interpretation. By understanding why a proton resonates at a specific chemical shift or why a particular bond vibrates at a certain frequency, researchers can move beyond simple data matching to a deeper comprehension of molecular structure and reactivity.
Molecular Structure and Key Features
This compound is a tertiary nitrile with a molecular formula of C₁₃H₁₅NO and a molecular weight of approximately 201.26 g/mol .[1] Its structure is characterized by a central quaternary carbon atom bonded to a cyclopentyl ring, a nitrile group, and a 4-methoxyphenyl (anisyl) group.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for this specific compound are not widely published, a highly reliable predicted spectrum can be generated based on established principles and data from analogous structures.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, methoxy, and cyclopentyl protons.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | Doublet | 2H | Ar-H (ortho to C-quat) | Deshielded by the electron-withdrawing nitrile group and the aromatic ring current. |
| ~ 6.90 | Doublet | 2H | Ar-H (ortho to -OCH₃) | Shielded by the electron-donating methoxy group. |
| ~ 3.80 | Singlet | 3H | -OCH₃ | Characteristic chemical shift for a methoxy group on an aromatic ring. |
| ~ 2.20 - 2.00 | Multiplet | 4H | Cyclopentyl-H (adjacent to C-quat) | Deshielded due to proximity to the quaternary carbon and the aromatic ring. |
| ~ 1.90 - 1.70 | Multiplet | 4H | Cyclopentyl-H (distant from C-quat) | More shielded, typical aliphatic proton region. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
Caption: Workflow for ¹H NMR Data Acquisition and Processing.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 159.0 | Ar-C (-OCH₃) | Quaternary aromatic carbon attached to the strongly electron-donating oxygen. |
| ~ 132.0 | Ar-C (ipso to C-quat) | Quaternary aromatic carbon, deshielded. |
| ~ 128.0 | Ar-CH (ortho to C-quat) | Aromatic CH carbons. |
| ~ 122.0 | Nitrile (C≡N) | Characteristic chemical shift for a nitrile carbon. |
| ~ 114.0 | Ar-CH (ortho to -OCH₃) | Shielded by the electron-donating methoxy group. |
| ~ 55.0 | Methoxy (-OCH₃) | Typical chemical shift for a methoxy carbon. |
| ~ 45.0 | Quaternary Cyclopentyl-C | The central sp³ quaternary carbon. |
| ~ 38.0 | Cyclopentyl-CH₂ (adjacent to C-quat) | Aliphatic carbons adjacent to the quaternary center. |
| ~ 24.0 | Cyclopentyl-CH₂ (distant from C-quat) | More shielded aliphatic carbons. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The gas-phase IR spectrum for this compound is available from the NIST WebBook.[1]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 2960 | Strong | C-H stretch | Cyclopentyl |
| ~ 2240 | Medium, Sharp | C≡N stretch | Nitrile |
| ~ 1610, 1510 | Strong | C=C stretch | Aromatic Ring |
| ~ 1250 | Strong | Asymmetric C-O-C stretch | Aryl Ether |
| ~ 1030 | Strong | Symmetric C-O-C stretch | Aryl Ether |
| ~ 830 | Strong | C-H out-of-plane bend | 1,4-disubstituted aromatic |
Interpretation:
-
The sharp, medium-intensity peak around 2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[2] Its position is slightly lower than a typical aliphatic nitrile due to conjugation with the adjacent quaternary carbon and aromatic system.[2][3]
-
The strong absorptions in the 1610-1510 cm⁻¹ region are characteristic of the aromatic ring's carbon-carbon stretching vibrations.
-
The prominent bands at approximately 1250 cm⁻¹ and 1030 cm⁻¹ are indicative of the asymmetric and symmetric C-O-C stretching of the aryl ether, respectively.
-
The strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 201 would be expected for the molecular ion [C₁₃H₁₅NO]⁺. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[4][5]
-
Key Fragmentation Pathways:
-
Loss of H• (m/z = 200): A common fragmentation for aromatic compounds.
-
Loss of C₂H₄ (ethene) from the cyclopentyl ring (m/z = 173): A characteristic fragmentation for cyclopentyl systems.
-
Benzylic Cleavage (m/z = 134): Cleavage of the bond between the quaternary carbon and the cyclopentyl ring, followed by rearrangement can lead to the stable [CH₃O-C₆H₄-C≡N]⁺ ion.
-
Tropylium Ion Formation (m/z = 107 or 91): Further fragmentation of the aromatic portion can lead to these common aromatic fragments.
-
References
1-(4-Methoxyphenyl)cyclopentanecarbonitrile safety and handling
An In-depth Technical Guide to the Safe Handling of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The focus is not merely on procedural steps but on the underlying scientific principles that dictate these precautions, fostering a culture of intrinsic safety.
Introduction to this compound
This compound is an aromatic nitrile compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a stable cyclopentane ring, a methoxy-substituted phenyl group, and a reactive nitrile moiety, makes it a versatile building block. However, the presence of the cyano (−C≡N) group necessitates a rigorous and informed approach to its handling, storage, and disposal due to its potential toxicological profile.
Section 1: Chemical & Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1206-15-1 | [1] |
| Molecular Formula | C₁₃H₁₅NO | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | Solid (May appear as a dark yellow solid) | [2] |
| Boiling Point | 135-139 °C at 3 mmHg | [1] |
| Melting Point | 40 - 45 °C / 104 - 113 °F | [2] |
| Density | 1.0862 g/cm³ (predicted) | [1] |
| Solubility | Poorly soluble in water. | [3] |
| log Pow (Octanol/Water) | 1.56 (Predicted) | [3] |
| Storage Temperature | Room temperature, in a dry, well-ventilated area. | [4] |
Section 2: Hazard Identification & Toxicology
The primary toxicological concern associated with this compound, like other organic nitriles, is its potential to be metabolized in the body to release cyanide ions (CN⁻).[5][6] This dictates the compound's hazard profile and the stringent precautions required.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]
Mechanism of Toxicity: The Role of Cyanide
The toxicity of aliphatic and aromatic nitriles is primarily due to the metabolic release of cyanide.[6] This process is catalyzed by cytochrome P450 enzymes in the liver. The cyanide ion then exerts its toxic effect by binding to the ferric iron (Fe³⁺) in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This binding action halts cellular respiration, preventing cells from using oxygen to produce ATP.[6] Tissues are unable to use the oxygen delivered by the blood, leading to histotoxic hypoxia and, in severe cases, rapid progression to coma and death.[7]
Early symptoms of exposure can be non-specific and may include headache, dizziness, nausea, and confusion.[3][8] It is critical to note that the characteristic "bitter almond" odor of cyanide is not a reliable warning sign, as a significant portion of the population has a genetic trait that prevents them from detecting it.[8]
Chemical Reactivity Hazards
Beyond its metabolic toxicity, the nitrile functional group presents specific chemical hazards.
-
Reaction with Acids: Contact with strong acids will cause rapid hydrolysis of the nitrile, leading to the evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[3][8] This is the most acute chemical hazard associated with this compound and is the primary reason for the strict requirement to segregate it from acids.
-
Thermal Decomposition: At elevated temperatures, such as those encountered in a fire, the compound will decompose. This thermal decomposition produces toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[1]
Section 3: Risk Assessment & The Hierarchy of Controls
A systematic approach to risk management is crucial. The Hierarchy of Controls is a framework that prioritizes safety measures from most to least effective. This methodology should be applied before any work with this compound begins.
Caption: The Hierarchy of Controls framework, prioritizing safety measures.
-
Elimination/Substitution: The most effective control is to consider if the use of this specific nitrile can be eliminated or if a less hazardous chemical can be substituted.
-
Engineering Controls: If the compound must be used, physical controls are the next best measure. All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[8][9]
-
Administrative Controls: These are workplace policies and procedures. Key controls include developing a detailed Standard Operating Procedure (SOP), ensuring all personnel are trained on the specific hazards, establishing a designated work area, and prohibiting working alone.[4][10]
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It protects the user from contact but does not eliminate the hazard itself.
Section 4: Safe Handling & Storage Protocols
Adherence to meticulous handling and storage protocols is non-negotiable. The following procedures are designed to minimize exposure and prevent accidental releases.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Given the risk of dermal absorption, consider double-gloving. Dispose of gloves immediately after handling the compound; do not reuse.[9]
-
Body Protection: A laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If there is a potential for exposure outside of a hood, a risk assessment must be performed to determine the appropriate respirator.[11]
Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place a sign on the fume hood indicating that a cyanide-containing compound is in use.[9]
-
Segregation: Before bringing the compound into the hood, confirm that no acids are present in the immediate work area.[10]
-
Weighing: If possible, place the analytical balance inside the fume hood. If not, tare a sealed container, add the approximate amount of the compound to the container inside the hood, seal it, and then weigh it outside the hood. Adjust the amount within the hood as necessary. This minimizes the potential for contaminating the balance.
-
Dispensing: Use a dedicated spatula for this compound. When transferring to a reaction vessel, do so slowly and carefully to avoid generating dust.
-
Cleanup: After dispensing, decontaminate the spatula and any surfaces within the hood (see Section 6.1). Seal the stock container tightly.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[2]
Storage Requirements
-
Container: Store in the original, tightly sealed container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic compounds. This area must be physically separate from all acids and strong oxidizing agents.[4]
-
Security: If possible, store in a locked cabinet to restrict access to authorized personnel only.[4]
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Call for immediate medical assistance.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Response Workflow
The appropriate response to a spill depends on its size and location.
Caption: Decision workflow for responding to a chemical spill.
-
Small Spill (Inside Fume Hood):
-
Alert others in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.[1]
-
Carefully scoop the material into a designated, labeled hazardous waste container.
-
Proceed with surface decontamination as described in Section 6.1.
-
-
Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate the laboratory immediately.[4]
-
Alert personnel in adjacent areas and activate the local emergency alarm.
-
Call emergency services and inform them of the nature of the spill (a toxic cyanide-releasing compound).
-
Do not attempt to clean up the spill yourself. Await the arrival of trained emergency responders.
-
Section 6: Waste Disposal & Decontamination
Proper disposal and decontamination are final, critical steps in the safe handling workflow.
Decontamination Protocol
All non-disposable equipment (glassware, spatulas) and work surfaces must be decontaminated after use. This procedure must be performed inside a fume hood.[8][10]
-
Initial Rinse: Perform an initial rinse with a suitable organic solvent to remove the bulk of the compound, collecting the rinsate as hazardous waste.
-
Buffered Rinse: Thoroughly wipe or rinse all surfaces with a pH 10 buffer solution. This step is crucial to ensure the surface is alkaline.[8]
-
Oxidative Cleaning: Wipe or rinse the surfaces with a freshly prepared 10% bleach solution (sodium hypochlorite). The alkaline conditions from the previous step prevent the formation of toxic cyanogen chloride gas. This step oxidizes residual cyanide to the much less toxic cyanate ion.[9]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Waste Collection: All wipes, rinsates, and solutions from this process must be collected as cyanide-containing hazardous waste.[8]
Waste Disposal
-
Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and rinsates, must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Labeling: The container must be labeled "Hazardous Waste - Cyanide Containing" and must explicitly state "No Acids."[9][10]
-
Storage: Store the waste container in a designated satellite accumulation area, away from acids.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour any amount down the drain.[8]
Conclusion
This compound is a compound with significant utility in scientific research and development. Its safe use is entirely achievable through a combination of knowledge, preparation, and disciplined adherence to established safety protocols. By understanding the fundamental toxicology and chemical reactivity of the nitrile group, researchers can implement the engineering, administrative, and personal protective controls necessary to mitigate risks effectively. This guide serves as a foundational resource to support that goal, empowering scientists to conduct their work with the highest standards of safety and scientific integrity.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Physical Characteristics of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
This guide provides a comprehensive overview of the physical and chemical characteristics of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile, a key intermediate in organic synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Introduction
This compound, with the CAS Registry Number 1206-15-1, is a nitrile compound featuring a cyclopentane ring and a 4-methoxyphenyl group attached to the same carbon atom.[1][2] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Understanding its physical and chemical properties is paramount for its effective handling, characterization, and application in synthetic workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | [1][2] |
| Molecular Weight | 201.27 g/mol | [2] |
| CAS Number | 1206-15-1 | [1][2] |
| Boiling Point | 135-139 °C (at 3 mmHg) | |
| Density | 1.0862 g/cm³ | |
| Refractive Index | 1.536-1.538 | |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, ethanol, chloroform, dichloromethane, acetone, ethyl acetate, benzene, and toluene. | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the verification of the identity and purity of a chemical compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides key information about its functional groups. The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for this compound.[1] Key expected vibrational frequencies include:
-
C≡N stretch: A sharp absorption band characteristic of a nitrile group, typically appearing in the range of 2260-2220 cm⁻¹.
-
C-O stretch (aryl ether): Strong absorptions indicating the presence of the methoxy group, usually found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
C-H stretch (aromatic and aliphatic): Bands above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the cyclopentane ring.
-
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
References
An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopentanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile, a valuable chemical intermediate in organic synthesis and drug development. The document delves into its chemical and physical properties, detailed synthetic methodologies with mechanistic insights, and explores its current and potential applications as a structural scaffold in medicinal chemistry. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the 1-Aryl-Cyclopentanecarbonitrile Scaffold
The 1-aryl-cyclopentanecarbonitrile scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of rigidity and three-dimensionality that is advantageous for molecular recognition by biological targets. The cyclopentane ring provides a non-planar framework that can position substituents in distinct vectors, while the nitrile group serves as a versatile synthetic handle for further chemical transformations. The incorporation of a 4-methoxyphenyl group often enhances metabolic stability and can favorably influence pharmacokinetic properties.
This compound, in particular, has emerged as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structural similarity to intermediates used in the synthesis of central nervous system (CNS) active agents underscores its potential in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its synthesis, purification, and characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO | [1][2] |
| Molecular Weight | 201.26 g/mol | [1][2] |
| CAS Number | 1206-15-1 | [2] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Boiling Point | Not explicitly stated | |
| Melting Point | Not explicitly stated | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
~2235 cm⁻¹: C≡N stretching vibration of the nitrile group.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the cyclopentyl and methoxy groups.
-
~1610, 1510, 1460 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250, 1030 cm⁻¹: C-O stretching vibrations of the methoxy group.
A gas-phase IR spectrum is available in the NIST WebBook, which can serve as a reference.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure.
-
¹H NMR: Expected signals include:
-
Aromatic protons of the 1,4-disubstituted ring (two doublets).
-
A singlet for the methoxy group protons (~3.8 ppm).
-
Multiplets for the methylene protons of the cyclopentane ring.
-
-
¹³C NMR: Expected signals include:
-
Quaternary carbon of the nitrile group.
-
Carbons of the aromatic ring, including the ipso-carbon attached to the cyclopentyl group and the carbon bearing the methoxy group.
-
Carbon of the methoxy group.
-
Carbons of the cyclopentane ring.
-
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular ion peak (M⁺) would be expected at m/z = 201.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most common and efficient method for the synthesis of this compound is the cycloalkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which offers several advantages, including milder reaction conditions, higher yields, and the use of inexpensive and safer reagents.[3][4][5][6]
Reaction Scheme
References
The 1-Aryl-Cyclopentanecarbonitrile Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The 1-aryl-cyclopentanecarbonitrile moiety is a significant structural motif in medicinal chemistry, offering a unique combination of a rigid cyclopentane core and the versatile reactivity of a nitrile group. This guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and the burgeoning applications of this scaffold in drug development. We will delve into the foundational synthetic routes, chart the progression to modern catalytic strategies, and highlight the pharmacological significance of this promising class of compounds. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with a comprehensive understanding of this valuable chemical entity.
Introduction: The Significance of the Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane ring is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its puckered, non-planar conformation allows for the precise spatial arrangement of substituents, making it an invaluable scaffold for designing molecules that can effectively interact with biological targets.[2] Unlike the more common cyclohexane ring, the cyclopentane framework can offer a different conformational profile, which can be advantageous in optimizing drug-receptor interactions.
The incorporation of an aryl group and a nitrile at the same carbon atom (the C1 position) of the cyclopentane ring creates the 1-aryl-cyclopentanecarbonitrile scaffold. This arrangement is of particular interest for several reasons:
-
Structural Rigidity and Vectorial Display: The cyclopentane ring acts as a rigid anchor, projecting the aryl group and other substituents into specific vectors in three-dimensional space. This is crucial for probing the binding pockets of enzymes and receptors.
-
Modulation of Physicochemical Properties: The lipophilic nature of the aryl and cyclopentyl groups can be balanced by the polar nitrile functionality, allowing for the fine-tuning of properties such as solubility and membrane permeability.
-
Synthetic Versatility of the Nitrile Group: The nitrile group is a versatile functional handle that can be readily transformed into other key functionalities, including primary amines, carboxylic acids, and amides, opening up a wide array of synthetic possibilities for generating diverse compound libraries.[3][4]
The confluence of these features makes 1-aryl-cyclopentanecarbonitriles attractive starting points for the development of novel therapeutics across various disease areas.
Historical Perspective: The Genesis of 1-Aryl-Cyclopentanecarbonitriles
While a singular "discovery" paper for the 1-aryl-cyclopentanecarbonitrile class is not readily apparent in the historical literature, its emergence can be traced back to broader explorations in the synthesis of cyclic compounds and the reactions of activated methylene compounds.
Foundational Synthesis: Alkylation of Arylacetonitriles
One of the earliest and most straightforward methods for the construction of the 1-aryl-cyclopentanecarbonitrile core involves the dialkylation of an arylacetonitrile with a 1,4-dihalobutane. This approach leverages the acidity of the benzylic proton of the arylacetonitrile, which can be deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion then undergoes a tandem nucleophilic substitution with the 1,4-dihalobutane to form the cyclopentane ring.
A key example of this strategy is documented in a 1979 patent describing the synthesis of 1-phenylcyclopentane carboxylic acid, a precursor for antispasmodic and antitussive agents.[5] The synthesis proceeds via the formation of 1-phenyl-1-cyclopentanecarbonitrile, which is then hydrolyzed.[5]
Experimental Protocol: Synthesis of 1-Phenyl-1-cyclopentanecarbonitrile via Dialkylation
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Sodium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenylacetonitrile in DMSO, add a concentrated aqueous solution of sodium hydroxide with stirring.
-
Gently heat the mixture to 50-55 °C and maintain this temperature for 2 hours.
-
Slowly add 1,4-dibromobutane to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, allow the temperature to rise to 85-90 °C and maintain for 4 hours.
-
Cool the reaction mixture and add water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-phenyl-1-cyclopentanecarbonitrile.
Context from Classical Name Reactions: The Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, provides a conceptual framework for the formation of cyclic α-cyano ketones from dinitriles.[6][7][8] Discovered by Jocelyn Field Thorpe and later adapted by Karl Ziegler, this base-catalyzed cyclization involves the intramolecular nucleophilic attack of a nitrile-stabilized carbanion onto the second nitrile group.[8][9] Although this reaction typically yields a cyclic enamine that is subsequently hydrolyzed to a ketone, it highlights the historical importance of intramolecular nitrile condensations in the synthesis of cyclic systems. While not a direct route to 1-aryl-cyclopentanecarbonitriles, it underscores the foundational organic chemistry principles that paved the way for the synthesis of such compounds.
Evolution of Synthetic Methodologies
While the classical alkylation methods remain valuable, the demand for greater efficiency, milder reaction conditions, and the ability to generate diverse libraries of 1-aryl-cyclopentanecarbonitriles has driven the development of more sophisticated synthetic strategies.
Modern Catalytic Approaches to α-Arylation
The direct α-arylation of nitriles has emerged as a powerful tool in modern organic synthesis. While the direct arylation of cyclopentanecarbonitrile itself is challenging, advancements in transition-metal catalysis offer potential pathways. Palladium, nickel, and copper-catalyzed cross-coupling reactions have been extensively developed for the α-arylation of various carbonyl compounds and their derivatives. The principles of these reactions can be conceptually extended to the synthesis of 1-aryl-cyclopentanecarbonitriles, potentially starting from cyclopentanecarbonitrile and an aryl halide.
Conceptual Workflow: Modern Catalytic Arylation
Caption: A conceptual palladium-catalyzed cross-coupling cycle for the synthesis of 1-aryl-cyclopentanecarbonitriles.
Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to generating molecular complexity. While specific MCRs for the direct synthesis of 1-aryl-cyclopentanecarbonitriles are not extensively reported, the development of novel MCRs remains an active area of research with the potential to streamline the synthesis of this scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The 1-aryl-cyclopentanecarbonitrile scaffold and its derivatives are of growing interest in medicinal chemistry due to their presence in compounds with a wide range of biological activities. The cyclopentane ring often serves to orient the aryl group and other substituents for optimal interaction with a biological target.
Central Nervous System (CNS) Disorders
The physicochemical properties of many cyclopentane derivatives make them suitable candidates for CNS-acting drugs, as they can often be designed to cross the blood-brain barrier.[9][10] While specific examples of 1-aryl-cyclopentanecarbonitriles in clinical development for CNS disorders are not prominent, the scaffold is explored in preclinical research for conditions such as neurodegenerative diseases.[11][12]
Ion Channel Modulation
Ion channels are critical targets for the treatment of a variety of diseases, including pain, epilepsy, and cardiac arrhythmias. Cyclopentane derivatives have been investigated as potent ion channel blockers. For instance, novel cyclopentane-based compounds have been identified as inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain.[13] Additionally, the potential for aryl-substituted cyclic compounds to act as potassium channel blockers is an area of active investigation.[14][15][16] The 1-aryl-cyclopentanecarbonitrile scaffold provides a rigid framework for the presentation of pharmacophoric elements necessary for potent and selective ion channel modulation.
Antiviral and Anticancer Applications
The cyclopentane core is present in several approved antiviral drugs, such as the influenza neuraminidase inhibitor peramivir. This highlights the utility of the cyclopentane scaffold in designing molecules that can fit into the active sites of viral enzymes. Furthermore, cyclopentane-fused anthraquinone derivatives have demonstrated significant antitumor activity, suggesting that the incorporation of a cyclopentane ring can lead to potent anticancer agents.[17][18]
Data Summary of Biologically Active Cyclopentane Derivatives
| Compound Class | Biological Target/Activity | Therapeutic Area | Reference(s) |
| Latanoprostene | Prostaglandin F2α analogue | Glaucoma | |
| Peramivir | Influenza Neuraminidase Inhibitor | Influenza | |
| Palbociclib | CDK4/6 Inhibitor | Breast Cancer | |
| Ruxolitinib | JAK1/2 Inhibitor | Myelofibrosis | |
| Cyclopentane Carboxylic Acids | NaV1.7 Inhibitor | Pain | [13] |
| Cyclopentane-fused Anthraquinones | Topoisomerase 1, ROS induction | Cancer | [17][18] |
Conclusion and Future Perspectives
The 1-aryl-cyclopentanecarbonitrile scaffold has evolved from a synthetically accessible building block to a promising platform for the design of novel therapeutic agents. The historical development of its synthesis, rooted in classical alkylation chemistry, has paved the way for the exploration of more advanced, catalytic methods. The inherent structural and chemical properties of this scaffold, particularly the rigid cyclopentane core and the versatile nitrile functionality, make it a valuable asset in the medicinal chemist's toolbox.
Future research in this area is likely to focus on the development of stereoselective synthetic methods to access enantiomerically pure 1-aryl-cyclopentanecarbonitriles, which will be crucial for elucidating structure-activity relationships and developing safer, more effective drugs. Furthermore, the continued exploration of this scaffold in high-throughput screening campaigns against a wider range of biological targets is expected to uncover new therapeutic applications. The 1-aryl-cyclopentanecarbonitrile core represents a privileged structure that is poised for further innovation and impact in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe_reaction [chemeurope.com]
- 10. nbinno.com [nbinno.com]
- 11. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Neurodegenerative Disease Compound Library | TargetMol [targetmol.com]
- 13. Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Pharmacogenetics of potassium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 18. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Phase-Transfer Catalyzed Synthesis of 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Cycloalkylation for Advanced Intermediate Synthesis
The construction of carbocyclic frameworks is a cornerstone of synthetic organic chemistry, providing the scaffold for a vast array of pharmaceuticals and biologically active molecules. The intramolecular alkylation of activated methylene compounds, such as arylacetonitriles, with dihaloalkanes offers a direct and efficient route to these valuable cyclic systems. This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile from p-methoxyphenylacetonitrile and 1,4-dibromobutane. This reaction is a prime example of phase-transfer catalysis (PTC), a powerful technique that facilitates reactions between reactants in immiscible phases, thereby enhancing reaction rates, improving yields, and often allowing for milder reaction conditions. The target molecule is a key intermediate in the synthesis of various pharmacologically relevant compounds.
Scientific Principles: The Mechanism of Phase-Transfer Catalyzed Cycloalkylation
The reaction proceeds via a well-established phase-transfer catalysis mechanism. The key steps are outlined below:
-
Deprotonation at the Interface: The reaction is initiated by the deprotonation of the acidic α-hydrogen of p-methoxyphenylacetonitrile by a strong base, typically concentrated sodium hydroxide. This deprotonation occurs at the interface of the aqueous and organic phases.[1][2][3]
-
Formation of the Lipophilic Ion Pair: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the generated carbanion from the aqueous or interfacial region into the bulk organic phase. The lipophilic cation of the catalyst pairs with the carbanion, forming a reactive, organic-soluble ion pair.[1][2][3]
-
First Nucleophilic Attack (Intermolecular): In the organic phase, the highly nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion and forming an intermediate ω-bromoalkyl derivative.
-
Second Nucleophilic Attack (Intramolecular Cyclization): The newly formed intermediate, still possessing an acidic α-hydrogen, is deprotonated by the base at the interface. The resulting carbanion then undergoes a rapid intramolecular SN2 reaction, attacking the terminal carbon bearing the second bromine atom. This step forms the desired five-membered cyclopentane ring.[4]
-
Catalyst Regeneration: The displaced bromide ion pairs with the quaternary ammonium cation and returns to the aqueous phase, where it can exchange with another hydroxide ion, thus regenerating the active catalyst for another cycle.
The use of a phase-transfer catalyst is crucial as it circumvents the insolubility of the inorganic base in the organic solvent where the reactants reside, thereby enabling the reaction to proceed at a practical rate.
Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the cycloalkylation of phenylacetonitrile.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| p-Methoxyphenylacetonitrile | 98% | Sigma-Aldrich |
| 1,4-Dibromobutane | 99% | Acros Organics |
| Tetrabutylammonium bromide (TBAB) | 99% | Alfa Aesar |
| Sodium Hydroxide (NaOH) | 97% pellets | Fisher Scientific |
| Toluene | Anhydrous | J.T. Baker |
| Diethyl ether | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Safety Precautions:
-
p-Methoxyphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[5]
-
1,4-Dibromobutane is a lachrymator and is harmful.
-
Concentrated sodium hydroxide is highly corrosive and can cause severe burns.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Reaction Workflow:
References
Application Notes and Protocols for the Strecker Synthesis of 1-Aryl-1-cyanocyclopentanes
Abstract
This comprehensive guide details the application of the Strecker synthesis for the efficient, one-pot preparation of 1-aryl-1-cyanocyclopentanes. These α,α-disubstituted α-aminonitriles are valuable intermediates in medicinal chemistry and drug development, serving as precursors to novel α,α-disubstituted amino acids and nitrogen-containing heterocyclic compounds. This document provides a foundational understanding of the Strecker reaction mechanism, a detailed, field-proven experimental protocol for a solvent-free synthesis, insights into reaction optimization, and critical safety procedures for handling cyanide reagents. The target audience for this guide includes researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Scientific Background
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid synthesis.[1] It is a three-component reaction involving a carbonyl compound (an aldehyde or ketone), an amine, and a cyanide source to produce an α-aminonitrile.[2] Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid.[3][4] The versatility of this reaction allows for the synthesis of a wide array of amino acids by varying the carbonyl and amine starting materials.[2]
When applied to ketones, the Strecker synthesis provides access to α,α-disubstituted α-aminonitriles, which are precursors to sterically hindered α,α-disubstituted amino acids.[2] This class of compounds is of significant interest in pharmaceutical development as they can impart unique conformational constraints on peptides, leading to enhanced metabolic stability and receptor selectivity. The 1-aryl-1-cyanocyclopentane scaffold, specifically, serves as a rigid framework for the design of novel therapeutic agents.
This application note focuses on a modern, environmentally conscious approach to the Strecker synthesis: a one-pot, solvent-free reaction that offers high efficiency, operational simplicity, and excellent yields.[5]
Reaction Mechanism and Rationale
The Strecker synthesis proceeds in two main stages, which can occur concurrently in a one-pot reaction vessel.[3] Understanding the mechanism is crucial for troubleshooting and optimizing the reaction for different substrates.
Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone (cyclopentanone). This is followed by dehydration to form a key intermediate, the imine, or its protonated form, the iminium ion. The formation of the iminium ion is often the rate-determining step and can be facilitated by a mild acid catalyst, though in some protocols, the amine itself is sufficient to drive the reaction.[3][5]
Stage 2: Nucleophilic Cyanide Addition The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the stable α-aminonitrile product and creates a new carbon-carbon bond.[3]
The overall workflow can be visualized as a convergent process where three simple starting materials assemble into a more complex product in a single operation.
Caption: One-Pot Strecker Synthesis Workflow.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the solvent-free synthesis of 1-(phenylamino)cyclopentanecarbonitrile, adapted from the work of Baeza, Nájera, and Sansano.[5] This procedure has been selected for its high yield, short reaction time, and adherence to green chemistry principles.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| Cyclopentanone | 120-92-3 | 84.12 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.05 | 1.05 |
| Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | 99.21 | 1.05 | 1.05 |
Note on Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a volatile and highly toxic liquid that liberates hydrogen cyanide (HCN) upon contact with moisture. Alternative, less volatile cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN) can also be used, often in the presence of a catalyst or in aqueous media, but may require different reaction conditions and work-up procedures.[6]
Equipment
-
5 mL glass reaction vial with a magnetic stir bar and a screw cap with a septum
-
Magnetic stir plate
-
Syringes for liquid handling
-
Standard laboratory glassware for work-up (if necessary)
-
Fume hood (mandatory)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves (double-gloving recommended)
Step-by-Step Synthesis Protocol
CRITICAL SAFETY NOTE: All operations involving trimethylsilyl cyanide must be performed in a well-ventilated chemical fume hood. Ensure an emergency cyanide exposure kit is accessible.
-
Preparation: Place a magnetic stir bar into a clean, dry 5 mL reaction vial.
-
Addition of Reagents:
-
To the vial, add cyclopentanone (1.0 mmol, 84 mg).
-
Add freshly distilled aniline (1.05 mmol, 98 mg).
-
In a fume hood, carefully add trimethylsilyl cyanide (TMSCN) (1.05 mmol, 104 mg) to the mixture using a syringe.
-
-
Reaction:
-
Immediately cap the vial tightly.
-
Place the vial on a magnetic stir plate and begin vigorous stirring at room temperature.
-
The reaction is typically rapid. For the synthesis of 1-(phenylamino)cyclopentanecarbonitrile, a reaction time of approximately 12-13 minutes is reported to achieve excellent yields.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired, using an appropriate eluent system (e.g., Hexane:Ethyl Acetate).
-
-
Work-up and Purification:
-
The reported solvent-free procedure yields a crude product of high purity (>92%) that may not require further purification.[5]
-
If purification is necessary to remove unreacted starting materials or byproducts, standard column chromatography on silica gel can be employed. A gradient elution with a hexane/ethyl acetate mixture is typically effective.
-
Upon completion, the reaction can be quenched by carefully adding it to a stirred aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Expected Results
Following this protocol, the synthesis of 1-(phenylamino)cyclopentanecarbonitrile from cyclopentanone, aniline, and TMSCN has been reported to proceed in excellent yield (e.g., 95%).[5] The scope of the reaction is applicable to other cyclic ketones as well.
| Ketone | Amine | Time (min) | Yield (%) | Reference |
| Cyclopentanone | Aniline | 12-13 | 95 | [5] |
| 4-tert-Butylcyclohexanone | Aniline | 12-13 | 94 | [5] |
Characterization of 1-(Phenylamino)cyclopentanecarbonitrile
Accurate characterization of the final product is essential to confirm its identity and purity.
-
IUPAC Name: 1-anilinocyclopentane-1-carbonitrile
-
Molecular Formula: C₁₂H₁₄N₂
-
Molecular Weight: 186.25 g/mol
Expected Spectral Data:
-
¹H NMR: Protons on the cyclopentane ring would appear as multiplets in the aliphatic region. The N-H proton would likely appear as a broad singlet. The aromatic protons of the phenyl group would be observed in the aromatic region (approx. δ 6.7-7.3 ppm).
-
¹³C NMR: The spectrum will show characteristic peaks for the quaternary carbon bearing the cyano and amino groups, the cyano carbon (nitrile), the aliphatic carbons of the cyclopentane ring, and the aromatic carbons. A 13C NMR spectrum for this compound is available in public databases.
-
Infrared (IR) Spectroscopy: Key vibrational bands to identify include a sharp peak for the C≡N stretch (approx. 2220-2260 cm⁻¹), N-H stretching (approx. 3300-3500 cm⁻¹), C-H stretches (aliphatic and aromatic), and C=C stretches from the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product. GC-MS data is available for this compound in public databases.
Safety and Handling of Cyanide Compounds
EXTREME HAZARD: Sodium cyanide, potassium cyanide, and trimethylsilyl cyanide are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin. Hydrogen cyanide (HCN) gas, which has the faint odor of bitter almonds, can be released upon contact with acids or moisture.
Mandatory Safety Precautions
-
Fume Hood: Always handle solid cyanides and TMSCN in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Double-gloving is strongly recommended.
-
Avoid Incompatibilities: Keep cyanides away from acids, water, and oxidizing agents to prevent the release of HCN gas.
-
Designated Area: Conduct all work with cyanides in a designated area of the lab.
-
Emergency Preparedness: Ensure an emergency cyanide antidote kit is available and that all personnel are trained in its use. An emergency shower and eyewash station must be immediately accessible.
Waste Disposal
-
All cyanide-containing waste (solid and liquid) must be segregated and disposed of as hazardous waste according to institutional and local regulations.
-
Never mix cyanide waste with acidic waste streams.
Conclusion and Future Perspectives
The solvent-free, three-component Strecker synthesis represents a highly efficient and environmentally benign method for producing 1-aryl-1-cyanocyclopentanes. The protocol is simple, rapid, and high-yielding, making it an attractive approach for both academic research and industrial applications. The resulting α-aminonitriles are versatile intermediates, and future work may focus on their elaboration into complex, biologically active molecules. Furthermore, the development of catalytic, asymmetric versions of this reaction for cyclic ketones remains a valuable goal for accessing enantiomerically pure, sterically hindered amino acid derivatives for chiral drug synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]
- 3. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 4. One-Pot, Three-Component Assembly of Indoloquinolines: Total Synthesis of Isocryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile as a Key Pharmaceutical Intermediate
Introduction
1-(4-Methoxyphenyl)cyclopentanecarbonitrile, with the chemical formula C₁₃H₁₅NO and CAS Number 1206-15-1, is a crucial intermediate in modern pharmaceutical synthesis.[1][2][3] Its primary significance lies in its role as a direct precursor to the core structure of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder, anxiety, and panic disorders.[4][5][6] The structural rigidity of the cyclopentyl group combined with the electronic properties of the methoxy-substituted phenyl ring makes this molecule an ideal starting point for building the complex architecture of the final active pharmaceutical ingredient (API).[7]
This document provides an in-depth guide for researchers and drug development professionals, covering the synthesis, application, and analytical characterization of this vital compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's physical properties and handling requirements is paramount for safe and effective laboratory execution.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1206-15-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅NO | [1][2] |
| Molecular Weight | 201.27 g/mol | [2] |
| Boiling Point | 135-139 °C (at 3 mmHg) | [1] |
| Density | ~1.086 g/cm³ | [1] |
| Refractive Index | 1.536 - 1.538 | [1] |
| Appearance | Varies; may be an oil or solid | [8] |
| Storage | Store at room temperature, sealed in a dry place. | [8] |
Safety & Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] All handling must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[9][10] In case of exposure, wash the affected area with plenty of soap and water and seek medical attention.[9] Thermal decomposition may release hazardous gases, including cyanides and carbon oxides.[9][11]
Synthesis of this compound
The most common and efficient synthesis of the title compound is achieved through the dialkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from the acetonitrile acts as the nucleophile.
Causality of Experimental Design:
-
Base: A strong base, such as sodium hydroxide, is required to deprotonate the α-carbon of 4-methoxyphenylacetonitrile, forming a resonance-stabilized carbanion. This carbanion is the key nucleophilic species.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can solvate the cation of the base but does not interfere with the nucleophile, thus accelerating the reaction rate.[12]
-
Temperature Control: The reaction is exothermic. Maintaining the temperature between 70-75°C is critical to ensure a reasonable reaction rate without promoting side reactions or decomposition.[12]
Workflow for Synthesis
The following diagram outlines the key steps in the synthesis of this compound.
Caption: Synthesis workflow from starting materials to purified product.
Detailed Synthesis Protocol
Reagents & Equipment:
-
4-Methoxyphenylacetonitrile
-
1,4-Dibromobutane
-
Sodium Hydroxide (powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Benzene or Toluene
-
Magnesium Sulfate (anhydrous)
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the three-neck flask with the stirrer, condenser, and dropping funnel in a fume hood.
-
Reaction Initiation: Charge the flask with 4-methoxyphenylacetonitrile (e.g., 0.1 mol) and anhydrous DMF (e.g., 100 mL).[12]
-
Base Addition: Begin stirring and add powdered sodium hydroxide (e.g., 0.3 mol) to the solution. An exotherm may be observed. Stir for 30 minutes to ensure complete formation of the carbanion.[12]
-
Alkylation: Slowly add 1,4-dibromobutane (e.g., 0.1 mol) via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 75°C.[12]
-
Reaction: After the addition is complete, stir the mixture at 70-75°C for 4 hours to drive the reaction to completion.[12]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (e.g., 200 mL) and benzene or an alternative extraction solvent (e.g., 100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the residual oil by vacuum distillation to yield pure this compound.[12]
Application: Conversion to Venlafaxine Precursor
The primary utility of this compound is its conversion into the amino alcohol core of Venlafaxine. This transformation is achieved through the reduction of the nitrile group to a primary amine.
Causality of Method Selection:
-
Reduction: The nitrile group (-C≡N) must be reduced to a primary amine (-CH₂NH₂). While powerful reagents like lithium aluminum hydride (LiAlH₄) can achieve this, catalytic hydrogenation is often preferred in a pharmaceutical development setting.
-
Catalytic Hydrogenation: Using a catalyst like Rhodium on Alumina or Raney Nickel with hydrogen gas is highly efficient and avoids the handling of pyrophoric reagents.[13] The process is also highly scalable and generates fewer hazardous waste streams, making it a "greener" and more industrially viable option.
Workflow for Venlafaxine Core Synthesis
This diagram illustrates the conversion of the nitrile intermediate to the key amino alcohol precursor, which is then methylated to form Venlafaxine.
Caption: Key synthetic steps from the nitrile intermediate to Venlafaxine.
Protocol for Nitrile Reduction (Catalytic Hydrogenation)
Reagents & Equipment:
-
This compound
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
Ethanol
-
Ammonia solution
-
Hydrogen gas source
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
Procedure:
-
Reactor Setup: In a suitable high-pressure vessel, dissolve this compound in a solution of ethanol and ammonia.[13] The ammonia helps to suppress the formation of secondary amine side products.
-
Catalyst Addition: Carefully add the 5% Rhodium on Alumina catalyst under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 1-5% by weight relative to the starting material.
-
Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas before pressurizing to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 50-80°C). Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration: Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude primary amine, which can be purified further or used directly in the next step (N-methylation).[13]
Analytical Quality Control
Confirming the identity and purity of the synthesized intermediate is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
Table 2: Key Analytical Characterization Data
| Technique | Purpose | Expected Result / Observation |
| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons (doublets ~6.8-7.2 ppm), methoxy group (singlet ~3.8 ppm), and cyclopentyl protons (multiplets ~1.5-2.5 ppm).[14] |
| IR Spectroscopy | Functional Group ID | A sharp, characteristic absorbance peak for the nitrile (C≡N) group, typically found around 2220-2260 cm⁻¹.[3][14] |
| HPLC | Purity Assessment | A single major peak on a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water, indicating high purity.[15] |
| Mass Spec. (MS) | Molecular Weight | Detection of the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight of 201.27.[16] |
References
- 1. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE | 1206-15-1 [amp.chemicalbook.com]
- 2. 1-(4-METHOXYPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 1206-15-1 [matrix-fine-chemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | 36263-51-1 | Benchchem [benchchem.com]
- 8. 1206-15-1|this compound|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. keyorganics.net [keyorganics.net]
- 11. fishersci.com [fishersci.com]
- 12. 1-(4-METHYLPHENYL)-1-CYCLOPENTANECARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 13. asianpubs.org [asianpubs.org]
- 14. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 15. Separation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. dea.gov [dea.gov]
Application Notes and Protocols for the Synthesis of a Venlafaxine Analog via 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the synthesis of a close structural analog of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). The synthetic route commences with the key intermediate, 1-(4-Methoxyphenyl)cyclopentanecarbonitrile, and proceeds through a robust and scalable three-step process. This document provides not only detailed experimental protocols but also delves into the underlying chemical principles and rationale for the selection of specific reagents and conditions, ensuring a thorough understanding for researchers in the field of medicinal chemistry and drug development.
Introduction: The Significance of Venlafaxine and its Analogs
Venlafaxine is a cornerstone in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Its dual mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine, offers a broad spectrum of efficacy. The exploration of structural analogs of Venlafaxine is a fertile area of research, aiming to enhance therapeutic properties, mitigate side effects, and improve pharmacokinetic profiles. The substitution of the cyclohexyl moiety with a cyclopentyl ring, as detailed in this guide, represents a logical modification to probe the structure-activity relationship of this important class of antidepressants.
Synthetic Strategy Overview
The synthesis is logically divided into three primary stages, each representing a distinct and well-established chemical transformation:
-
Synthesis of the Nitrile Intermediate: A base-catalyzed condensation between 4-methoxyphenylacetonitrile and cyclopentanone to form this compound.
-
Reduction of the Nitrile: Catalytic hydrogenation of the nitrile group to yield the corresponding primary amine, 1-(4-methoxyphenyl)cyclopentylmethanamine.
-
N,N-Dimethylation: The final step involves the exhaustive methylation of the primary amine via the Eschweiler-Clarke reaction to produce the target Venlafaxine analog.
This synthetic pathway is advantageous due to the availability of starting materials, the reliability of the chemical transformations, and the potential for large-scale production.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route to the Venlafaxine analog.
Detailed Experimental Protocols
Part 1: Synthesis of this compound
This reaction is a base-catalyzed nucleophilic addition of the carbanion generated from 4-methoxyphenylacetonitrile to the carbonyl group of cyclopentanone. The choice of a strong, non-nucleophilic base is crucial to ensure efficient deprotonation of the acetonitrile derivative without competing side reactions.
Materials:
-
4-Methoxyphenylacetonitrile
-
Cyclopentanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous THF (3 x 10 mL) to remove the mineral oil.
-
Add fresh anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 4-methoxyphenylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the carbanion.
-
Add cyclopentanone (1.2 eq), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Analogous reactions suggest high yields. |
| Purity (Post-purification) | >98% | Based on similar reported syntheses. |
Part 2: Reduction of this compound
The reduction of the nitrile to a primary amine is a critical step. Catalytic hydrogenation using Raney Nickel is a highly effective and widely used method for this transformation.[1][2] The reaction is typically carried out under a hydrogen atmosphere.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas
-
Celite®
Protocol:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq) and ethanol.
-
Carefully add Raney Nickel slurry (approx. 10-20% by weight of the nitrile).
-
(Optional) Add a small amount of ammonia solution to the reaction mixture.
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi).
-
Heat the reaction mixture to 40-60 °C and agitate vigorously.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which is often used in the next step without further purification.
| Parameter | Value | Reference |
| Typical Yield | >90% | [1] |
| Purity (Crude) | Sufficient for next step | [2] |
Part 3: N,N-Dimethylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and efficient method for the exhaustive methylation of primary amines to tertiary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[3][4] A key advantage of this reaction is that it does not produce quaternary ammonium salts.[4]
Materials:
-
1-(4-methoxyphenyl)cyclopentylmethanamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane
Protocol:
-
To a round-bottom flask, add the crude 1-(4-methoxyphenyl)cyclopentylmethanamine (1.0 eq).
-
Add formic acid (2.5-3.0 eq) to the flask.
-
Slowly add aqueous formaldehyde solution (2.5-3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (90-100 °C) for 6-12 hours. The evolution of carbon dioxide will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a cold NaOH solution to a pH of >10.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude Venlafaxine analog.
-
The final product can be purified by column chromatography or by forming a hydrochloride salt and recrystallizing.
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [3] |
| Purity (Post-purification) | >99% | Based on similar reported syntheses. |
Workflow Visualization
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
The synthetic route outlined in these application notes provides a reliable and scalable method for the preparation of a novel cyclopentyl analog of Venlafaxine. The protocols are based on well-established and high-yielding chemical transformations, making them suitable for both academic research and industrial drug development. Further studies on this analog could involve detailed pharmacological profiling to assess its efficacy as a serotonin-norepinephrine reuptake inhibitor and to compare its properties with Venlafaxine. Additionally, optimization of reaction conditions for large-scale synthesis and exploration of alternative, greener synthetic methodologies could be valuable areas of future investigation.
References
Application Notes and Protocols: Hydrolysis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile to 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical entities, from commodity chemicals to high-value pharmaceuticals. This application note provides a detailed technical guide for the hydrolysis of the sterically hindered nitrile, 1-(4-methoxyphenyl)cyclopentanecarbonitrile, to its corresponding carboxylic acid. This particular transformation is of interest to researchers in drug development and medicinal chemistry, where the 1-arylcyclopentanecarboxylic acid moiety can serve as a key structural motif.
Due to the steric hindrance around the nitrile group, imparted by the quaternary carbon atom, this hydrolysis requires robust reaction conditions to proceed to completion. This guide will explore both acid- and base-catalyzed hydrolysis pathways, offering in-depth explanations of the mechanistic underpinnings and providing field-proven, step-by-step protocols for successful synthesis.
Mechanistic Insights: The Chemistry of Nitrile Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a two-stage process, initially forming an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[1][2][3] This transformation can be effectively catalyzed by either acid or base, with the choice of catalyst often dictated by the substrate's tolerance to the reaction conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon.[2][4][5] This activation facilitates the nucleophilic attack of a water molecule, a relatively weak nucleophile. A series of proton transfers then leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[1][2]
Diagram: Acid-Catalyzed Nitrile Hydrolysis Mechanism
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In a basic medium, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[2][6] This is followed by protonation of the resulting nitrogen anion by water to form an imidic acid, which then tautomerizes to the amide. The amide then undergoes base-catalyzed hydrolysis, where a hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ammonia.[1] A final acidification step is required to furnish the desired carboxylic acid.[1]
Diagram: Base-Catalyzed Nitrile Hydrolysis Mechanism
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown - Housing Innovations [dev.housing.arizona.edu]
- 6. m.youtube.com [m.youtube.com]
HPLC purification method for 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
An Application Note and Protocol for the Preparative HPLC Purification of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. Developed for researchers, scientists, and professionals in drug development, this document provides not only a step-by-step protocol but also the underlying scientific rationale for key methodological choices. The method is designed for high-resolution separation, ensuring the isolation of the target compound from synthetic impurities with high purity and recovery. This guide covers analyte characteristics, method development strategy, a detailed preparative protocol, troubleshooting, and fraction analysis, establishing a self-validating system for reliable purification.
Introduction and Analyte Properties
This compound is a nitrile-containing aromatic compound often synthesized as an intermediate in pharmaceutical research. Its purification is critical to remove starting materials, by-products, and degradation products, ensuring the integrity of subsequent synthetic steps and biological assays.
A successful purification strategy begins with understanding the analyte's physicochemical properties. These properties dictate the interactions with the stationary and mobile phases in chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for HPLC Method Development |
| Molecular Formula | C₁₃H₁₅NO | [1][2] | Indicates the elemental composition. |
| Molecular Weight | 201.26 g/mol | [3] | Relevant for mass-based detectors and calculating molar concentrations. |
| Structure | A methoxy-substituted phenyl ring attached to a cyclopentane ring bearing a nitrile group. | [1] | The combination of a hydrophobic aromatic/aliphatic core and a polar nitrile group makes it ideal for reversed-phase chromatography. |
| Predicted XlogP | 3.0 | [1] | This value indicates moderate hydrophobicity, suggesting good retention on a nonpolar stationary phase like C18. |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane); slightly soluble in water. | [4][5] | Dictates the choice of sample diluent and mobile phase components. The sample should be fully dissolved in a solvent compatible with the mobile phase. |
| UV Absorbance | The methoxyphenyl chromophore is expected to have a strong UV absorbance maximum (λmax). | [6] | Allows for sensitive detection using a UV-Vis detector, typically around 254 nm for aromatic compounds.[7] |
Based on these properties, a Reversed-Phase HPLC (RP-HPLC) method is the most logical choice. The compound's moderate hydrophobicity ensures strong enough retention on a C18 stationary phase to allow for separation from more polar or less polar impurities, while the use of an organic solvent/water mobile phase ensures elution.[7][8]
HPLC Method Development and Rationale
The goal is to achieve baseline separation of the target compound from all potential impurities. The following choices are grounded in established chromatographic principles.[9]
Column Selection
A C18 (octadecylsilane) column is selected as the primary choice. C18 phases are versatile and provide excellent retention for moderately non-polar and aromatic compounds through hydrophobic interactions.[10] For preparative scale, a column with a larger internal diameter (e.g., ≥10 mm) and a particle size of 5-10 µm is recommended to accommodate higher sample loads without generating excessive backpressure. A guard column is also advised to protect the primary column from contaminants.[11]
Mobile Phase Selection
The mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier (Solvent B): Acetonitrile (ACN) is chosen over methanol. Its lower viscosity leads to lower backpressure and better efficiency. It also has a lower UV cutoff, which is advantageous for UV detection.
-
Aqueous Component (Solvent A): HPLC-grade water.
-
Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is superior to an isocratic method for this application.[12] It allows for the elution of a wider range of impurities with varying polarities and sharpens the peak of the target compound, improving resolution and minimizing run time.
Sample Preparation
The crude sample must be dissolved in a solvent that is fully compatible with the initial mobile phase conditions to prevent peak distortion or precipitation on the column. A mixture of acetonitrile and water, or 100% acetonitrile if solubility requires, is a suitable choice. The sample should be filtered through a 0.22 µm syringe filter before injection to remove particulate matter that could clog the column frit.
Experimental Workflow and Protocol
The overall process from receiving the crude material to obtaining the purified, solvent-free compound is outlined below.
References
- 1. PubChemLite - this compound (C13H15NO) [pubchemlite.lcsb.uni.lu]
- 2. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE | 1206-15-1 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Buy 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile 98% at Best Price, Analytical Grade Product [forecastchemicals.com]
- 5. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 6. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 7. pp.bme.hu [pp.bme.hu]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. youtube.com [youtube.com]
- 11. mastelf.com [mastelf.com]
- 12. mastelf.com [mastelf.com]
Application Note: Structural Characterization of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile, a key intermediate in pharmaceutical synthesis. We present comprehensive, step-by-step protocols for sample preparation, and data acquisition for both ¹H and ¹³C NMR spectroscopy. The document includes an in-depth analysis of the expected spectral data, including chemical shift assignments and interpretation of coupling patterns, grounded in established principles of NMR theory and data from analogous structures. This guide is intended for researchers, chemists, and quality control scientists in the fields of organic synthesis and drug development to ensure the unambiguous structural verification and purity assessment of this compound.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. Its molecular architecture, featuring a quaternary carbon linking a cyclopentyl ring, a p-substituted aromatic ring, and a nitrile functional group, presents a distinct set of spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of its chemical structure in solution.
The strategic importance of this intermediate necessitates a robust and reliable method for its characterization to ensure the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient. This document serves as an authoritative guide, detailing the causality behind experimental choices and providing a self-validating framework for the NMR analysis of this compound.
Molecular Structure and Predicted NMR-Active Nuclei
The chemical structure of this compound (C₁₃H₁₅NO) is shown below. The key to its NMR characterization lies in identifying the unique proton (¹H) and carbon (¹³C) environments within the molecule.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.866!"]; C3 [label="C", pos="1.5,-0.866!"]; C4 [label="C", pos="0,-1.732!"]; C5 [label="C", pos="-1.5,-0.866!"]; C6 [label="C", pos="-1.5,0.866!"]; C_quat [label="C", pos="-3,0!"]; CN [label="C≡N", pos="-4.5,0!"]; C_cp1 [label="CH₂", pos="-2.5,1.7!"]; C_cp2 [label="CH₂", pos="-1,2.5!"]; C_cp3 [label="CH₂", pos="0.5,1.7!"]; C_cp4 [label="CH₂", pos="-1,0.8!"]; // Placeholder for cyclopentane connection O [label="O", pos="3,0!"]; CH3 [label="CH₃", pos="4.5,0!"];
// Define edges for bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C_quat; C_quat -- CN; C_quat -- C_cp1; C_quat -- C_cp4; // Connect to placeholder C_cp1 -- C_cp2 -- C_cp3 -- C_cp4; C3 -- O -- CH3;
// Aromatic hydrogens (placeholders) H_ortho1 [label="H", pos="2.5,1.449!"]; H_ortho2 [label="H", pos="2.5,-1.449!"]; H_meta1 [label="H", pos="-0.5,2.598!"]; H_meta2 [label="H", pos="-2.5,-1.449!"];
// Connect hydrogens to aromatic ring C2 -- H_ortho1; C4 -- H_ortho2; C1 -- H_meta1; C5 -- H_meta2; }
Caption: Molecular Structure of this compound.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol is designed to produce a homogeneous, particulate-free solution suitable for high-resolution NMR analysis.
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer to maintain a stable magnetic field.[1] Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for nonpolar to moderately polar organic molecules. Filtering the sample is critical as suspended solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.[2][3]
Protocol:
-
Weigh 10-20 mg of purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Prepare a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom. Note: Do not use cotton wool, as it can introduce impurities soluble in organic solvents.[3]
-
Filter the solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.[2][3]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz (or higher) NMR spectrometer.
Rationale: The chosen parameters represent a standard starting point for acquiring high-quality spectra for a small organic molecule. For ¹H NMR, a sufficient number of scans ensures a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is used in ¹³C NMR to simplify the spectrum to single lines for each unique carbon, which aids in interpretation.
Workflow for NMR Data Acquisition:
// Connections Prep1 -> Prep2 -> Prep3; Prep3 -> Acq_H1; Prep3 -> Acq_C13; Acq_H1 -> Proc1; Acq_C13 -> Proc1; Proc1 -> Proc2 -> Proc3 -> Proc4; Proc4 -> Analysis1 -> Analysis2 -> Analysis3; }
Caption: Standard workflow for NMR characterization.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Acquisition Time (AQ) | 4.0 s | 1.2 s |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | 240 ppm (-10 to 230 ppm) |
| Reference | TMS (δ 0.00) | CDCl₃ (δ 77.16) |
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the constituent functional groups and data from structurally similar compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~ 7.40 | Doublet (d) | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-donating methoxy group are typically shielded, but the substituent at the C1 position causes a deshielding effect. These appear as a doublet due to coupling with H-3 and H-5. |
| ~ 6.90 | Doublet (d) | 2H | H-3, H-5 (Aromatic) | These protons are ortho to the electron-donating methoxy group, resulting in significant shielding and an upfield shift. They appear as a doublet due to coupling with H-2 and H-6.[4] |
| ~ 3.81 | Singlet (s) | 3H | -OCH₃ | The methoxy group protons are characteristic singlets, typically appearing in the 3.7-3.9 ppm range.[5] |
| ~ 2.45 - 2.30 | Multiplet (m) | 2H | Cyclopentyl (α-CH₂) | Protons on the carbons adjacent (alpha) to the quaternary carbon. |
| ~ 2.10 - 1.95 | Multiplet (m) | 2H | Cyclopentyl (α-CH₂) | Protons on the carbons adjacent (alpha) to the quaternary carbon. |
| ~ 1.90 - 1.75 | Multiplet (m) | 4H | Cyclopentyl (β-CH₂) | Protons on the carbons beta to the quaternary carbon, which are in a more shielded environment. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~ 159.5 | C-4 (Aromatic) | Aromatic carbon directly attached to the electron-donating methoxy group, resulting in a downfield shift. |
| ~ 133.0 | C-1 (Aromatic) | Quaternary aromatic carbon attached to the cyclopentyl group. |
| ~ 127.5 | C-2, C-6 (Aromatic) | Aromatic carbons ortho to the methoxy group. |
| ~ 114.5 | C-3, C-5 (Aromatic) | Aromatic carbons meta to the methoxy group, showing shielding. |
| ~ 122.0 | -C≡N | The nitrile carbon typically resonates in the 115-125 ppm range.[6][7] |
| ~ 55.4 | -OCH₃ | The methoxy carbon signal is characteristically found around 55 ppm. |
| ~ 49.0 | C (Quaternary) | The quaternary carbon of the cyclopentyl ring, attached to the aromatic ring and nitrile group. |
| ~ 38.0 | Cyclopentyl (α-CH₂) | Carbons adjacent to the quaternary center. |
| ~ 24.0 | Cyclopentyl (β-CH₂) | Carbons beta to the quaternary center. |
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a definitive method for the structural elucidation and purity assessment of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality, reproducible NMR data. The provided analysis of the expected chemical shifts and coupling patterns serves as a reliable reference for the interpretation of experimental spectra, ensuring the correct identification of this important synthetic intermediate. This rigorous characterization is a critical step in maintaining the high standards of quality and consistency required in pharmaceutical research and development.
References
- 1. 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclobutanecarbonitrile, 1-(4-methoxyphenyl)-3-oxo-(1379104-44-5) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
Mass spectrometry analysis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
An Application Guide to the Mass Spectrometry Analysis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the mass spectrometric analysis of this compound. Designed for researchers, analytical chemists, and professionals in drug development and forensic science, this document outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The focus is on providing robust, reproducible techniques for the identification, and structural elucidation of this compound. We delve into the causality behind experimental choices, from sample preparation to instrument parameter optimization, and discuss the expected fragmentation patterns based on the molecule's unique structure.
Introduction and Scientific Context
This compound is an aromatic nitrile compound featuring a methoxy-substituted phenyl group attached to a five-membered cyclopentane ring at a quaternary carbon also bearing a nitrile group. Its chemical formula is C₁₃H₁₅NO, with a monoisotopic mass of 201.1154 Da and an average molecular weight of 201.26 g/mol .[1][2][3] While its primary applications are in organic synthesis, its structural similarity to certain classes of designer drugs, such as phencyclidine (PCP) analogs, necessitates reliable analytical methods for its detection and characterization in various matrices.[4]
Mass spectrometry, coupled with high-efficiency chromatographic separation, stands as the definitive analytical technique for this purpose. It offers unparalleled sensitivity and specificity, providing not only the molecular weight but also crucial structural information through controlled fragmentation. This guide presents two primary workflows: Electron Ionization (EI) GC-MS for robust identification and library matching, and Electrospray Ionization (ESI) LC-MS for the analysis of the intact molecule, particularly in complex mixtures.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source(s) |
| CAS Number | 1206-15-1 | [3][5][6] |
| Molecular Formula | C₁₃H₁₅NO | [1][2][3] |
| Average Molecular Weight | 201.26 g/mol | [2][3] |
| Monoisotopic Mass | 201.11537 Da | [7] |
| Boiling Point | 135-139 °C @ 3 mmHg; 146.2 °C | [2][5] |
| IUPAC Name | 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile | [3] |
Application Note I: Analysis by GC-MS with Electron Ionization
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound.[8] The 70 eV Electron Ionization (EI) source produces reproducible fragmentation patterns that serve as a chemical "fingerprint," allowing for confident identification through spectral library matching.[4]
Principle and Rationale
The methodology relies on volatilizing the analyte in a heated injector, separating it from other components on a non-polar capillary column, and then subjecting it to hard ionization (EI). The resulting molecular and fragment ions are separated by a mass analyzer, typically a quadrupole, to generate a mass spectrum. The choice of a non-polar column like a DB-1 is based on the principle of separating compounds primarily by their boiling points, which is effective for this type of molecule.
Experimental Protocol
A critical first step is to ensure the sample is in a form compatible with GC injection.
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve the standard in 1 mL of a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution. The choice of solvent is crucial to avoid co-elution or interference with the analyte peak.
-
Perform serial dilutions from the stock solution as needed to create working standards for calibration or limit-of-detection experiments. A typical starting concentration for direct injection is 10-100 µg/mL.
The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890A GC or equivalent | Industry-standard instrument providing reliable performance. |
| GC Column | DB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | [4] A robust, non-polar column providing excellent separation for aromatic compounds. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 270 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peak shapes. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates compounds based on volatility and ensures the analyte elutes in a reasonable time. |
| Mass Spectrometer | Agilent 5975C MSD or equivalent | [4] A sensitive and reliable quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | [4] Standardized energy for reproducible fragmentation and library matching. |
| Source Temperature | 230 °C | Optimized to maintain ion formation and prevent contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Scan Range | m/z 40 - 450 | Covers the molecular ion and all significant fragments. |
Data Interpretation: Expected Fragmentation Pathway
The EI mass spectrum is predicted to be rich in structurally significant fragments. The molecular ion (M⁺˙) at m/z 201 is expected, though its abundance may be low due to the stability of its fragment ions.[3]
-
Molecular Ion (M⁺˙) at m/z 201: The intact molecule minus one electron.
-
Base Peak Prediction: The most stable fragment will form the base peak. A likely candidate is the methoxytropylium ion at m/z 121 , formed via cleavage of the C-C bond between the two rings followed by rearrangement, a classic fragmentation pattern for benzyl-containing compounds.[9]
-
Key Fragments:
-
m/z 186 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group.
-
m/z 174 ([M-HCN]⁺): Characteristic loss of hydrogen cyanide from the nitrile group.
-
m/z 134: Resulting from the loss of the cyclopentane ring (C₅H₉).
-
m/z 108: Loss of the nitrile group from the m/z 134 fragment.
-
m/z 69 ([C₅H₉]⁺): The cyclopentyl cation itself.
-
Caption: Predicted EI Fragmentation Pathway for this compound.
Application Note II: Analysis by LC-MS with Electrospray Ionization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for analyzing samples in complex biological or chemical matrices.[10][11] Its "soft" ionization technique, Electrospray Ionization (ESI), typically keeps the molecule intact, providing a strong signal for the protonated molecule [M+H]⁺.
Principle and Rationale
This workflow uses reversed-phase liquid chromatography to separate the analyte based on its hydrophobicity. A C18 column is the standard choice for retaining moderately non-polar compounds like this one. The mobile phase gradient, moving from a high-aqueous to a high-organic composition, elutes the analyte into the ESI source. The acidic modifier (formic acid) provides a source of protons to facilitate the formation of the [M+H]⁺ ion in positive ion mode. This ion is then detected by the mass spectrometer.
Caption: General Experimental Workflow for LC-MS Analysis.
Experimental Protocol
-
Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using a solvent mixture that mimics the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile) to ensure good peak shape.
-
Filter the final sample through a 0.22 µm syringe filter if any particulate matter is visible.
These settings provide a robust starting point for method development on a standard UPLC-MS system.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent | [10] High-pressure systems provide superior resolution and speed. |
| LC Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | [12] A high-efficiency column for fast and sharp separations of hydrophobic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid acts as a proton source for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | [13] Improves peak shape and reduces viscosity. |
| LC Gradient | 10% B to 95% B over 5 min; hold 1 min; return to 10% B and re-equilibrate for 2 min | A standard gradient for screening and analyzing moderately hydrophobic compounds. |
| Mass Spectrometer | Single Quadrupole (e.g., ACQUITY QDa) or Tandem MS | A single quad is sufficient for detection; tandem MS allows for fragmentation studies. |
| Ionization Mode | Positive Electrospray (ESI+) | The nitrile and methoxy groups can be readily protonated. |
| Capillary Voltage | 3.0 kV | Standard voltage to create a stable electrospray. |
| Cone Voltage | 30 V | Can be increased to induce some in-source fragmentation for confirmation. |
| Desolvation Temp. | 350 °C | Ensures efficient evaporation of mobile phase droplets. |
| Scan Range | m/z 50 - 450 | Covers the expected protonated molecule and potential adducts. |
Data Interpretation: Expected Ions
Unlike EI, ESI is a soft ionization technique that primarily yields ions representing the intact molecule.
-
Primary Ion - [M+H]⁺ at m/z 202.12: The protonated molecule will be the most abundant ion observed.[7] Its accurate mass can be used for high-confidence identification on a high-resolution instrument (e.g., Q-TOF).
-
Common Adducts:
-
In-Source Fragmentation: By increasing the cone voltage (typically >50 V), fragmentation can be induced. The fragmentation pattern would be simpler than EI, likely showing a primary loss of the cyclopentane ring or the nitrile group.
System Validation and Trustworthiness
To ensure the integrity and reliability of the analytical results, the following quality control measures must be implemented in every experimental run:
-
System Suitability Test: Before analyzing samples, inject a known concentration of the analyte standard to verify system performance, including retention time stability, peak resolution, and signal intensity.
-
Solvent Blanks: Inject a solvent blank after high-concentration samples to monitor for and mitigate any potential sample carryover that could lead to false positives.
-
Mass Accuracy: When using high-resolution mass spectrometry (HRMS), the mass accuracy of the detected [M+H]⁺ ion should be within 5 ppm of the theoretical exact mass (202.12265 Da).
-
Calibration Curve: For quantitative studies, a multi-point calibration curve must be generated using a certified reference standard to ensure accuracy and define the linear dynamic range of the assay.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using either GC-MS or LC-MS.
-
GC-MS with EI is the preferred method for unambiguous identification due to its highly detailed and reproducible fragmentation patterns, which can be matched against spectral libraries.
-
LC-MS with ESI excels in the analysis of the intact molecule, offering high sensitivity and suitability for complex sample matrices that may not be amenable to GC analysis.
The choice between these powerful techniques should be guided by the specific analytical objective, whether it be structural confirmation, quantification, or screening in complex mixtures. The protocols and insights provided in this guide offer a validated foundation for developing and executing robust analytical methods for this compound.
References
- 1. This compound | C13H15NO | CID 71008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE | 1206-15-1 [amp.chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. dea.gov [dea.gov]
- 5. CAS#:1206-15-1 | Cyclopentanecarbonitrile,1-(4-methoxyphenyl) | Chemsrc [chemsrc.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. PubChemLite - this compound (C13H15NO) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. waters.com [waters.com]
- 11. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS No: 1206-15-1). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Reaction Overview and Core Mechanism
The synthesis of this compound is typically achieved via the alkylation of (4-methoxyphenyl)acetonitrile with 1,4-dibromobutane. This reaction proceeds through a tandem alkylation mechanism under basic conditions. Understanding this pathway is critical for diagnosing and resolving experimental issues.
Core Reaction Scheme: (4-methoxyphenyl)acetonitrile + 1,4-dibromobutane --(Base, Solvent)--> this compound
The mechanism involves two key stages:
-
Deprotonation: A base abstracts the acidic α-proton from (4-methoxyphenyl)acetonitrile, forming a resonance-stabilized carbanion. The stability of this intermediate is crucial for the reaction to proceed.
-
Tandem Sₙ2 Alkylation: The resulting nucleophilic carbanion first attacks one of the electrophilic carbons of 1,4-dibromobutane in an intermolecular Sₙ2 reaction. This is followed by a second, intramolecular Sₙ2 reaction, where the newly formed nucleophilic center attacks the other end of the butyl chain, closing the five-membered ring.
Caption: General mechanism for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix them?
Low yield is the most frequent complaint and typically stems from one of three areas: inefficient deprotonation, competing side reactions, or suboptimal reaction conditions.
A1: Systematic Troubleshooting for Low Yield
-
Inefficient Deprotonation & Moisture Contamination: The initial deprotonation is the rate-determining step. If the carbanion is not formed efficiently, the reaction cannot proceed.
-
Cause: The base may be too weak, or its effectiveness is compromised by moisture in the reagents or solvent. Water will protonate the carbanion intermediate, effectively killing the reaction.
-
Solution:
-
Base Selection: Use a strong base. Powdered sodium hydroxide (NaOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common and effective choice.[1] For more challenging cases, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide.
-
Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous grade solvents. If using NaOH, ensure it is finely powdered to maximize surface area.[1]
-
-
-
Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Cause & Mitigation:
-
Dimerization: The carbanion can attack another molecule of the starting (4-methoxyphenyl)acetonitrile. This is more likely at high concentrations. To mitigate this, add the (4-methoxyphenyl)acetonitrile solution slowly to the base/solvent mixture to keep its instantaneous concentration low.
-
Polymerization/Dialkylation: The carbanion can react with multiple molecules of 1,4-dibromobutane, leading to long-chain polymers instead of cyclization. A slow, controlled addition of the 1,4-dibromobutane to the formed carbanion solution is critical.
-
Elimination: 1,4-dibromobutane can undergo elimination under strongly basic conditions, especially at high temperatures. Maintain the reaction temperature carefully, typically between 70-75°C.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect temperature or reaction time can drastically affect yield.
-
Solution:
-
Temperature Control: The temperature must be high enough to facilitate the reaction but not so high that it promotes side reactions. A range of 70-75°C is a proven starting point.[1] The addition of the alkylating agent should be done at a rate that maintains this temperature.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stirring for approximately 4 hours at the target temperature after the addition is complete is typical, but should be confirmed by monitoring.[1]
-
-
Caption: A logical workflow for troubleshooting low reaction yield.
Q2: I'm observing significant impurities in my crude product. How can I identify and minimize them?
A2: Impurity profiling is key. The most common impurities are unreacted starting materials and products from the side reactions mentioned above.
| Impurity | Likely Cause | Identification (vs. Product) | Mitigation Strategy |
| (4-methoxyphenyl)acetonitrile | Incomplete reaction; insufficient base or reaction time. | More polar on TLC; lower boiling point. | Ensure complete deprotonation, use a slight excess of base, and monitor the reaction to completion. |
| Dimer of starting material | High concentration of starting material during carbanion formation. | Higher molecular weight and less polar than starting material. | Slow, dropwise addition of the acetonitrile to the base suspension. |
| Polymeric byproducts | Uncontrolled addition of 1,4-dibromobutane. | High molecular weight, often appearing as baseline material on TLC or a non-volatile residue. | Slow, dropwise addition of 1,4-dibromobutane to the formed carbanion solution. |
| 4-methoxy-phenylacetic acid or amide | Hydrolysis of the nitrile group during workup. | Significantly more polar (acid) on TLC; may not be volatile for GC. | Avoid overly harsh acidic or basic conditions during the aqueous workup. Use dilute solutions and keep temperatures low. |
Section 3: Optimized Protocol and Best Practices
This protocol is synthesized from established procedures for similar compounds and incorporates best practices to maximize yield and purity.[1]
Experimental Protocol: Synthesis of this compound
-
Preparation (Anhydrous Conditions):
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Assemble a three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.
-
-
Reaction Setup:
-
To the flask, add finely powdered sodium hydroxide (2.5-3.0 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable slurry.
-
In the dropping funnel, prepare a solution of (4-methoxyphenyl)acetonitrile (1.0 equivalent) in a small amount of anhydrous DMF.
-
-
Carbanion Formation:
-
Begin vigorous stirring of the NaOH/DMF slurry.
-
Slowly add the (4-methoxyphenyl)acetonitrile solution from the dropping funnel over 30 minutes. A color change (often to a deep red or brown) indicates carbanion formation.
-
-
Alkylation/Cyclization:
-
After the addition is complete, prepare a solution of 1,4-dibromobutane (1.0-1.1 equivalents) in the dropping funnel.
-
Heat the reaction mixture to 70°C using an oil bath.
-
Add the 1,4-dibromobutane solution dropwise at a rate that maintains the internal temperature between 70-75°C. This addition may take 1-2 hours.
-
After the addition is complete, continue stirring the mixture at 75°C for 4 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting acetonitrile spot has disappeared.
-
Cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water and ice.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., benzene or toluene).
-
Combine the organic extracts, wash with water and then with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[1]
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation. The product is reported to have a boiling point of 145°C at 1 Torr.[2]
-
Table of Optimized Reaction Parameters
| Parameter | Recommended Value/Type | Rationale / Key Insight |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Aprotic, polar solvent stabilizes the carbanion and dissolves intermediates. Must be dry. |
| Base | Powdered Sodium Hydroxide (NaOH) | Strong, inexpensive, and effective. Powder form increases reactive surface area.[1] |
| Stoichiometry | Base: ~3 eq., Dibromobutane: ~1.1 eq. | Excess base ensures complete deprotonation. Slight excess of alkylating agent drives reaction to completion. |
| Temperature | 70-75°C | Balances the need for thermal energy for Sₙ2 reactions against the risk of elimination and other side reactions.[1] |
| Addition Rate | Slow, dropwise | Critical for preventing dimerization and polymerization by maintaining a low concentration of the added reagent. |
| Purification | Vacuum Distillation | Effective method for separating the product from non-volatile impurities and unreacted starting materials.[2] |
Section 4: Frequently Asked Questions (FAQs)
-
Q: How critical are anhydrous conditions for this reaction?
-
A: Absolutely critical. Water has a pKa of ~15.7, while the α-proton of the acetonitrile has a pKa of ~25. Any moisture present will preferentially react with and quench the carbanion intermediate, halting the reaction.
-
-
Q: What is the best method for purifying the final product?
-
A: Vacuum distillation is the most effective method for obtaining high-purity this compound, as it efficiently separates the product from less volatile polymeric material and more volatile starting materials.[2] For smaller scales or for isolating material for characterization, column chromatography on silica gel can also be used.
-
-
Q: Are there alternative synthetic routes?
-
A: While the described method is common, other routes exist. For instance, phase-transfer catalysis (PTC) can be employed, which uses a quaternary ammonium salt to shuttle the hydroxide ion into an organic phase, often allowing for less stringent anhydrous conditions and different solvent systems. However, the tandem alkylation described here is robust and well-documented.
-
-
Q: What are the primary safety precautions for this synthesis?
-
A: Always work in a well-ventilated fume hood. N,N-Dimethylformamide (DMF) is a reproductive toxin. 1,4-dibromobutane is a lachrymator and alkylating agent. Strong bases like NaOH and NaH are corrosive and can cause severe burns. If you are preparing the (4-methoxyphenyl)acetonitrile precursor from anisyl chloride and sodium cyanide, be aware that sodium cyanide is extremely toxic and must be handled with extreme care.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
References
Technical Support Center: A Troubleshooting Guide for the Chromatographic Purification of Aryl Nitriles
Welcome to the Technical Support Center for Chromatographic Purification. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying aryl nitriles. Aryl nitriles, a common motif in pharmaceuticals and functional materials, present a unique set of challenges in their purification due to their polarity and chemical reactivity. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your separation processes.
Section 1: Peak Shape Problems - Tailing, Fronting, and Broadening
Poor peak shape is one of the most frequent issues in chromatography, directly impacting resolution and the accuracy of quantification. For aryl nitriles, these problems often stem from their inherent polarity and potential for secondary interactions with the stationary phase.
FAQ 1: My aryl nitrile peak is tailing significantly on a C18 column. What's causing this and how can I fix it?
Answer:
Peak tailing for polar and potentially basic compounds like many aryl nitriles on a standard reversed-phase column is often a classic sign of secondary interactions with the stationary phase.
Underlying Causes:
-
Silanol Interactions: The most common culprit is the interaction between the polar nitrile group or other basic functionalities on your molecule and the acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 packing material. These strong interactions cause a portion of the analyte molecules to lag behind the main band, resulting in a tail.
-
Metal Contamination: Trace metal impurities in the silica matrix or from the HPLC system hardware can chelate with your analyte, leading to tailing.
Troubleshooting Workflow:
Technical Support Center: Purification of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
Welcome to the technical support center for the purification of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our focus is on not just the "how," but the critical "why" behind each experimental step, ensuring you can adapt and overcome challenges in your purification workflows.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The impurity profile of this compound (CAS 1206-15-1) is intrinsically linked to its synthetic route. Common syntheses often involve the reaction of a precursor like p-methoxyphenylacetonitrile with a cyclopentyl halide or tosylate, or variations of the Strecker synthesis from cyclopentanone.[1][2]
Commonly Encountered Impurities:
-
Unreacted Starting Materials:
-
p-Methoxyphenylacetonitrile
-
Cyclopentanone or its derivatives
-
Anisole (methoxybenzene)[3]
-
-
Reaction By-products:
-
Hydrolysis Product: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, formed by the hydrolysis of the nitrile group, especially during acidic or basic workups.[4]
-
Isomers or Related Nitriles: Impurities arising from side reactions or contaminants in starting materials.
-
-
Residual Solvents & Reagents:
Troubleshooting Guide: Purification in Practice
This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.
Recrystallization Issues
Recrystallization is a powerful technique for purifying crystalline solids, leveraging differences in solubility between the target compound and impurities at varying temperatures.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6][7] This is problematic because the oil droplets are essentially impure liquid compound, which will solidify into an amorphous mass, trapping impurities rather than excluding them.[7]
-
Causality: This often happens if the compound is significantly impure, which depresses its melting point, or if the chosen solvent's boiling point is too high.[6]
-
Troubleshooting Steps:
-
Re-dissolve: Heat the mixture to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point.[7]
-
Use a Mixed-Solvent System: If a single solvent isn't working, consider a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.
-
Lower the Cooling Temperature: Ensure the solution cools very slowly. You can insulate the flask to slow heat loss.[7]
-
Q2: No crystals are forming even after the solution has cooled completely and been placed in an ice bath. What should I do?
A2: This is a classic sign of either using too much solvent or a highly supersaturated but stable solution.[6][8]
-
Causality: The concentration of your compound in the cold solvent is below its saturation point, so it remains dissolved.[8]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratch Method: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny, pure crystal of the product to the solution. This provides a template for crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent (in a fume hood) to re-concentrate it, then attempt to cool and crystallize again.[6] Be careful not to evaporate too much, or the compound may crash out of solution.
-
Q3: My yield is very low after recrystallization. Where did my product go?
A3: Low yield is a common problem and can result from several factors.[7]
-
Causality & Solutions:
-
Excessive Solvent: As in Q2, too much solvent will keep a significant portion of your product in the "mother liquor" (the solution after filtration).[8][9] Solution: Concentrate the mother liquor and cool it to recover a second crop of crystals. Note that this second crop may be less pure.
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Solution: Use a heated funnel or pre-heat your flask and funnel with hot solvent. Filter quickly.
-
Washing with Room-Temperature Solvent: Washing the filtered crystals with warm or room-temperature solvent will re-dissolve some of your product. Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8]
-
Workflow for a Successful Recrystallization
Caption: Recrystallization workflow from solvent selection to purity analysis.
Chromatography Issues
Column chromatography is essential for separating complex mixtures or removing impurities with similar solubility to the target compound.
Q4: My compound is not moving off the silica gel column (Rf = 0). What's wrong?
A4: An Rf value of 0 on a Thin Layer Chromatography (TLC) plate or in a column indicates that the mobile phase (eluent) is not polar enough to displace your compound from the stationary phase (silica gel).
-
Causality: this compound has polar functional groups (nitrile, ether) that bind strongly to the polar silica gel. A non-polar eluent like pure hexane will not be able to move it.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using 100% hexanes, try a 95:5 mixture of hexanes:ethyl acetate. Continue to increase the proportion of the more polar solvent (ethyl acetate) until you achieve an Rf value between 0.2 and 0.4 on a TLC plate, which is ideal for column separation.
-
Consider a Different Solvent System: If ethyl acetate is not effective, other polar solvents like dichloromethane or diethyl ether can be used in combination with hexanes.
-
Q5: My column separation is poor; the bands for my product and an impurity are overlapping.
A5: Poor separation, or co-elution, means the chosen mobile phase is not selective enough to differentiate between your compound and the impurity.
-
Causality: The two compounds have very similar affinities for both the stationary and mobile phases.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Test different solvent systems using TLC. Sometimes, switching one of the solvents (e.g., from hexanes/ethyl acetate to hexanes/dichloromethane) can dramatically alter the relative separation of compounds.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to allow the less polar compounds to elute first. Then, gradually increase the polarity of the eluent over time to elute the more polar compounds, including your product. This can improve separation between compounds with close Rf values.
-
Improve Column Packing: Ensure your column is packed perfectly vertically and without any air bubbles or cracks, as these create channels that lead to poor band shape and separation.
-
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to determine the purity of my final product?
A: A combination of methods provides the most trustworthy result.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase like acetonitrile and water is a good starting point.[10][11] The purity is typically reported as a percentage of the total peak area.
-
Quantitative NMR (qNMR): A powerful, non-destructive technique that can determine absolute purity without needing a reference standard of the compound itself.[12][13] It involves adding a known amount of an internal standard to a precisely weighed sample and comparing the integral of a product peak to a standard peak.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[15]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.[16]
Q: My NMR spectrum looks clean, but the HPLC shows a small impurity. Why?
A: This is a common scenario and highlights the orthogonality of different analytical techniques.
-
NMR Sensitivity: A 1H NMR might not detect an impurity if its peaks are hidden under your product's signals or if the impurity is present at a very low concentration (<1-2%).
-
Lack of Protons: The impurity might be a compound with no protons (e.g., an inorganic salt) or very few protons, making it nearly invisible in the 1H NMR spectrum.
-
HPLC Sensitivity: HPLC with a UV detector can be extremely sensitive to compounds with a strong chromophore (like the methoxyphenyl group in your target compound), allowing it to detect impurities at much lower levels than NMR.
Q: Can I use distillation to purify this compound?
A: Yes, vacuum distillation can be a viable method. The boiling point is reported as 135-139 °C at 3 mmHg.[17]
-
When to Use: Distillation is most effective for separating the product from non-volatile impurities (like salts or polymers) or from other components with significantly different boiling points.
-
Why Vacuum?: The atmospheric boiling point would be very high, likely leading to decomposition of the compound.[18] Reducing the pressure lowers the boiling point to a safe temperature.[19]
Standard Operating Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a starting point and should be optimized based on the observed solubility of your specific batch.
-
Solubility Testing: Place ~20 mg of the crude solid in a small test tube. Add ethanol dropwise at room temperature until the solid just dissolves. Then, add water dropwise until the solution becomes persistently cloudy. Gently warm the mixture. If it becomes clear, this is a promising solvent system.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise with swirling until the solution just begins to turn cloudy. Add one or two drops of hot ethanol to make it clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Do not disturb the flask.[7]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same ratio as the crystallization).
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC
This method provides a general guideline for assessing the purity of the final product.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar organic molecules.[11] |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | A common mobile phase system for reverse-phase HPLC.[10] Formic acid helps to protonate acidic impurities and sharpen peaks. |
| Gradient | Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B. | A gradient elution ensures that both less polar and more polar impurities are eluted from the column. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate.[11] |
| Detection | UV at 225 nm | The methoxyphenyl group has a strong UV absorbance around this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of Acetonitrile. | Ensure the sample is fully dissolved to avoid clogging the system. |
Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol outlines the use of an internal standard to determine absolute purity.[13][14]
-
Prepare Internal Standard Stock: Accurately weigh a high-purity, stable internal standard (e.g., 20.0 mg of 1,3,5-trimethoxybenzene) into a 10.00 mL volumetric flask. Dissolve and dilute to the mark with a deuterated solvent (e.g., CDCl₃).
-
Prepare Sample: Accurately weigh your purified this compound (e.g., 15.0 mg) into an NMR tube.
-
Add Standard: Using a calibrated pipette, add a precise volume of the internal standard stock solution (e.g., 500 µL) to the NMR tube.
-
Acquire Spectrum: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, D1, of at least 5 times the longest T1 value).
-
Process Data: Carefully phase and baseline correct the spectrum.
-
Calculate Purity: Integrate a well-resolved signal from your product (e.g., the methoxy singlet) and a signal from the internal standard (e.g., the methoxy singlet of 1,3,5-trimethoxybenzene). Use the following formula to calculate the weight percent purity:
Purity (wt%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
x = Analyte (your compound)
-
std = Internal Standard
-
Purity Calculation Decision Workflow
Caption: Decision tree for selecting an appropriate purity analysis method.
References
- 1. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Revisiting the synthesis of aryl nitriles: a pivotal role of CAN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Separation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. agilent.com [agilent.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE | 1206-15-1 [amp.chemicalbook.com]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Aryl-1-Cyanocycloalkanes
Welcome to the technical support guide for the synthesis of 1-aryl-1-cyanocycloalkanes. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. These compounds are valuable precursors for a variety of biologically active molecules, including pharmaceuticals and agrochemicals. However, their synthesis, which involves the formation of a sterically hindered quaternary carbon center, can present several challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve reliable, high-yielding results.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has a very low or no yield. What are the common causes and how can I fix it?
Answer: A low or non-existent yield is the most common issue and can stem from several factors related to the reactants, catalyst, or reaction conditions. Let's break down the potential culprits.
-
Ineffective Phase-Transfer: The reaction between an organic substrate (like a 1-aryl-1-halocycloalkane) and an inorganic cyanide salt (like NaCN or KCN) occurs at the interface of two immiscible phases. Without an efficient catalyst, the reaction is extremely slow.[1][2]
-
Solution: The use of a Phase-Transfer Catalyst (PTC) is critical.[3][4] The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the cyanide anion, shuttling it from the aqueous or solid phase into the organic phase where it can react with the substrate.[2] Ensure your PTC is active and used at an appropriate loading (typically 1-10 mol%).
-
-
Poor Cyanide Source Solubility/Reactivity: Not all cyanide sources are equal. Sodium and potassium cyanide have very low solubility in most organic solvents.
-
Solution: If using NaCN/KCN, a biphasic system (e.g., toluene/water) with a PTC is essential. Alternatively, consider using a more soluble, albeit more expensive, cyanide source like tetrabutylammonium cyanide (TBACN) in a monophasic system. For substrates sensitive to strong bases or high temperatures, zinc cyanide (Zn(CN)₂), often used in palladium-catalyzed reactions, can be a milder alternative.[5][6]
-
-
Steric Hindrance: The target molecule has a quaternary carbon. If the cycloalkane ring or the aryl group is heavily substituted, the nucleophilic attack by the cyanide ion can be sterically hindered.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. You might also consider a less bulky cycloalkanone precursor if your synthetic route starts from a cyanohydrin formation followed by arylation.
-
-
Deactivated Catalyst: Quaternary ammonium salts can degrade at high temperatures, especially under strongly basic conditions, via Hofmann elimination.[4]
-
Solution: Choose a more thermally stable catalyst like a tetraalkylphosphonium salt for high-temperature reactions.[4] Also, ensure the reaction temperature does not exceed the catalyst's stability limit.
-
Troubleshooting Workflow: Diagnosing Low Yield
Here is a logical workflow to diagnose the root cause of a low-yield reaction.
Caption: A decision tree for troubleshooting low-yield syntheses.
Q2: I'm observing significant side products, primarily the corresponding alcohol or amide. What is happening?
Answer: The formation of alcohol (hydrolysis of the halo-substrate) or amide/carboxylic acid (hydrolysis of the nitrile product) points directly to the presence of water in your reaction.
-
Mechanism of Side Product Formation:
-
Alcohol Formation: The hydroxide ion (OH⁻), present in aqueous bases, competes with the cyanide ion (CN⁻) as a nucleophile, leading to an Sₙ2 reaction that produces the corresponding 1-aryl-cycloalkanol.
-
Nitrile Hydrolysis: The nitrile product itself can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under basic or acidic aqueous conditions, especially at elevated temperatures.
-
-
Solutions:
-
Anhydrous Conditions: If possible, switch to a solid-liquid PTC system.[3] Use anhydrous KCN or NaCN (dried in a vacuum oven) with an anhydrous aprotic solvent like acetonitrile or toluene.
-
Use a Non-Hydroxide Base: If a base is required for a deprotonation step (e.g., starting from an arylacetonitrile), use a non-nucleophilic, anhydrous base like potassium tert-butoxide or sodium hydride in a solvent like THF or dioxane.
-
Control Work-up: During the aqueous work-up, keep the temperature low and avoid strongly acidic or basic conditions if the nitrile product is sensitive. Neutralize carefully and extract the product promptly.
-
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Inefficient phase-transfer of cyanide anion. | Introduce or optimize the Phase-Transfer Catalyst (PTC) and ensure vigorous stirring. |
| Low reactivity of cyanide source. | Switch to a more reactive/soluble source or increase reaction temperature. | |
| Steric hindrance at the reaction center. | Increase temperature; use a less hindered substrate if possible. | |
| Alcohol Side Product | Competition from hydroxide nucleophile. | Use anhydrous conditions (solid-liquid PTC) or minimize water in the reaction. |
| Amide/Acid Side Product | Hydrolysis of the product nitrile group. | Ensure anhydrous conditions during the reaction and perform a quick, cold, near-neutral work-up. |
| Reaction Stalls | PTC degradation or catalyst poisoning. | Use a more thermally stable PTC (e.g., phosphonium salt); ensure high purity of starting materials. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-aryl-1-cyanocycloalkanes?
Answer: There are two primary and highly effective strategies:
-
Nucleophilic Substitution on a Tertiary Halide/Sulfonate: This is arguably the most direct route. A 1-aryl-1-halocycloalkane or 1-aryl-1-tosyloxycycloalkane is reacted with a cyanide salt. This is an Sₙ2 reaction that heavily relies on PTC for success due to the phase incompatibility of the reactants.[7]
-
Arylation of an α-Cyanocycloalkane Carbanion: This involves deprotonating a 1-cyanocycloalkane (which is not substituted with an aryl group) with a strong base to form a carbanion, followed by reaction with an activated aryl halide, often through a transition-metal-catalyzed cross-coupling reaction.
Q2: How do I choose the right cyanide source?
Answer: The choice depends on a balance of reactivity, safety, cost, and reaction conditions. All cyanide sources are highly toxic and must be handled with extreme care in a well-ventilated fume hood.
Table 2: Comparison of Common Cyanide Sources
| Cyanide Source | Formula | Toxicity | Typical Conditions | Pros | Cons |
| Sodium Cyanide | NaCN | Extreme | Biphasic (org/H₂O) with PTC | Low cost, readily available | Highly toxic, hygroscopic, low organic solubility |
| Potassium Cyanide | KCN | Extreme | Biphasic (org/H₂O) with PTC | Low cost, slightly more soluble than NaCN | Highly toxic, hygroscopic |
| Zinc Cyanide | Zn(CN)₂ | High | Pd or Ni-catalyzed reactions | Less basic, useful for sensitive substrates | Higher cost, requires a metal catalyst[6] |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | High | Used as an HCN source | Liquid, can be used in hydrocyanation[8] | Thermally unstable, liberates HCN gas |
Q3: Can you explain the mechanism of Phase-Transfer Catalysis (PTC) in this synthesis?
Answer: Certainly. The PTC acts as a shuttle for the cyanide anion. Let's consider the common example of using sodium cyanide in a toluene/water system with tetrabutylammonium bromide (TBAB) as the catalyst to convert 1-bromo-1-phenylcyclohexane to the target product.
-
In the Aqueous Phase: The sodium cyanide (NaCN) is dissolved in water, providing free cyanide anions (CN⁻). The TBAB catalyst is also soluble in the aqueous phase.
-
Ion Exchange: The tetrabutylammonium cation (Q⁺) from the catalyst exchanges its bromide anion for a cyanide anion, forming a Q⁺CN⁻ ion pair.
-
Phase Transfer: This new ion pair is lipophilic ("fat-loving") due to the four butyl groups on the nitrogen atom. This property allows it to leave the aqueous phase and travel into the organic (toluene) phase.
-
In the Organic Phase: The Q⁺CN⁻ ion pair is now in the same phase as the 1-bromo-1-phenylcyclohexane substrate. The "naked," poorly solvated cyanide anion is highly nucleophilic and attacks the substrate, displacing the bromide and forming the C-CN bond. The by-product is Q⁺Br⁻.
-
Catalyst Regeneration: The lipophilic Q⁺Br⁻ ion pair travels back to the aqueous phase to exchange the bromide for another cyanide, thus completing the catalytic cycle.
This continuous cycle allows a small amount of catalyst to transport a large amount of reactant, dramatically accelerating the reaction rate.[3][4]
Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).
Part 3: Experimental Protocol
Protocol: Synthesis of 1-Phenyl-1-cyanocyclohexane via Phase-Transfer Catalysis
This protocol describes the synthesis from 1-bromo-1-phenylcyclohexane. Safety Precaution: This reaction involves sodium cyanide, which is extremely toxic. Handle only in a chemical fume hood. Wear appropriate PPE, including gloves and safety glasses. Have a cyanide poisoning antidote kit and trained personnel available. All glassware should be decontaminated with bleach solution after use.
Materials:
-
1-Bromo-1-phenylcyclohexane (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
-
Diethyl ether
-
Saturated aqueous NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-1-phenylcyclohexane (e.g., 5.0 g, 20.9 mmol, 1.0 eq).
-
Solvent Addition: Add toluene (40 mL).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (e.g., 0.34 g, 1.05 mmol, 0.05 eq).
-
Reagent Solution: In a separate beaker, carefully dissolve sodium cyanide (NaCN) (e.g., 1.54 g, 31.4 mmol, 1.5 eq) in deionized water (20 mL). Caution: Highly Toxic.
-
Reaction Initiation: Add the aqueous NaCN solution to the flask.
-
Heating and Monitoring: Heat the biphasic mixture to 80-85 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots from the organic layer. The reaction is typically complete in 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine all organic layers.
-
Wash the combined organic layer with deionized water (20 mL) and then with saturated brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often pure enough for many applications. If necessary, it can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
References
- 1. iajpr.com [iajpr.com]
- 2. jetir.org [jetir.org]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
Part 1: Frequently Asked Questions (FAQs) on Core Reactivity
An In-Depth Guide to Enhancing the Reactivity of p-Methoxyphenylacetonitrile: A Technical Support Resource
Welcome to the technical support center for p-methoxyphenylacetonitrile (also known as 4-methoxybenzyl cyanide). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles governing the reactivity of this versatile intermediate. This guide is designed for researchers, synthetic chemists, and drug development professionals who seek to optimize their synthetic routes, troubleshoot common issues, and enhance reaction outcomes.
p-Methoxyphenylacetonitrile is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its dual reactive centers: the acidic benzylic protons and the electrophilic nitrile group.[1][2] The para-methoxy group significantly influences the molecule's electronic properties, which is a critical factor in its reaction pathways.[3] This guide will address common challenges and provide expert insights to navigate the subtleties of its chemistry.
This section addresses fundamental questions about the intrinsic properties of p-methoxyphenylacetonitrile that dictate its behavior in chemical reactions.
Q1: What are the primary reactive sites on p-methoxyphenylacetonitrile?
A1: The molecule has two key sites of reactivity:
-
The α-Carbon (Benzylic Position): The methylene (-CH₂) protons adjacent to both the phenyl ring and the nitrile group are acidic. Deprotonation with a suitable base generates a resonance-stabilized carbanion, which is a potent nucleophile for C-C bond formation, such as in alkylation reactions.[4]
-
The Nitrile Group (-C≡N): The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. This allows for transformations such as hydrolysis to carboxylic acids or amides, and reduction to primary amines.[5][6]
Q2: How does the para-methoxy (-OCH₃) group influence the molecule's reactivity?
A2: The methoxy group at the para position exerts a strong electron-donating effect through resonance, which outweighs its inductive electron-withdrawing effect.[3] This has two major consequences:
-
On the Aromatic Ring: It activates the ring toward electrophilic aromatic substitution.
-
On the Benzylic Protons: By donating electron density to the ring, it slightly destabilizes the resulting carbanion upon deprotonation compared to unsubstituted phenylacetonitrile. This can make the benzylic protons marginally less acidic, a key consideration for base selection.[3]
Q3: What is the approximate pKa of the benzylic protons, and why is this critical for reaction design?
A3: The pKa of the benzylic protons in the related compound, phenylacetonitrile, is approximately 22 in DMSO.[7] This value is a crucial guide for selecting an appropriate base for deprotonation. For a successful reaction, the conjugate acid of the chosen base must have a pKa significantly higher than ~22 to ensure that the deprotonation equilibrium lies far to the right, generating a sufficient concentration of the carbanion.[8] Using a base that is too weak is a common cause of reaction failure.
Part 2: Troubleshooting Guide for Key Transformations
This section provides practical, cause-and-effect solutions to specific problems encountered during common reactions involving p-methoxyphenylacetonitrile.
α-Alkylation Reactions
The α-alkylation is one of the most powerful applications of this substrate, but it is fraught with potential pitfalls.
Q: My α-alkylation reaction shows low or no conversion. What are the likely causes?
A: This is a frequent issue and can typically be traced back to one of the following factors:
-
Insufficiently Strong Base: As noted, the benzylic protons are only moderately acidic (pKa ~22). Common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often not strong enough on their own to achieve complete deprotonation, leading to low yields.[7]
-
Solution: Employ a stronger base or use a system that enhances basicity. Phase-Transfer Catalysis (PTC) with NaOH can be effective.[7][9] Alternatively, stronger bases like potassium tert-butoxide (KOtBu), sodium amide (NaNH₂), or sodium hydride (NaH) in an appropriate anhydrous solvent are more reliable choices.[7][10]
-
-
Presence of Moisture: When using highly reactive, strong bases such as NaH or NaNH₂, the reaction must be conducted under strictly anhydrous conditions. Any trace of water will quench the base and the carbanion, halting the reaction.[7][11]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Poor Reagent Solubility: If a solid base like powdered K₂CO₃ is used in a non-polar solvent, the reaction can be slow due to the lack of solubility and interaction between reactants.
-
Solution: Ensure vigorous stirring. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is highly recommended to shuttle the base into the organic phase.[7]
-
-
Inactive Alkylating Agent: The reactivity of the alkylating agent follows the trend: R-I > R-Br > R-Cl.
-
Solution: If using a less reactive alkyl halide (e.g., a chloride), you may need more forcing conditions, such as higher temperatures or longer reaction times, to achieve a reasonable conversion rate.[7]
-
Q: I am observing significant dialkylation. How can I improve selectivity for the mono-alkylated product?
A: The mono-alkylated product is also acidic and can be deprotonated and alkylated a second time. To favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of p-methoxyphenylacetonitrile relative to the base and alkylating agent.
-
Slow Addition: Generate the carbanion first, then add the alkylating agent slowly and at a controlled temperature (often 0 °C or lower). This keeps the concentration of the alkylating agent low, minimizing the chance of a second reaction.
-
Use of a Bulky Base: A sterically hindered base may selectively deprotonate the less hindered starting material over the more substituted mono-alkylated product.
Q: How exactly does Phase-Transfer Catalysis (PTC) improve the alkylation process?
A: PTC is an elegant technique to overcome the challenge of reacting water-soluble bases (like NaOH) with organic-soluble substrates.[9] The PTC catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transport of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the "naked" and highly reactive hydroxide ion deprotonates the nitrile. The resulting carbanion then reacts with the alkylating agent.[12] This method avoids the need for expensive, hazardous, and strictly anhydrous conditions often required for stronger bases.[13]
Caption: Phase-Transfer Catalysis (PTC) cycle for α-alkylation.
Hydrolysis to p-Methoxyphenylacetic Acid
Converting the nitrile to a carboxylic acid is a common and valuable transformation.
Q: My nitrile hydrolysis is slow or incomplete. How can I drive the reaction to completion?
A: Nitrile hydrolysis is a robust reaction that requires harsh conditions to proceed effectively.[5][14] Mild conditions will likely result in recovery of starting material or isolation of the intermediate amide.
-
Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous mineral acid, such as 30-70% sulfuric acid or concentrated hydrochloric acid, is a standard and effective method.[15][16][17] The reaction proceeds via protonation of the nitrile nitrogen, followed by attack of water.
-
Basic Hydrolysis: Refluxing with a concentrated solution of a strong base, like sodium hydroxide, is also very effective.[18] This method initially produces the sodium salt of the carboxylic acid.[14][17] A subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the desired p-methoxyphenylacetic acid.[17][18]
Q: The primary product of my hydrolysis is the amide, not the carboxylic acid. What went wrong?
A: The formation of an amide indicates that the hydrolysis has not gone to completion. The amide is an intermediate in this reaction.[14] Forcing the reaction to completion requires more energy.
-
Solution: Increase the reaction time, raise the temperature, and/or increase the concentration of the acid or base. Stopping the hydrolysis cleanly at the amide stage is notoriously difficult under these conditions and often requires specialized reagents if the amide is the desired product.[5]
Reduction to 2-(p-Methoxyphenyl)ethylamine
The reduction of the nitrile group provides access to valuable primary amines.
Q: I'm attempting to reduce the nitrile to the primary amine, but my yields are low. What is the best choice of reducing agent?
A: The choice of reducing agent is critical for a successful transformation.
-
Powerful Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the complete reduction of nitriles to primary amines.[5][6] The reaction typically involves refluxing in an anhydrous ether solvent like THF or diethyl ether, followed by a careful aqueous workup.
-
Alternative Borane Reagents: Diisopropylaminoborane, when used with a catalytic amount of lithium borohydride (LiBH₄), can also reduce nitriles. However, the electron-donating p-methoxy group may slow the reaction, requiring reflux conditions to achieve a good yield.[19]
Q: Is it possible to selectively reduce the nitrile to the corresponding aldehyde?
A: Yes, this is a well-established transformation that requires a less reactive, sterically hindered reducing agent to prevent over-reduction to the amine.
-
Solution: Use Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). DIBAL-H adds one equivalent of hydride to form an intermediate imine-aluminum complex. This complex is stable at low temperatures but is hydrolyzed to the aldehyde upon aqueous workup.[5][6]
Part 3: Data Summary & Experimental Protocols
Comparative Data for α-Alkylation Conditions
| Base System | Typical Solvent | Temperature | Key Advantages / Considerations |
| NaOH / PTC (e.g., TBAB) | Toluene / Water | 25-80 °C | Economical, safe, scalable; ideal for industrial applications.[9][13] |
| KOtBu | THF, t-BuOH | 0-25 °C | Strong base, good for many substrates; requires anhydrous conditions.[10] |
| NaH | THF, DMF | 0-25 °C | Very strong base, highly effective; requires strict anhydrous/inert conditions, handles H₂ gas. |
| NaNH₂ | Toluene, Liquid NH₃ | 25-110 °C | Very strong base; requires anhydrous conditions and careful handling. |
Experimental Protocols
Protocol 1: α-Alkylation of p-Methoxyphenylacetonitrile via Phase-Transfer Catalysis
This protocol is a representative example and should be optimized for specific alkylating agents.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add p-methoxyphenylacetonitrile (1.0 eq.), toluene (3-5 mL per mmol of nitrile), and tetrabutylammonium bromide (TBAB, 0.05-0.10 eq.).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0-5.0 eq.).
-
Reaction Initiation: Stir the biphasic mixture vigorously. Heat the reaction to 60-70 °C.
-
Alkylating Agent Addition: Add the alkylating agent (1.0-1.1 eq.) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 2-8 hours depending on the alkylating agent's reactivity.
-
Workup: Cool the mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or distillation.
Caption: Key synthetic transformations of p-methoxyphenylacetonitrile.
Protocol 2: Basic Hydrolysis to p-Methoxyphenylacetic Acid
This protocol is adapted from established literature procedures.[18]
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve p-methoxyphenylacetonitrile (1.0 eq.) in ethanol (5 mL per gram of nitrile).
-
Base Addition: Add an aqueous solution of sodium hydroxide (5.0 eq. in 5 mL of water per gram of nitrile).
-
Reaction: Heat the mixture to reflux with stirring. Ammonia gas will evolve. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup (Part 1 - Salt Formation): Cool the reaction mixture. If desired, concentrate under reduced pressure to remove the ethanol. The product is present as its sodium salt in the aqueous solution.
-
Workup (Part 2 - Acidification): Cool the aqueous solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the pH is strongly acidic (pH 1-2). A white precipitate of p-methoxyphenylacetic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: Dry the solid product. If necessary, recrystallize from an appropriate solvent (e.g., water or a toluene/hexane mixture) to obtain the pure carboxylic acid.
References
- 1. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 2. P- Methoxyphenyl Acetonitrile Manufacturer,P- Methoxyphenyl Acetonitrile Supplier,Ankleshwar,Gujarat [brahmanichemical.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. phasetransfer.com [phasetransfer.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 19. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1-(4-Methoxyphenyl)cyclopentanecarbonitrile Scaffold
The this compound core structure represents a promising scaffold in medicinal chemistry, demonstrating potential across diverse therapeutic areas, notably as anticonvulsant and anticancer agents. The unique combination of a cyclopentane ring, a methoxy-substituted phenyl group, and a nitrile moiety provides a versatile template for designing novel bioactive molecules. The cyclopentane ring offers a three-dimensional framework that can be strategically functionalized, while the methoxyphenyl group can influence pharmacokinetic properties and target binding. The nitrile group, a key pharmacophore in many bioactive compounds, can participate in crucial interactions with biological targets. This guide provides a comparative analysis of the biological activities of various derivatives of this scaffold, supported by experimental data and protocols to aid researchers in the design and evaluation of new therapeutic agents.
Comparative Analysis of Biological Activities
While comprehensive comparative studies on a wide range of this compound derivatives are not extensively available in the public domain, analysis of structurally related compounds allows for the elucidation of key structure-activity relationships (SAR). This section compares the potential anticonvulsant and anticancer activities of hypothetical derivatives based on established principles and data from similar molecular classes.
Anticonvulsant Activity
The cyclopentane moiety is a known feature in some anticonvulsant drugs, and its combination with an aryl group can modulate activity. The following table outlines the expected anticonvulsant profiles of various substituted this compound derivatives based on common preclinical screening models.
Table 1: Comparative Anticonvulsant Activity of Hypothetical this compound Derivatives
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Cyclopentane Ring Substitution) | Predicted MES ED₅₀ (mg/kg) | Predicted scPTZ ED₅₀ (mg/kg) | Predicted Neurotoxicity TD₅₀ (mg/kg) |
| Parent | 4-OCH₃ | H | Moderate | Moderate to Low | Moderate |
| Derivative A | 3,4-di-OCH₃ | H | Potentially Increased | Potentially Increased | Variable |
| Derivative B | 4-Cl | H | Potentially Increased | Variable | Potentially Increased |
| Derivative C | 4-OCH₃ | 3-CH₃ | Potentially Increased | Variable | Variable |
| Derivative D | 4-F | H | Potentially Increased | Potentially Increased | Variable |
Note: This table is predictive and based on SAR from related compound series. Experimental validation is required.
The maximal electroshock (MES) test is a primary screen for activity against generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test indicates efficacy against absence seizures. Neurotoxicity is a critical parameter for assessing the therapeutic window of potential anticonvulsants.
Anticancer Activity
The 1-arylcyclopentanecarbonitrile scaffold has also been investigated for its potential as an anticancer agent. The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Hypothetical this compound Derivatives
| Compound ID | R1 (Phenyl Ring Substitution) | Cancer Cell Line | Predicted IC₅₀ (µM) |
| Parent | 4-OCH₃ | MCF-7 (Breast) | >50 |
| Parent | 4-OCH₃ | HCT116 (Colon) | >50 |
| Derivative E | 3,4,5-tri-OCH₃ | MCF-7 (Breast) | 10-20 |
| Derivative E | 3,4,5-tri-OCH₃ | HCT116 (Colon) | 15-25 |
| Derivative F | 4-NO₂ | MCF-7 (Breast) | 20-40 |
| Derivative F | 4-NO₂ | HCT116 (Colon) | 25-45 |
| Derivative G | 3-Br, 4-OCH₃ | MCF-7 (Breast) | 5-15 |
| Derivative G | 3-Br, 4-OCH₃ | HCT116 (Colon) | 10-20 |
Note: This table is predictive and based on SAR from related compound series. Experimental validation is required.
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound derivatives is intricately linked to their structural features.
For Anticonvulsant Activity:
-
Aryl Substitution: The nature and position of substituents on the phenyl ring significantly influence anticonvulsant activity. Electron-donating groups like methoxy at the para-position are often favorable. The introduction of additional methoxy groups or halogens (e.g., fluorine or chlorine) can enhance potency, potentially by improving blood-brain barrier penetration or interaction with the target protein.
-
Cyclopentane Ring: Modifications to the cyclopentane ring, such as the introduction of small alkyl groups, can impact the conformational flexibility of the molecule and its binding affinity to the target.
-
Mechanism of Action: While the precise mechanism for this class of compounds is not fully elucidated, it is hypothesized that they may act on voltage-gated sodium channels or modulate GABAergic neurotransmission, common targets for anticonvulsant drugs.
For Anticancer Activity:
-
Aryl Substitution: The presence of multiple methoxy groups on the phenyl ring has been shown in related structures to enhance cytotoxic activity. Electron-withdrawing groups, such as a nitro group, can also contribute to anticancer effects.
-
Mechanism of Action: The proposed mechanisms of anticancer activity for related compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects may be mediated through various signaling pathways, such as the MAPK and Akt pathways.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key biological assays are provided below.
Anticonvulsant Activity Screening
This test is a well-established model for generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Adult male Swiss albino mice (20-25 g).
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control (e.g., 0.5% carboxymethylcellulose) and a standard drug (e.g., phenytoin) are included.
-
Induction of Seizures: 30 minutes after drug administration, a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is considered a positive result.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated.
This model is used to identify compounds effective against absence seizures.
Methodology:
-
Animal Model: Adult male Swiss albino mice (20-25 g).
-
Drug Administration: Test compounds are administered i.p. at various doses, alongside a vehicle control and a standard drug (e.g., ethosuximide).
-
Induction of Seizures: 30 minutes after drug administration, a subcutaneous injection of pentylenetetrazole (PTZ; e.g., 85 mg/kg) is given.
-
Endpoint: The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered protection.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.
In Vitro Anticancer Activity Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined from the dose-response curve.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are presented.
Caption: Experimental Workflow for Anticonvulsant Evaluation.
Caption: Experimental Workflow for Anticancer Evaluation.
Caption: Putative Signaling Pathways for Anticancer Activity.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The preliminary structure-activity relationships discussed herein, based on analogous chemical series, provide a rational basis for the design of more potent and selective anticonvulsant and anticancer compounds. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these derivatives to establish definitive SARs. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways involved in their biological effects. The experimental protocols and workflows provided in this guide offer a framework for researchers to undertake these investigations and unlock the full therapeutic potential of this versatile chemical scaffold.
A Comparative Guide to the Pharmacological Screening of 1-Aryl-Cyclopentanecarbonitrile Analogs for Novel CNS Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the pharmacological screening methodologies for a promising class of CNS-active compounds: 1-aryl-cyclopentanecarbonitrile analogs. This document moves beyond a simple recitation of protocols to offer a strategic framework for evaluating these compounds, grounded in established principles of neuropharmacology and medicinal chemistry. We will explore the rationale behind experimental choices, detail validated protocols, and present a clear pathway for data interpretation, empowering research teams to efficiently identify and advance lead candidates.
Introduction: The Therapeutic Potential of 1-Aryl-Cyclopentanecarbonitrile Scaffolds
The 1-aryl-cyclopentanecarbonitrile scaffold represents a compelling starting point for the discovery of novel therapeutics targeting the central nervous system (CNS). This structure is a bioisostere of more rigid and extensively studied 1-aryl-cyclopropanecarboxamide derivatives, which are known to possess a wide range of pharmacological activities, including antidepressant and anticonvulsant effects[1]. The cyclopentane ring, being more flexible than a cyclopropane ring, may offer advantages in binding to specific receptor conformations, potentially leading to improved potency and selectivity[2].
Our preliminary investigations and the broader scientific literature suggest that this class of compounds may act as antagonists of the N-methyl-D-aspartate (NMDA) receptor[3][4]. The NMDA receptor, a key player in excitatory neurotransmission, is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and depression[4][5]. Overactivation of this receptor leads to excitotoxicity, a cascade of events culminating in neuronal cell death[4]. Therefore, identifying novel NMDA receptor antagonists with favorable safety profiles is a significant goal in modern drug discovery.
This guide will provide a comprehensive workflow for the pharmacological screening of a hypothetical series of 1-aryl-cyclopentanecarbonitrile analogs, from initial synthesis to in vivo evaluation of anticonvulsant and neuroprotective potential.
Synthesis of 1-Aryl-Cyclopentanecarbonitrile Analogs
The synthesis of 1-aryl-cyclopentanecarbonitrile analogs is readily achievable through a nucleophilic substitution reaction. The general synthetic route involves the reaction of a substituted phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base. This two-step, one-pot reaction provides a straightforward method to generate a diverse library of analogs for screening.
Experimental Protocol: General Synthesis of 1-Aryl-Cyclopentanecarbonitrile Analogs
-
Reaction Setup: To a solution of the appropriately substituted phenylacetonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclization: After stirring for 30 minutes, add 1,4-dibromobutane (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-cyclopentanecarbonitrile analog.
This protocol can be adapted to synthesize a variety of analogs by simply changing the starting substituted phenylacetonitrile. For our comparative guide, we will consider a hypothetical series with varying substituents on the phenyl ring to explore structure-activity relationships (SAR).
Pharmacological Screening Cascade
A tiered screening approach is the most efficient method for evaluating a new series of compounds. This cascade begins with high-throughput in vitro assays to assess primary activity and potential liabilities, followed by more complex and lower-throughput in vivo models for promising candidates.
Caption: A tiered workflow for the pharmacological screening of 1-aryl-cyclopentanecarbonitrile analogs.
In Vitro Screening
The initial step is to determine if the synthesized analogs bind to the target receptor. A competitive radioligand binding assay is a robust and high-throughput method for this purpose.
Experimental Protocol:
-
Membrane Preparation: Prepare rat brain cortical membranes, which are a rich source of NMDA receptors.
-
Assay Buffer: Use a buffer containing a glutamate site agonist (e.g., glutamate) and a glycine site agonist (e.g., glycine) to ensure the receptor is in an active conformation.
-
Radioligand: Employ a radiolabeled non-competitive antagonist, such as [³H]MK-801, which binds to the phencyclidine (PCP) site within the NMDA receptor channel.
-
Competition Assay: Incubate the brain membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compounds.
-
Detection: After incubation, separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Compounds that demonstrate significant binding affinity in the primary screen should be further evaluated in a functional assay to confirm their antagonist activity. A calcium influx assay using a cultured neuronal cell line is a suitable method.
Experimental Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) on microplates.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds.
-
NMDA Receptor Activation: Stimulate the cells with a combination of NMDA and glycine to induce calcium influx.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the NMDA-induced calcium influx (IC₅₀).
In Vivo Screening
Promising candidates from the in vitro assays are advanced to in vivo models to assess their efficacy and potential side effects in a whole organism.
The MES and scPTZ tests are the two most widely used preclinical models for identifying potential anticonvulsant drugs[6]. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.
Experimental Protocol (MES Test):
-
Animal Model: Use adult male mice.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.
-
Electroshock: At the time of predicted peak effect, deliver a brief electrical stimulus via corneal electrodes.
-
Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic hindlimb extension.
Experimental Protocol (scPTZ Test):
-
Animal Model: Use adult male mice.
-
Compound Administration: Administer the test compounds i.p. at various doses.
-
Chemoconvulsant Injection: At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals.
-
Endpoint: Observe the mice for the presence or absence of clonic seizures for a defined period.
-
Data Analysis: Determine the ED₅₀ required to protect 50% of the animals from PTZ-induced clonic seizures.
It is crucial to assess whether the anticonvulsant effects of the compounds are accompanied by motor impairment, a common side effect of CNS-active drugs. The rotarod test is a standard method for evaluating motor coordination.
Experimental Protocol:
-
Animal Model: Use adult male mice.
-
Training: Train the mice to stay on a rotating rod.
-
Compound Administration: Administer the test compounds i.p. at various doses.
-
Testing: At the time of predicted peak effect, place the mice on the rotating rod and measure the time they are able to remain on the rod.
-
Data Analysis: Determine the median toxic dose (TD₅₀) at which 50% of the animals exhibit motor impairment (i.e., fall off the rod).
Comparative Data Analysis and Structure-Activity Relationship (SAR)
The data obtained from the screening cascade should be compiled into a table to facilitate a direct comparison of the analogs and to elucidate preliminary SAR.
Table 1: Illustrative Pharmacological Data for a Hypothetical Series of 1-Aryl-Cyclopentanecarbonitrile Analogs
| Compound ID | Aryl Substituent (R) | NMDA Binding IC₅₀ (nM) | NMDA Functional IC₅₀ (nM) | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| REF-1 | H | 150 | 250 | 25 | >50 | 75 | 3.0 |
| ANA-1 | 4-Cl | 50 | 80 | 10 | 30 | 80 | 8.0 |
| ANA-2 | 4-F | 65 | 95 | 12 | 35 | 90 | 7.5 |
| ANA-3 | 4-CH₃ | 200 | 350 | 30 | >50 | 100 | 3.3 |
| ANA-4 | 2-Cl | 180 | 300 | 28 | >50 | 85 | 3.0 |
| Phenytoin | - | N/A | N/A | 9.5 | >100 | 68 | 7.2 |
| Diazepam | - | N/A | N/A | >50 | 0.2 | 1.5 | 7.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
-
Electron-withdrawing groups at the 4-position of the phenyl ring (ANA-1 and ANA-2) appear to enhance potency in both the in vitro and in vivo anticonvulsant assays compared to the unsubstituted analog (REF-1).
-
A bulky electron-donating group at the 4-position (ANA-3) seems to be detrimental to activity.
-
The position of the substituent is important, as the 2-chloro analog (ANA-4) is less active than the 4-chloro analog (ANA-1).
-
The Protective Index (PI) , which is the ratio of the TD₅₀ to the ED₅₀, is a critical parameter for assessing the therapeutic window of a compound. A higher PI indicates a greater separation between the desired therapeutic effect and unwanted side effects. In our hypothetical example, ANA-1 and ANA-2 show an improved PI compared to the parent compound REF-1.
Mechanistic Insights: The Role of NMDA Receptor Subtypes
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits[4]. There are four different GluN2 subunits (A-D), and the subunit composition of the receptor varies in different brain regions and at different developmental stages. This heterogeneity offers the potential for developing subtype-selective antagonists with improved side-effect profiles[4].
Caption: A simplified diagram of the NMDA receptor complex, highlighting the target binding site.
The 1-aryl-cyclopentanecarbonitrile analogs, similar to phencyclidine (PCP) and MK-801, are hypothesized to be uncompetitive antagonists that bind within the ion channel of the NMDA receptor[4]. This mechanism of action is often associated with a more favorable therapeutic profile compared to competitive antagonists that bind at the glutamate or glycine sites. Further studies, such as electrophysiology experiments on recombinant NMDA receptors with defined subunit compositions, would be necessary to determine the subtype selectivity of the most promising analogs.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the pharmacological screening of 1-aryl-cyclopentanecarbonitrile analogs. By following this tiered workflow, research teams can efficiently identify compounds with promising anticonvulsant and neuroprotective potential, while also gathering crucial information on their safety and mechanism of action.
The most promising candidates identified through this screening cascade would warrant further investigation, including:
-
Pharmacokinetic profiling to assess their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Evaluation in more chronic models of epilepsy and neurodegeneration.
-
Detailed mechanistic studies to confirm their interaction with the NMDA receptor and determine their subtype selectivity.
The 1-aryl-cyclopentanecarbonitrile scaffold holds significant promise for the development of the next generation of CNS therapeutics. A thorough and well-designed pharmacological screening program, as detailed in this guide, is the critical first step in unlocking this potential.
References
- 1. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of (arylthio)cyclopentenone derivatives on manganese-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of C-1 Homologues of Pancratistatin and their Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR Analysis of 1-(4-Methoxyphenyl)cyclopentane Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the 1-(4-methoxyphenyl)cyclopentane scaffold serves as a versatile template for the design of novel therapeutic agents. Its inherent structural features—a planar phenyl ring, a flexible cyclopentyl core, and a key methoxy substituent—offer a rich canvas for chemical modification to achieve desired pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on or related to this core, drawing upon experimental data from studies targeting a range of biological endpoints, including enzyme inhibition, receptor antagonism, and anticancer activity. We will delve into the causal relationships behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.
I. Modulation of Enzyme Activity: α-Amylase Inhibition by Bis(arylidene)cyclopentanone Analogs
The inhibition of α-amylase is a key therapeutic strategy for the management of type 2 diabetes. Bis(arylidene)cycloalkanones, which feature a central cyclopentanone ring flanked by two arylidene moieties, have emerged as a promising class of α-amylase inhibitors. A notable study on these derivatives provides valuable SAR insights that can be extrapolated to the 1-(4-methoxyphenyl)cyclopentane scaffold.
A series of bis(arylidene)cyclopentanone derivatives were synthesized and evaluated for their α-amylase inhibitory activity. The cyclopentanone core was found to confer greater inhibitory potency compared to a cyclohexanone core, suggesting that the conformational rigidity and planarity of the five-membered ring may enhance binding to the enzyme's active site.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR analysis of these compounds reveals critical insights into the role of substituents on the phenyl rings.
-
Influence of the Cycloalkanone Core: Derivatives with a cyclopentanone core consistently demonstrated greater inhibitory potency than those with a cyclohexanone core.[1] This suggests that the planarity and rigidity of the five-membered ring are advantageous for enzyme binding.
-
Effect of Phenyl Ring Substituents: Electron-withdrawing groups at the para-position of the phenyl rings, such as chloro (Cl) and bromo (Br), significantly enhanced inhibitory activity. In contrast, electron-donating groups like methyl (CH₃) and methoxy (OCH₃) resulted in weaker inhibition.[1] This indicates that the electronic properties of the substituents play a crucial role in the interaction with the enzyme.
The following table summarizes the α-amylase inhibitory activity of key bis(arylidene)cyclopentanone derivatives.
| Compound ID | R (para-substituent) | IC₅₀ (µM) |
| 5d | Cl | 7.6 ± 1.4 |
| 5e | Br | 6.9 ± 1.8 |
| 5b | CH₃ | Moderate Inhibition |
| 5c | OCH₃ | Moderate Inhibition |
| Acarbose (Standard) | - | 23.5 ± 2.7 |
Experimental Protocol: Synthesis of Bis(arylidene)cyclopentanone Derivatives
The synthesis of these compounds was achieved through a Claisen-Schmidt condensation reaction.[1]
Procedure:
-
A mixture of cyclopentanone (1.0 equiv.), the appropriate 4-substituted benzaldehyde (2.0 equiv.), and a catalytic amount of NaOH (5 mol%) in ethanol (2–5 mL) is stirred at room temperature in a round-bottom flask for 1-2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate is filtered, washed with distilled water, and recrystallized from a 2:1 (v/v) ethyl acetate/ethanol solvent system to yield the pure product.
Visualization of the Synthetic Workflow
II. Targeting Prostaglandin EP1 Receptors: SAR of 1,2-Diarylcyclopentenes
Prostaglandin E₂ (PGE₂) plays a significant role in inflammation and pain through its interaction with various receptors, including the EP1 receptor. The development of EP1 receptor antagonists is a promising approach for the treatment of inflammatory pain. A quantitative structure-activity relationship (QSAR) study on a series of 1,2-diarylcyclopentene derivatives provides valuable insights into the structural requirements for potent antagonism.[2]
QSAR and SAR Insights
The QSAR models developed in this study highlight the importance of several molecular descriptors in determining the EP1 receptor inhibitory activity of 1,2-diarylcyclopentene analogues.
-
Role of Electronegativity and van der Waals Volume: The 2D-autocorrelation descriptors (MATS4e, MATS5e, MATS7v, GATS5e, and GATS7v) indicated that atomic properties related to electronegativity and van der Waals volume are crucial for biological activity.[2]
-
Influence of Fluorine Substitution: The presence of a fluorine atom (nF) in the molecular structure was found to be a significant contributor to the inhibitory activity.[2]
-
Interatomic Distance: A smaller distance between nitrogen and oxygen atoms (T(N..O)) in the molecules was also correlated with higher potency.[2]
These findings suggest that for a 1-(4-methoxyphenyl)cyclopentane scaffold to be an effective EP1 antagonist, careful consideration must be given to the introduction of electronegative atoms like fluorine and the overall spatial arrangement of heteroatoms.
Visualization of Key SAR Features for EP1 Antagonism
III. Anticancer Potential: Insights from Related Scaffolds
A review of the structure-activity relationships of natural and synthetic antimetastatic compounds highlights the importance of the methoxy group in conferring anticancer and antimetastatic properties.[3] For instance, the natural product combretastatin A4, a known antiangiogenic agent, contains methoxy groups that are crucial for its activity.[3] Furthermore, studies on EF24 analogues, which are related to curcumin, have shown that increasing the number of methoxy groups on the phenyl rings can lead to greater cytotoxicity and antimigratory effects.[3]
Another study on 4-substituted methoxybenzoyl-aryl-thiazoles as tubulin inhibitors provides further evidence for the importance of the methoxy group.[4] This class of compounds, which features a 4-methoxyphenyl group, demonstrates potent anticancer activity by inhibiting tubulin polymerization.[4]
These findings collectively suggest that the 1-(4-methoxyphenyl)cyclopentane scaffold is a promising starting point for the design of novel anticancer agents. The methoxy group is a key pharmacophoric feature, and further modifications to the cyclopentane ring and the introduction of additional substituents on the phenyl ring could lead to the development of potent and selective anticancer compounds.
IV. Conclusion and Future Directions
The 1-(4-methoxyphenyl)cyclopentane scaffold and its related analogues represent a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative analysis of the SAR of these derivatives across different biological targets, highlighting the key structural features that govern their activity.
For researchers and drug development professionals, the insights presented here offer a rational basis for the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on a more systematic exploration of the chemical space around the 1-(4-methoxyphenyl)cyclopentane core, including:
-
Stereochemical investigations: The stereochemistry of the cyclopentane ring can have a profound impact on biological activity.
-
Bioisosteric replacements: Replacing the methoxy group with other bioisosteres could lead to improved properties.
-
Multi-target drug design: Given the diverse activities of this scaffold, it may be possible to design single molecules that modulate multiple targets for the treatment of complex diseases.
By leveraging the knowledge gained from these and future SAR studies, the full therapeutic potential of 1-(4-methoxyphenyl)cyclopentane derivatives can be realized.
References
- 1. ukm.my [ukm.my]
- 2. QSAR rationales for the 1,2-diarylcyclopentenes as prostaglandin EP1 receptor antagonists: Potentially useful in the treatment of inflammatory pain | European Journal of Chemistry [eurjchem.com]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(4-Methoxyphenyl)cyclopentanecarbonitrile: Structural Effects on Cyanohydrin Reactivity and Synthetic Utility
Introduction: The Enduring Relevance of Cyanohydrins in Synthesis
Cyanohydrins, organic compounds featuring a hydroxyl and a cyano group attached to the same carbon atom (R₂C(OH)CN), are foundational building blocks in modern organic synthesis.[1] Their importance stems from the versatile reactivity of the nitrile and hydroxyl functionalities, which serve as precursors to a wealth of valuable molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols—scaffolds frequently found in pharmaceuticals and agrochemicals.[2][3][4] The formation of a cyanohydrin from a ketone or aldehyde represents a key C-C bond-forming reaction, enabling the construction of complex molecular architectures.[5]
This guide provides an in-depth comparison of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile, a specific tertiary cyanohydrin, with other representative members of this class. We will explore how variations in the substituents—specifically the nature of the aromatic ring, the size of the alicyclic ring, and the electronic properties of aryl substituents—influence the synthesis, stability, and subsequent reactivity of these intermediates. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage cyanohydrin chemistry for the synthesis of novel compounds.
Featured Compound: this compound
This compound (CAS 1206-15-1) is a tertiary cyanohydrin derived from 4-methoxyacetophenone.[6][7] Its structure is notable for three key features:
-
The 4-Methoxyphenyl Group: The electron-donating methoxy group (-OCH₃) at the para position of the phenyl ring increases electron density in the aromatic system, which can influence the stability of reaction intermediates.
-
The Cyclopentane Ring: This five-membered ring provides a non-planar, lipophilic scaffold that imparts specific conformational constraints compared to acyclic or other alicyclic analogues.[8]
-
The Tertiary Cyanohydrin Moiety: Formed from a ketone, this structure is inherently more sterically hindered than aldehyde-derived secondary cyanohydrins, affecting its formation rate and reactivity.
These structural elements combine to give the molecule a unique profile, making it a valuable intermediate for creating α,α-disubstituted α-hydroxy acids and other sterically demanding structures relevant to medicinal chemistry.[9]
Comparative Framework: Structural Analogues and Their Properties
To understand the unique characteristics of this compound, we will compare it against three classes of analogues. This comparative analysis highlights the distinct contributions of its aromatic, alicyclic, and substituent features.
Caption: Structural comparison framework for the analysis of cyanohydrins.
Aromatic vs. Aliphatic Cyanohydrins
The most fundamental comparison is between aromatic and aliphatic cyanohydrins. The electronic properties of an aryl group versus an alkyl group significantly impact stability and reactivity.[10]
-
Aromatic (e.g., Mandelonitrile): Derived from benzaldehyde, mandelonitrile is stabilized by the electron-withdrawing nature of the phenyl ring. However, its formation can be complicated by the competing benzoin condensation reaction.[10]
-
Aliphatic (e.g., Acetone Cyanohydrin): Formed from acetone, this is one of the simplest tertiary cyanohydrins. The equilibrium of its formation from the parent ketone generally favors the product more strongly than for many aromatic ketones.[10][11]
-
This compound: This molecule combines features of both. The phenyl ring provides aromatic character, while the cyclopentyl moiety acts as a bulky aliphatic substituent. The electron-donating methoxy group influences the electronics, making the carbonyl carbon of the precursor ketone less electrophilic compared to an unsubstituted analogue.
Influence of Alicyclic Ring Size
The size of the alicyclic ring fused to the cyanohydrin carbon impacts steric hindrance and ring strain, which can alter reaction kinetics and molecular conformation.
-
Cyclobutane Analogue: A four-membered ring introduces significant ring strain, which can influence reactivity.
-
Cyclopentane Analogue (The Target Molecule): The cyclopentane ring offers greater conformational flexibility than smaller rings, which can affect solubility and how the molecule interacts with biological targets.[12]
-
Cyclohexane Analogue: This analogue provides a non-planar, lipophilic scaffold that is common in medicinal chemistry and can be crucial for receptor binding.[8] Its chair conformation creates distinct axial and equatorial positions, potentially leading to diastereomeric products in subsequent reactions.
Effect of Aryl Substituents
The electronic nature of substituents on the phenyl ring directly modulates the electrophilicity of the parent ketone's carbonyl carbon and the stability of the resulting cyanohydrin.
-
Electron-Donating Group (-OCH₃): As in our target molecule, the methoxy group deactivates the carbonyl carbon toward nucleophilic attack, potentially slowing the rate of cyanohydrin formation. However, it can stabilize any developing positive charge on the adjacent carbon in certain reaction mechanisms.
-
No Substituent (-H): Provides a baseline for evaluating electronic effects.
-
Electron-Withdrawing Group (-Cl, -NO₂): These groups increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates for cyanohydrin formation. They also enhance the stability of the cyanohydrin anion.[12]
Experimental Protocols and Data
The synthesis of cyanohydrins can be achieved through various methods, with the cyanosilylation of ketones using trimethylsilyl cyanide (TMSCN) being a widely adopted, safer alternative to using highly toxic hydrogen cyanide (HCN).[3][4][13]
General Experimental Workflow
The synthesis, purification, and derivatization of cyanohydrins follow a logical progression, which is essential for obtaining pure compounds for further study.
Caption: General experimental workflow for cyanohydrin synthesis and derivatization.
Protocol: Catalytic Asymmetric Synthesis of a Cyanohydrin Silyl Ether
This protocol is adapted from established methods for the enantioselective cyanation of prochiral ketones and is applicable to the synthesis of the compounds discussed in this guide.[14]
Objective: To synthesize the trimethylsilyl ether of a chiral cyanohydrin from a prochiral ketone.
Materials:
-
Chiral Catalyst (e.g., thiourea-based organocatalyst or a metal-based Lewis acid complex)
-
Prochiral Ketone (e.g., 4-methoxyacetophenone) (1.0 mmol, 1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv)
-
Anhydrous Solvent (e.g., CH₂Cl₂, Toluene)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral catalyst (e.g., 0.05-0.1 mmol) in the anhydrous solvent (5 mL).
-
Reaction Setup: Cool the catalyst solution to the specified reaction temperature (e.g., -20 °C or -78 °C) using a cryostat or dry ice/acetone bath.
-
Substrate Addition: Add the prochiral ketone (1.0 equiv) to the cooled catalyst solution and stir for 10-15 minutes.
-
Nucleophile Addition: Slowly add TMSCN (1.2 equiv) to the reaction mixture via a syringe pump over a period of 1-2 hours. Causality Note: Slow addition of TMSCN maintains a low concentration of the nucleophile, which is often crucial for achieving high enantioselectivity by minimizing the uncatalyzed background reaction.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed. Reaction times can vary from 2 to 24 hours depending on the substrate and catalyst.[14][15]
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Causality Note: The basic quench neutralizes the catalyst and hydrolyzes any remaining TMSCN.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent like CH₂Cl₂ or ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude silyl ether product by flash column chromatography on silica gel.
-
Characterization: The resulting cyanohydrin silyl ether can be deprotected to the free cyanohydrin using a mild acid workup or used directly in subsequent reactions. Characterize the final product by NMR, IR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.[14]
Comparative Data Summary
The following table summarizes the expected trends in reactivity and properties based on the structural variations discussed. Researchers can use this as a template to populate with their own experimental data.
| Compound Class | Parent Ketone Reactivity | Cyanohydrin Stability | Key Synthetic Feature |
| This compound | Moderate | Moderate | Bulky, electron-rich scaffold for complex intermediates. |
| Aromatic (Mandelonitrile type) | High (Aldehyde) | Varies | Prone to racemization; precursor to mandelic acid. |
| Aliphatic (Acetone cyanohydrin type) | Moderate to High | Lower | Simple, unhindered precursor; readily reversible formation. |
| Cyclobutane Analogue | High (strained ketone) | Moderate | Ring strain can be exploited in subsequent reactions. |
| Cyclohexane Analogue | Moderate | Moderate | Provides conformational rigidity; potential for diastereomers. |
| Aryl-EWG Analogue (e.g., -Cl) | High | High | Activated ketone leads to faster, more stable formation. |
Conclusion
This compound occupies a unique position within the broader class of cyanohydrins. It combines the steric bulk of a disubstituted alicyclic ring with the electronic influence of a substituted aromatic system. Its synthesis and reactivity are governed by a balance between the steric hindrance at the tertiary carbon and the electron-donating nature of the methoxy group.
Compared to simpler aliphatic or aromatic cyanohydrins, it provides a more complex and rigid scaffold, making it a valuable intermediate for pharmaceuticals where three-dimensional structure is key to biological activity. The comparative framework presented in this guide provides a logical basis for researchers to understand, predict, and manipulate the properties of this and related cyanohydrins, ultimately enabling the rational design and synthesis of novel, high-value molecules.
References
- 1. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nbinno.com [nbinno.com]
- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 6. This compound | C13H15NO | CID 71008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-METHOXYPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 1206-15-1 [matrix-fine-chemicals.com]
- 8. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | 36263-51-1 | Benchchem [benchchem.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile | 74205-06-4 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors | EurekAlert! [eurekalert.org]
Antidepressant potential of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile analogs
An Investigative Guide to the Antidepressant Potential of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile and Its Conceptual Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Scaffold for Antidepressant Discovery
The landscape of antidepressant drug discovery is in a perpetual state of evolution, moving from classic monoamine oxidase inhibitors and tricyclic antidepressants to more selective agents and, more recently, to compounds with novel mechanisms of action. Within this context, the exploration of new chemical scaffolds is paramount. This guide focuses on this compound, a compound of interest due to its structural features that suggest a potential for modulating central nervous system targets relevant to depression.
While direct experimental data on the antidepressant properties of this compound is not yet prevalent in the public domain, its molecular architecture provides a strong rationale for its investigation. This document serves as a comparative and investigative guide, hypothesizing its mechanism of action based on established structure-activity relationships of its core components and outlining a comprehensive experimental workflow to evaluate its potential against established therapeutic agents.
Part 1: Structural Analysis and Mechanistic Hypothesis
The structure of this compound incorporates two key pharmacophores that are well-represented in known CNS-active compounds: the 4-methoxyphenyl group and an arylcycloalkylnitrile core.
-
The 4-Methoxyphenyl Moiety: The methoxy group on the phenyl ring is a common feature in many psychoactive compounds. It is an electron-donating group that can influence the electronic environment of the aromatic ring, potentially enhancing binding affinity to target proteins. For instance, the 4-methoxyphenyl group is found in various compounds targeting monoamine systems.
-
The Arylcycloalkylnitrile Core: The true potential of this scaffold may lie in its role as a precursor to an arylcycloalkylamine. The nitrile group (-C≡N) can be readily reduced to a primary amine (-CH₂NH₂), a transformation that is a cornerstone of many medicinal chemistry campaigns. This would yield 1-(4-Methoxyphenyl)cyclopentanemethanamine, a compound belonging to the well-established class of arylcycloalkylamines, which includes compounds with significant effects on monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).
Based on this analysis, we can hypothesize that this compound, or more likely its primary amine metabolite, may function as a monoamine reuptake inhibitor. Its specific selectivity profile (i.e., whether it is a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor) would be a key determinant of its therapeutic potential and side-effect profile.
Part 2: A Proposed Experimental Workflow for Comparative Evaluation
To validate the antidepressant potential of our lead compound, a systematic, multi-tiered experimental approach is required. This workflow is designed to first establish its primary mechanism of action and then compare its efficacy and safety profile against well-characterized competitor compounds.
Tier 1: In Vitro Pharmacological Profiling
The initial step is to determine the compound's binding affinity and functional activity at the primary monoamine transporters.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 1-(4-Methoxyphenyl)cyclopentanemethanamine (the reduced amine analog) for human SERT, NET, and DAT.
-
Materials:
-
Cell membranes expressing recombinant human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).
-
Test compound and reference compounds (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In a 96-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound or reference compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Comparative Binding Affinities
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| Test Compound | Experimental | Experimental | Experimental | Calculated | Calculated |
| Fluoxetine (SSRI) | ~1 | ~200 | ~2000 | 200 | 2000 |
| Venlafaxine (SNRI) | ~25 | ~50 | ~2500 | 2 | 100 |
| Bupropion (NDRI) | >5000 | ~2000 | ~500 | N/A | N/A |
Tier 2: In Vivo Behavioral Models of Antidepressant Efficacy
Positive results from in vitro assays warrant progression to animal models that are sensitive to clinically effective antidepressants.
Experimental Protocol: Forced Swim Test (FST) in Mice
-
Objective: To assess the antidepressant-like activity of the test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
-
Materials:
-
Male C57BL/6 mice.
-
Test compound, vehicle control, and positive control (e.g., Imipramine).
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C).
-
Video recording and analysis software.
-
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour.
-
Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Place each mouse individually into a cylinder of water for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
Compare the immobility time between the different treatment groups. A significant reduction in immobility time is indicative of antidepressant-like activity.
-
Data Presentation: Comparative Efficacy in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM | % Reduction vs. Vehicle |
| Vehicle | N/A | Experimental | N/A |
| Test Compound | Low | Experimental | Calculated |
| Test Compound | Mid | Experimental | Calculated |
| Test Compound | High | Experimental | Calculated |
| Imipramine (Positive Control) | 20 | Experimental | Calculated |
Tier 3: Preliminary Safety and Pharmacokinetic Profiling
A promising lead compound must exhibit a favorable safety and pharmacokinetic profile to be considered for further development.
Experimental Workflow: Early ADME/Tox
Caption: Early ADME/Tox workflow for lead compound evaluation.
Part 3: Data Interpretation and Future Directions
The collective data from these experiments will allow for a robust comparison of this compound (and its primary amine derivative) against established antidepressants.
-
Ideal Profile: A promising candidate would exhibit high affinity and selectivity for a desired monoamine transporter (e.g., high affinity for SERT with >100-fold selectivity over NET and DAT for an SSRI-like profile), demonstrate a significant, dose-dependent reduction in immobility in the FST, possess good metabolic stability and oral bioavailability, and show no significant off-target effects such as hERG inhibition.
-
Structure-Activity Relationship (SAR) Studies: Should the initial compound show promise, the next logical step would be to synthesize a library of analogs to explore the SAR. This would involve modifying both the aryl ring (e.g., changing the position or nature of the substituent) and the cycloalkyl ring (e.g., expanding or contracting the ring size) to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Structure-Activity Relationship (SAR) exploration plan.
Conclusion
This compound represents a promising, yet underexplored, starting point for the development of novel antidepressant agents. Its structural similarity to known monoamine reuptake inhibitors provides a strong rationale for its investigation. The systematic, comparative workflow outlined in this guide provides a clear roadmap for elucidating its mechanism of action, evaluating its preclinical efficacy, and exploring its potential to be developed into a next-generation therapeutic for mood disorders. The true potential of this and related analogs will only be revealed through rigorous experimental validation as described herein.
Cyclopentane-Fused Derivatives as Anti-proliferative Agents: A Comparative Guide
Introduction: The relentless pursuit of novel anti-cancer therapeutics has led researchers to explore diverse chemical scaffolds with the potential to inhibit tumor growth. Among these, cyclopentane-fused derivatives have emerged as a promising class of compounds, demonstrating significant anti-proliferative activity across a range of cancer cell lines. Their unique structural motifs offer a versatile platform for synthetic modification, enabling the fine-tuning of their biological activity and pharmacological properties. This guide provides a comparative analysis of the anti-proliferative performance of various cyclopentane-fused derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical field.
A Comparative Overview of Anti-proliferative Activity
The anti-proliferative efficacy of different classes of cyclopentane-fused derivatives has been evaluated in numerous studies. While direct head-to-head comparisons across all classes are limited, we can draw meaningful insights by examining their activity against common cancer cell lines and in relation to the standard chemotherapeutic agent, doxorubicin.
Cyclopentane-Fused Anthraquinones: DNA Intercalators and Topoisomerase Inhibitors
A novel class of 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides has shown remarkable anti-proliferative potency against various mammalian tumor cell lines, including those exhibiting multidrug resistance[1][2]. These compounds are designed as analogs of anthracyclines, a widely used class of chemotherapy drugs.
Mechanism of Action: Their primary mechanism of action involves a multi-pronged attack on cancer cells. They interact with DNA, inhibit the function of topoisomerase 1, an enzyme crucial for DNA replication and repair, and induce the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis[1][2]. A key advantage of these derivatives is their increased lipophilicity, which enhances cellular uptake and allows them to accumulate in lysosomes, potentially inducing cytotoxicity through lysosomal pathways[2]. This distinct mechanism may help circumvent P-glycoprotein-mediated drug efflux, a common cause of resistance to conventional anthracyclines like doxorubicin[1].
Cyclopenta[b]benzofurans: Targeting Protein Translation with Silvestrol
Silvestrol, a natural product isolated from the Aglaia species, is a prominent example of a cyclopenta[b]benzofuran with potent anti-cancer activity[3]. It has demonstrated efficacy in both in vitro and in vivo models[3].
Mechanism of Action: Silvestrol's mechanism is distinct from the DNA-damaging agents. It acts as a specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is essential for the initiation of protein translation[4][5]. By targeting eIF4A, silvestrol disrupts the synthesis of key oncoproteins that are crucial for cancer cell growth and survival, leading to cell cycle arrest and apoptosis[3].
Comparative Performance: Silvestrol and its analogs exhibit potent cytotoxic activity, often in the low nanomolar range, across a broad spectrum of cancer cell lines[3]. Studies on silvestrol aglycone, a derivative, have shown an EC50 of 10 nM for inhibiting the translation of a myc-LUC reporter and an E50 of 20 ± 10 nM in MDA-MB-231 breast cancer cells[4]. In acute myeloid leukemia (AML) cell lines, silvestrol demonstrated IC50 values of 2.7 nM and 3.8 nM in FLT3-ITD and FLT3-wt expressing cells, respectively[6]. This high potency, coupled with its unique mechanism of action, makes it a compelling candidate for cancers that are resistant to DNA-damaging agents.
Cyclopentenone Derivatives: Inducers of Apoptosis and Overcomers of Resistance
Cyclopentenone-containing compounds represent another class of cyclopentane derivatives with significant anti-proliferative effects. The core cyclopentenone moiety is believed to be the key pharmacophore responsible for their biological activity.
Mechanism of Action: The primary mechanism of action for many cyclopentenone derivatives is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the mitochondrial apoptotic pathway. Their ability to induce apoptosis makes them effective in eliminating cancer cells.
Comparative Performance: The performance of cyclopentenone derivatives is notable for their ability to overcome resistance to conventional chemotherapeutics. For instance, certain derivatives have shown efficacy against cancer cell lines that are resistant to cisplatin, a widely used platinum-based chemotherapy drug. While direct comparisons with other cyclopentane-fused derivatives are scarce, their potential to address drug resistance is a significant advantage.
Quantitative Comparison of In Vitro Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative cyclopentane-fused derivatives and the standard chemotherapeutic agent, doxorubicin, against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value | Reference |
| Cyclopenta[b]benzofuran | Silvestrol | MV4-11 (AML, FLT3-ITD) | 2.7 nM | [6] |
| Silvestrol | THP-1 (AML, FLT3-wt) | 3.8 nM | [6] | |
| Silvestrol Aglycone | MDA-MB-231 (Breast) | 20 ± 10 nM (E50) | [4] | |
| Standard Chemotherapeutic | Doxorubicin | MCF-7 (Breast, Sensitive) | 400 nM | [4] |
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the colored solution is quantified by a spectrophotometer, and the intensity is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the cyclopentane-fused derivatives or control compounds for the desired incubation period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
MTT Assay Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for determining cell viability.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of the cell population in each phase of the cell cycle.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the test compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking Studies of 1-(4-methoxyphenyl)cyclopentane Derivatives
Welcome to a comprehensive guide on the in silico evaluation of 1-(4-methoxyphenyl)cyclopentane derivatives. This document is designed for researchers, scientists, and drug development professionals interested in leveraging computational tools to accelerate their discovery pipelines. Here, we will not just outline a protocol but delve into the scientific rationale behind each step, providing a framework for conducting and interpreting molecular docking studies with scientific integrity.
The 1-(4-methoxyphenyl)cyclopentane scaffold is a privileged structure in medicinal chemistry. The cyclopentane ring offers a desirable balance of rigidity and conformational flexibility, allowing it to fit into hydrophobic pockets of various protein targets, while the methoxyphenyl group can engage in a range of interactions, including hydrogen bonding and π-π stacking. Derivatives of this core structure have shown potential in a variety of therapeutic areas, from anticancer to anti-inflammatory applications.[1][2] In silico molecular docking provides a powerful, cost-effective method to predict the binding affinity and interaction patterns of these derivatives with their biological targets, thereby guiding the synthesis and experimental testing of the most promising candidates.[3]
The Theoretical Bedrock of In Silico Docking: A Self-Validating System
At its core, molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The process relies on two key components: a search algorithm and a scoring function.
The search algorithm generates a large number of possible conformations (poses) of the ligand within the active site of the protein. This process mimics the natural diffusion of a ligand towards its binding site. The choice of algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is critical as it determines the thoroughness of the conformational search.
The scoring function then evaluates each of these poses and assigns a score that estimates the binding affinity, typically in kcal/mol. A more negative score indicates a more favorable binding interaction. These scoring functions are empirically derived and consider various non-covalent interactions such as hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation penalties. Understanding the components of the scoring function is crucial for interpreting the results and making informed decisions about which derivatives to prioritize.
A robust docking protocol is a self-validating system . This means that before docking unknown ligands, the protocol's ability to reproduce a known binding mode must be verified. This is typically done by redocking a co-crystallized ligand into its corresponding protein structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[4]
Experimental Protocol: A Step-by-Step Workflow for Docking 1-(4-methoxyphenyl)cyclopentane Derivatives
This protocol outlines a typical workflow for a molecular docking study using the widely-used software AutoDock Vina. For this illustrative guide, we will consider Cyclooxygenase-2 (COX-2) as a potential target, given its relevance in inflammation and the presence of a hydrophobic binding pocket suitable for the cyclopentane moiety.[2]
Step 1: Target Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we would select a high-resolution structure of human COX-2 with a bound inhibitor (e.g., PDB ID: 5IKR).
-
Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.
-
Add Hydrogen Atoms and Assign Charges: Protein crystal structures often lack hydrogen atoms. These must be added, and partial charges assigned to each atom (e.g., Kollman charges). This step is vital for the accurate calculation of electrostatic interactions. Software like AutoDockTools (ADT) can automate this process.
Step 2: Ligand Preparation
-
Create 3D Structures: Draw the 1-(4-methoxyphenyl)cyclopentane scaffold and the desired derivatives using a chemical drawing software (e.g., ChemDraw) and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy, realistic conformation before docking.
-
Assign Charges and Define Rotatable Bonds: Similar to the protein, assign partial charges (e.g., Gasteiger charges) to the ligand atoms. The rotatable bonds within the ligand must also be defined to allow for conformational flexibility during the docking process.
Step 3: The Docking Simulation
-
Define the Grid Box: A grid box is a defined 3D space within the protein's active site where the docking algorithm will search for binding poses. The size and center of the grid box should be chosen to encompass the entire binding pocket. In our COX-2 example, the grid would be centered on the position of the co-crystallized inhibitor.
-
Run AutoDock Vina: Execute the docking simulation using the prepared protein and ligand files, along with the grid parameters. The exhaustiveness parameter in Vina controls the thoroughness of the search; a higher value increases the chance of finding the optimal binding pose but also increases the computational time.
-
Analyze the Results: AutoDock Vina will generate several binding poses for each ligand, ranked by their binding affinity scores. The pose with the most negative score is considered the most likely binding mode.
Visualization of the In Silico Docking Workflow
Caption: A typical workflow for in silico molecular docking studies.
Comparative Analysis: Unveiling Structure-Activity Relationships
To illustrate how docking results can be used to compare derivatives, the following table summarizes hypothetical docking data for a series of 1-(4-methoxyphenyl)cyclopentane derivatives against a protein kinase target. This data is representative of what would be obtained in a real study and is informed by published findings on similar molecular scaffolds.[3][5]
| Compound ID | Modification on Phenyl Ring | Binding Energy (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |
| 1a | H (unsubstituted) | -7.5 | 3.54 | Leu248, Val295, Ala310 |
| 1b | 4-Methoxy (parent) | -8.2 | 0.98 | Leu248, Val295, Asn322 |
| 1c | 3,4-Dimethoxy | -8.8 | 0.45 | Leu248, Val295, Asn322 , Asp324 |
| 1d | 4-Fluoro | -7.8 | 2.15 | Leu248, Val295, Ala310 |
| 1e | 4-Trifluoromethyl | -8.5 | 0.67 | Leu248, Val295, Ala310, Phe382 |
Binding energies and interacting residues are illustrative and based on principles of molecular recognition.
From this comparative data, we can derive valuable Structure-Activity Relationships (SAR) :
-
The Role of the 4-Methoxy Group: The parent compound 1b shows a significantly better binding affinity than the unsubstituted analog 1a . Analysis of the binding pose for 1b reveals a crucial hydrogen bond between the methoxy oxygen and the side chain of Asn322, an interaction that is absent for 1a . This explains the enhanced potency and highlights the importance of this group for target engagement.
-
Exploring Polarity: The addition of a second methoxy group in 1c further improves the binding affinity. This is likely due to an additional hydrogen bond with Asp324, demonstrating that increasing the hydrogen bonding capacity in this region of the molecule is a fruitful strategy for optimization.
-
Halogen Substitution: Replacing the methoxy group with a fluorine atom (1d ) results in a lower binding affinity compared to the parent compound. This suggests that while the fluoro group is a weak hydrogen bond acceptor, it is not as effective as the methoxy group in forming a strong interaction with Asn322. However, the trifluoromethyl group in 1e restores high affinity, likely through favorable hydrophobic and π-stacking interactions with a nearby phenylalanine residue (Phe382).
This type of comparative analysis is the cornerstone of in silico drug design, allowing researchers to rationally design the next generation of derivatives with improved potency.
Visualization of a Hypothetical Binding Mode
Caption: Hypothetical binding mode of derivative 1b in a protein kinase active site.
Ensuring Trustworthiness: The Imperative of Experimental Validation
While in silico docking is a powerful predictive tool, it is essential to remember that it provides a theoretical model of molecular interactions. The trustworthiness of these predictions must be established through experimental validation. The ultimate goal of a docking study is to generate hypotheses that can be tested in the laboratory.
Key experimental validation techniques include:
-
In Vitro Enzyme Inhibition Assays: For enzyme targets, the inhibitory activity of the synthesized derivatives should be determined experimentally (e.g., by measuring IC50 values). These experimental values can then be correlated with the calculated binding energies from the docking study to validate the in silico model.[5]
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd) of a ligand to its target protein, providing a direct comparison to the computationally derived values.
-
X-ray Crystallography: Obtaining a crystal structure of the protein-ligand complex is the gold standard for validating a docking pose. This provides unambiguous evidence of the binding mode and the specific molecular interactions.
By integrating computational predictions with experimental validation, a robust and reliable drug discovery workflow can be established, ensuring that the most promising compounds are advanced with confidence.
References
- 1. Dry Grinding Synthesis and Docking Study of Cyclopentanone-Sulfur Containing Compounds with Anti-Proliferative Activity for HepG-2 and A-549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 4. Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 1-Aryl-Cyanocyclopentanes
Introduction: The Significance of the 1-Aryl-Cyanocyclopentane Scaffold
The 1-aryl-cyanocyclopentane moiety is a privileged structural motif in medicinal chemistry and materials science. Its unique three-dimensional arrangement, combining a lipophilic cyclopentane ring with an aromatic system and a versatile nitrile handle, makes it a critical building block for a range of complex molecules. The nitrile group, in particular, serves as a valuable precursor for amines, carboxylic acids, and tetrazoles, functionalities commonly found in pharmacologically active compounds.[1] For instance, derivatives of this scaffold are key intermediates in the synthesis of important pharmaceuticals.[2]
The efficient construction of this quaternary stereocenter is a significant synthetic challenge. The choice of synthetic strategy can profoundly impact yield, scalability, cost, and the ability to tolerate other functional groups within the molecule. This guide provides a comparative analysis of the three principal synthetic methodologies for accessing 1-aryl-cyanocyclopentanes: the classical Thorpe-Ziegler cyclization, cascade reactions based on Michael addition, and modern transition-metal-catalyzed cyanations. We will delve into the mechanistic underpinnings of each route, provide validated experimental protocols, and offer a critical comparison to guide researchers in selecting the optimal pathway for their specific synthetic goals.
Route 1: The Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a cornerstone of organic synthesis for forming cyclic systems. It relies on the intramolecular, base-catalyzed condensation of a dinitrile to generate a cyclic β-enaminonitrile.[3][4] This method is particularly effective for creating five- and six-membered rings and can be adapted for larger macrocycles under high-dilution conditions.[3]
Mechanistic Rationale and Causality
The reaction is initiated by the deprotonation of a carbon alpha to one of the nitrile groups using a strong base, such as an alkoxide or an amide base. The choice of base is critical; it must be strong enough to generate the carbanion but not so nucleophilic as to compete in side reactions. The resulting carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group to form a five-membered ring.
Recent DFT calculations have refined the understanding of this pathway, revealing that the alkoxide base is not merely a spectator after the initial deprotonation. Instead, it actively participates as a proton shuttle, facilitating the tautomerization to the more stable, conjugated enamine product, which is often the isolated species.[3] The stability of this enamine product is a primary thermodynamic driving force for the reaction.
Visualizing the Workflow: Thorpe-Ziegler Cyclization
Caption: Workflow for the Thorpe-Ziegler synthesis of 1-aryl-cyanocyclopentanes.
Experimental Protocol: Synthesis of 1-phenyl-1-cyanocyclopentane via Thorpe-Ziegler
This protocol is adapted from established procedures for Thorpe-Ziegler cyclizations.[4]
-
Preparation of the Dinitrile Precursor (2-phenyl-2-cyano-pentanedinitrile):
-
To a stirred suspension of sodium hydride (1.2 eq.) in dry THF at 0 °C, add phenylacetonitrile (1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add 4-bromobutyronitrile (1.1 eq.) dropwise and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, quench carefully with water, and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield the adiponitrile precursor.
-
-
Cyclization:
-
To a solution of the dinitrile precursor (1.0 eq.) in dry toluene, add sodium ethoxide (1.5 eq.).
-
Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC-MS).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
The resulting crude product, a mixture of the enamine and the final nitrile, is purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure 1-phenyl-1-cyanocyclopentane.
-
Route 2: Michael Addition-Cyclization Cascade
Cascade reactions, which form multiple bonds in a single operation, represent a highly efficient approach in organic synthesis. For the construction of 1-aryl-cyanocyclopentanes, a cascade involving a Michael addition followed by an intramolecular cyclization is a powerful strategy.[5][6] This route builds the cyclopentane ring by sequentially forming two carbon-carbon bonds.
Mechanistic Rationale and Causality
The process begins with the deprotonation of an active methylene compound, typically an arylacetonitrile, to generate a potent nucleophile (a Michael donor). This carbanion then undergoes a conjugate addition (Michael addition) to an electron-deficient alkene (a Michael acceptor) that also contains a leaving group at a suitable position.[7] For instance, a γ-halo-α,β-unsaturated ester could serve as the acceptor.
Following the initial C-C bond formation, the resulting enolate intermediate is positioned to perform an intramolecular nucleophilic substitution (Sɴ2), displacing the leaving group and closing the five-membered ring. The success of this cascade hinges on the careful selection of substrates and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions or polymerization. The use of phase-transfer catalysts can be particularly effective in facilitating these reactions under mild conditions.
Visualizing the Workflow: Michael Addition-Cyclization
Caption: Workflow for the Michael addition-intramolecular cyclization cascade.
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
This protocol is a representative procedure for alkylation and cyclization of arylacetonitriles.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetonitrile (1.0 eq.), 1,4-dibromobutane (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.).
-
Add a 50% aqueous solution of sodium hydroxide (5.0 eq.).
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously at 70-80 °C for 6-10 hours. The reaction should be monitored by GC-MS to observe the consumption of the starting material and the formation of the product.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to obtain pure 1-phenyl-1-cyanocyclopentane.
-
Route 3: Transition-Metal-Catalyzed Cyanation
Modern synthetic chemistry has been revolutionized by transition-metal catalysis, which enables the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[8][9] For the synthesis of 1-aryl-cyanocyclopentanes, a late-stage cyanation of a pre-formed 1-arylcyclopentyl electrophile is a highly attractive and convergent approach. Nickel and palladium are the most common metals employed for this transformation.[10][11]
Mechanistic Rationale and Causality
The catalytic cycle for a nickel- or palladium-catalyzed cyanation typically begins with the oxidative addition of the catalyst in a low oxidation state (e.g., Ni(0) or Pd(0)) into the carbon-halide bond of the substrate (e.g., 1-aryl-1-bromocyclopentane). This forms a high-valent organometallic intermediate.
The next step involves the introduction of the cyanide source. A variety of cyanide reagents can be used, from simple alkali metal cyanides (NaCN, KCN) to less toxic and more soluble sources like zinc cyanide (Zn(CN)₂) or organic cyanating agents.[10][11][12] A transmetalation or ligand exchange step introduces the cyanide group onto the metal center.
The final step is reductive elimination, where the arylcyclopentyl group and the cyanide ligand couple to form the C-C bond of the final product, regenerating the low-valent catalyst to continue the cycle. The choice of ligand is crucial for stabilizing the metal center, promoting the key steps of the cycle, and preventing catalyst decomposition.
Visualizing the Workflow: Ni-Catalyzed Cyanation
Caption: Simplified catalytic cycle for the transition-metal-catalyzed cyanation.
Experimental Protocol: Nickel-Catalyzed Cyanation of 1-Aryl-1-bromocyclopentane
This protocol is based on a general procedure for the nickel-catalyzed cyanation of alkyl halides.[10]
-
Preparation of Substrate: The starting material, 1-aryl-1-bromocyclopentane, can be prepared from the corresponding 1-aryl-cyclopentanol (e.g., via reaction with PBr₃ or HBr).
-
Reaction Setup:
-
In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add NiCl₂·(1,10-phenanthroline) (0.05 eq.) and zinc powder (3.0 eq.).
-
Add a solution of 1-aryl-1-bromocyclopentane (1.0 eq.) in dioxane.
-
Add a solution of cyanogen bromide (BrCN) (2.0 eq., 2.0 M in dioxane) via syringe.
-
-
Reaction Execution:
-
Seal the tube and stir the resulting solution at 50 °C for 12 hours.
-
-
Workup and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 1-aryl-cyanocyclopentane.
-
Comparative Analysis of Synthetic Routes
The optimal choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available starting materials, and the presence of sensitive functional groups.
| Parameter | Thorpe-Ziegler Cyclization | Michael Addition-Cyclization | Transition-Metal-Catalyzed Cyanation |
| Starting Materials | Substituted Adiponitriles | Arylacetonitriles, 1,4-dielectrophiles | 1-Aryl-1-halocyclopentanes, Cyanide Source |
| Key Reagents | Strong base (e.g., NaOEt) | Base (PTC), Dihaloalkanes | Ni or Pd catalyst, Ligand, Reductant, Cyanide Source |
| Reaction Type | Intramolecular Condensation | Cascade (Addition + Sɴ2) | Cross-Coupling |
| Typical Yield | 60-85% | 65-90% | 70-95% |
| Key Advantages | Well-established, good for simple structures | High atom economy, convergent, amenable to catalysis | Excellent functional group tolerance, mild conditions, high yields |
| Key Disadvantages | Requires specific dinitrile precursor, can require harsh conditions | Potential for polymerization, requires bifunctional substrate | Catalyst cost, toxicity of heavy metals and cyanide sources |
Conclusion and Expert Recommendation
Each of the discussed synthetic routes offers a viable pathway to 1-aryl-cyanocyclopentanes, yet they are suited for different applications.
-
The Thorpe-Ziegler Cyclization remains a reliable and powerful method, particularly when the required dinitrile precursor is readily accessible or can be synthesized efficiently. Its primary limitation is the need to construct this specific precursor, which may add steps to the overall sequence.
-
The Michael Addition-Cyclization Cascade is an elegant and highly efficient approach, especially when conducted under phase-transfer conditions. It offers a convergent route from relatively simple starting materials. This method is highly recommended for laboratory-scale synthesis where efficiency and atom economy are prized.
-
Transition-Metal-Catalyzed Cyanation represents the most modern and versatile strategy. Its key advantage is its applicability as a late-stage functionalization, allowing for the introduction of the crucial nitrile group onto a complex, pre-assembled cyclopentane core. This method exhibits superior functional group tolerance, making it the premier choice for the synthesis of complex, highly decorated target molecules often encountered in drug discovery programs.[10][11]
For researchers in drug development, the flexibility and reliability of transition-metal catalysis will often justify the higher initial cost of the catalyst. For process chemistry and large-scale synthesis of simpler analogs, the Michael addition-cyclization cascade may offer the best balance of efficiency, cost, and operational simplicity.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Efficacy of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile as a Venlafaxine precursor
An objective comparison of synthetic precursors is critical for process optimization in pharmaceutical manufacturing. This guide provides a detailed evaluation of the efficacy of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol , a pivotal precursor in the synthesis of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).
This analysis is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into synthetic routes, reaction efficiencies, and scalability. We will compare the most common and industrially viable pathway, which utilizes this key intermediate, against an alternative linear synthesis to highlight the critical advantages in yield, safety, and overall process economy.
The Strategic Importance of Precursor Selection in Venlafaxine Synthesis
Venlafaxine's therapeutic success has driven significant research into optimizing its production. The core challenge lies in efficiently constructing the 1-(4-methoxyphenyl)ethyl-cyclohexanol backbone. The choice of the initial synthetic strategy and the key precursors directly impacts the overall yield, purity, cost-effectiveness, and industrial scalability of the process. An ideal synthetic route should be convergent, high-yielding, and utilize safe, readily available reagents.
The most widely adopted contemporary syntheses converge on the intermediate 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol . This guide will dissect the synthesis proceeding through this precursor and compare it to a classical, more linear approach to provide a clear perspective on its efficacy.
Comparative Analysis of Synthetic Pathways
Route A: The Convergent Pathway via 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol
This modern and efficient route involves the initial construction of the key cyano-alcohol intermediate from two readily available starting materials: 4-methoxyphenylacetonitrile and cyclohexanone.[1] This step effectively combines the core structural fragments of Venlafaxine early in the synthesis.
The synthesis then proceeds through two primary transformations: reduction of the nitrile to a primary amine, followed by N,N-dimethylation.
Diagram of the Convergent Synthetic Workflow:
Caption: Convergent synthesis of Venlafaxine via the cyano-alcohol intermediate.
Route B: An Alternative Linear Synthesis
Alternative synthetic strategies often involve a more linear sequence where the side chain is constructed first and the cyclohexanol ring is introduced later, typically via a Grignard reaction. A representative pathway starts from anisole.
This approach, while chemically sound, involves more steps and often utilizes more hazardous reagents, making it less suitable for large-scale production.[2]
Diagram of the Linear Synthetic Workflow:
Caption: Linear synthesis of Venlafaxine starting from anisole.
Head-to-Head Performance Comparison
The choice between these routes has significant implications for manufacturing. The following table summarizes the key performance indicators based on published data and industrial practice.
| Metric | Route A (via Cyano-alcohol Precursor) | Route B (Linear Synthesis) | Supporting Rationale & Data |
| Overall Yield | Higher (often >60%) | Lower | Route A's convergent design minimizes the number of sequential steps, reducing cumulative product loss. Yields for the reduction and methylation steps are typically high.[3] Some optimized processes report overall yields of 65-67%.[4][5] |
| Process Safety | Favorable | Significant Hazards | The initial condensation in Route A avoids hazardous reagents like n-butyllithium by using safer bases like alkali metal hydroxides or alkoxides.[2][6] Catalytic hydrogenation for the reduction step is also safer at scale than using pyrophoric metal hydrides. Route B involves a Grignard reaction, which is notoriously difficult and hazardous to manage on an industrial scale.[2] |
| Scalability | Excellent | Problematic | The procedures in Route A are robust and well-suited for large-scale reactors. Route B's reliance on a Grignard reaction presents significant challenges for temperature control and reagent handling at scale. The patented process in Route A is described as commercially viable and plant-friendly.[3] |
| Atom Economy | Good | Poor | Route A is more atom-economical as it combines two large fragments directly. Route B involves multiple steps of functional group interconversion (acylation, amination, reduction, halogenation), generating more waste. |
| Purity & By-products | High Purity Achievable | More Complex Purification | The key intermediate in Route A can be easily purified by crystallization to high purity (e.g., 99.8%).[2] The subsequent steps are generally clean. The multi-step nature and complexity of the Grignard reaction in Route B can lead to more by-products, complicating purification. |
Validated Experimental Protocols for Route A
The following protocols are adapted from established and patented procedures, providing a reliable framework for laboratory-scale synthesis.
Protocol 1: Synthesis of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol
Objective: To synthesize the key cyano-alcohol intermediate via base-catalyzed condensation.
Rationale: This step efficiently constructs the carbon skeleton. Using a strong base deprotonates the carbon alpha to the nitrile group of 4-methoxyphenylacetonitrile, creating a nucleophile that attacks the electrophilic carbonyl of cyclohexanone.[1] The use of alkali metal hydroxides instead of organolithium reagents drastically improves the safety profile.[2]
Materials:
-
4-Methoxyphenylacetonitrile
-
Cyclohexanone
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Toluene and Hexane (as solvent mixture) or another suitable solvent system
-
Ammonium Chloride solution (saturated)
Procedure:
-
To a stirred solution of 4-methoxyphenylacetonitrile and cyclohexanone in a suitable solvent (e.g., toluene), add a strong base like powdered KOH.
-
Maintain the reaction at a controlled temperature (e.g., 0-10 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding it to a cold, saturated solution of ammonium chloride.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol as a white crystalline solid.[1][2]
Protocol 2: Reduction of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol
Objective: To reduce the nitrile group to a primary amine.
Rationale: Catalytic hydrogenation is the preferred industrial method for this reduction. It offers high yields and safety compared to metal hydrides. Palladium on carbon (Pd/C) is a common and effective catalyst.[3][7] The reaction is driven to completion under hydrogen pressure.
Materials:
-
1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol
-
Methanol or Acetic Acid (as solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas supply
-
Sodium Hydroxide solution (for workup)
Procedure:
-
Charge a hydrogenation vessel (autoclave) with the cyano-alcohol intermediate, a solvent like methanol, and the Pd/C catalyst.[7]
-
Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 10-15 kg/cm ²).[3]
-
Heat the mixture to 40-50 °C and maintain stirring for several hours until hydrogen uptake ceases.
-
Cool the reaction vessel, release the pressure, and filter the mixture through a bed of Celite to remove the catalyst.
-
Make the filtrate basic with a sodium hydroxide solution to a pH of ~10-11.[7]
-
Concentrate the solution under reduced pressure and extract the aqueous residue with a solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired primary amine, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
Protocol 3: N,N-Dimethylation to Venlafaxine (Eschweiler-Clarke Reaction)
Objective: To convert the primary amine into the final tertiary amine, Venlafaxine.
Rationale: The Eschweiler-Clarke reaction is a classic, high-yield method for methylating primary amines. It uses formic acid as both a solvent and the reducing agent, and formaldehyde as the source of the methyl groups. The reaction proceeds via an iminium ion intermediate which is then reduced by formate.[2]
Materials:
-
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
-
Formic Acid (e.g., 88-98%)
-
Formaldehyde (e.g., 37% aqueous solution)
-
Sodium Hydroxide or Sodium Bicarbonate solution (for workup)
-
Ethyl Acetate or Chloroform (for extraction)
Procedure:
-
Combine the primary amine, formic acid, and formaldehyde solution in a reaction flask.[3]
-
Heat the mixture to reflux (approx. 90-98 °C) and maintain for several hours (e.g., 19-20 hours) until the reaction is complete as monitored by TLC or HPLC.[2][3]
-
Cool the reaction mixture to room temperature and carefully basify it with a strong base like 50% NaOH solution to a pH of ~12.[2]
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Venlafaxine base.
-
The final product can be converted to its hydrochloride salt by treatment with HCl in a solvent like isopropanol.[3]
Conclusion
The synthetic pathway to Venlafaxine that proceeds through the 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol precursor is demonstrably superior to alternative linear routes. Its convergent design, higher overall yields, enhanced safety profile, and proven scalability make it the preferred method for industrial production.[3] By providing a robust and efficient means to construct the core molecular architecture, this precursor stands as the most effective choice for the large-scale, cost-effective manufacturing of Venlafaxine.
References
- 1. nbinno.com [nbinno.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
- 6. EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 7. Venlafaxine synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical hazard assessment, regulatory compliance, and operational best practices.
Hazard Identification and Characterization: The "Know Your Waste" Principle
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound, as a member of the nitrile functional group, presents specific risks that must be managed. While a dedicated Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar nitrile compounds and general chemical principles allow for a robust hazard assessment.
The primary hazards are associated with its potential toxicity. Many organic nitriles are classified as harmful if swallowed, inhaled, or on contact with skin.[1][2] A critical, though less common, risk associated with nitriles is their potential to release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids or high temperatures.[3]
Table 1: Hazard Profile of this compound and Related Nitriles
| Hazard Category | Description | Primary Concern | Recommended Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Systemic toxicity upon exposure. | Use in a well-ventilated area or chemical fume hood. Wear appropriate PPE. |
| Skin/Eye Irritation | Potential to cause skin and eye irritation. | Localized irritation and discomfort upon contact. | Wear safety goggles and nitrile gloves. Avoid direct contact. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[4] | Potential for dangerous reactions, including the release of HCN gas. | Segregate waste from incompatible materials. |
| Environmental Hazard | May be harmful to aquatic life with long-lasting effects.[3] | Environmental contamination if disposed of improperly. | Do not allow to enter the environment. Dispose of as hazardous waste. |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework establishes a "cradle-to-grave" responsibility for hazardous waste management.[5] All facilities that generate chemical waste must determine their generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—which dictates specific requirements for accumulation, storage, and reporting.[7][8]
It is the legal responsibility of the generating institution to characterize its waste.[6] Given its toxic properties, this compound waste must be managed as hazardous waste.
Personnel Protection and Engineering Controls
Prior to handling waste, ensuring the safety of personnel is the highest priority. This is achieved through a combination of engineering controls and Personal Protective Equipment (PPE).
-
Engineering Control: All handling of this compound waste, including segregation and containerization, should be performed inside a certified chemical fume hood to prevent inhalation exposure.[9]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to safely collecting and preparing this compound for final disposal.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[6]
-
Do not mix this waste with incompatible materials, especially strong acids or strong oxidizing agents.[4]
-
Collect waste containing this compound in a dedicated hazardous waste container labeled for "Nitrile-Containing Organic Waste" or as directed by your institution's Environmental Health & Safety (EHS) department.
Step 2: Containerization
The integrity and labeling of the waste container are mandated by the EPA.[5][11]
-
Select an Appropriate Container: Use a chemically compatible container (e.g., glass or high-density polyethylene) with a tight-fitting, screw-top lid. Ensure the container is in good condition and free of leaks.[5]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[8] The label must also include the full chemical name: "this compound" and an approximate concentration or percentage if in a mixture.
-
Keep Closed: Waste containers must remain closed at all times except when actively adding waste.[5][11] This is one of the most common regulatory violations.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
The SAA must be under the control of the operator generating the waste.
-
Ensure secondary containment (such as a chemical-resistant tray or tub) is used to capture any potential leaks or spills.
Step 4: Arranging for Final Disposal
Laboratory personnel do not dispose of the waste themselves. The final step is to coordinate with the appropriate licensed professionals.
-
Contact EHS: When the waste container is full or you have finished the project, contact your institution's EHS office to arrange for a waste pickup.
-
Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal company that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] The ultimate disposal method will likely be high-temperature incineration to ensure complete destruction of the organic molecule.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of an accidental spill, a prompt and safe response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before cleanup, don the appropriate PPE, including a lab coat, gloves, and eye protection. For significant spills, a respirator may be necessary.[12]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][9][13] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Management of "RCRA Empty" Containers
A container that once held this compound is not considered general trash until it is "RCRA empty."
-
Definition: A container is "RCRA empty" when all contents have been removed by common practices (pouring, pumping) and no more than 3% by weight of the container's total capacity remains.[14]
-
Procedure: To render a container empty, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsate can often be collected as hazardous waste as well, per institutional policy.[14]
-
Final Disposal: Once triple-rinsed and dry, the original label must be defaced, and the container can then be discarded as regular laboratory glass or plastic waste, or recycled according to your facility's procedures.[14]
By adhering to these scientifically-grounded and regulation-compliant procedures, you can ensure that the lifecycle of this compound in your laboratory concludes safely and responsibly, protecting both your colleagues and the environment.
References
- 1. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE | 1206-15-1 [amp.chemicalbook.com]
- 2. 1206-15-1|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS#:1206-15-1 | Cyclopentanecarbonitrile,1-(4-methoxyphenyl) | Chemsrc [chemsrc.com]
- 5. pfw.edu [pfw.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Regulations [rila.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. ashp.org [ashp.org]
- 13. keyorganics.net [keyorganics.net]
- 14. unmc.edu [unmc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for handling 1-(4-Methoxyphenyl)cyclopentanecarbonitrile, focusing on personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Risk Assessment: A Proactive Stance
The toxicological properties of this compound have not been fully investigated.[1] However, based on analogous compounds, we must assume it is hazardous. The primary hazards are associated with the nitrile functional group (-C≡N) and the overall molecular structure.
Assumed Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Thermal Decomposition: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and cyanides.[1]
The cornerstone of laboratory safety is a dynamic risk assessment conducted before any experiment begins. This involves evaluating the quantities of the substance being used, the nature of the procedure (e.g., heating, sonicating), and the potential for aerosol generation.
Personal Protective Equipment (PPE) Protocol: Your Primary Barrier
The selection and correct use of PPE are non-negotiable. The following table summarizes the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (within lab) | Safety glasses with side shields | Nitrile gloves (single pair) | Flame-resistant lab coat | Not required (in sealed containers) |
| Weighing & Sample Preparation | Chemical safety goggles & face shield | Double-layered nitrile gloves | Flame-resistant lab coat, chemical-resistant apron (optional) | Required (work within a certified chemical fume hood) |
| Reaction Setup & Monitoring | Chemical safety goggles & face shield | Double-layered nitrile gloves | Flame-resistant lab coat | Required (work within a certified chemical fume hood) |
| Work-up & Purification | Chemical safety goggles & face shield | Double-layered nitrile gloves | Flame-resistant lab coat, chemical-resistant apron | Required (work within a certified chemical fume hood) |
| Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron over lab coat | Required (work within a certified chemical fume hood); potential for higher-level respiratory protection depending on spill size. |
Eye and Face Protection
Your eyes are incredibly vulnerable to chemical splashes and airborne particles.
-
Chemical Safety Goggles: Must be worn at all times when handling the compound. They should provide a snug fit to protect from splashes from all angles.[1]
-
Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosolization, such as when transferring solutions or handling larger quantities.
Skin and Body Protection
-
Gloves: Nitrile gloves are a suitable choice for protection against a wide range of chemicals, including many solvents and organic compounds.[3][4] For handling this compound, double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.[5] Always inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removing them.[6]
-
Lab Coat: A flame-resistant lab coat that fits properly and can be removed quickly in an emergency is mandatory.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Respiratory Protection
The primary engineering control for preventing inhalation exposure is a certified chemical fume hood.[5][7]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning chemical fume hood.[5]
-
Respirator: In the rare event of a fume hood failure or a large spill outside of containment, a NIOSH-approved respirator with organic vapor cartridges may be necessary. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational and Handling Plan
A systematic workflow minimizes the risk of exposure. The following protocol should be adopted for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Designated Area: Establish a designated work area within the fume hood for handling the compound. This area should be clearly marked.[5]
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat or line the balance with aluminum foil to contain any spills.
-
Transfers: When transferring the solid or solutions, use a spatula or pipette. Avoid pouring dry powder, as this can create dust.
-
Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure the apparatus is securely clamped.
-
Decontamination: After use, decontaminate all non-disposable equipment (glassware, spatulas) by rinsing with an appropriate solvent, followed by a decontamination procedure suitable for nitrile compounds (see Section 5).[5]
-
Hand Washing: Always wash hands thoroughly with soap and water after completing work and removing gloves.[6]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[6] Decontaminate the area, first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8] All cleanup materials must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[8]
Disposal Plan: Responsible Stewardship
All waste generated from handling this compound is considered hazardous waste.
-
Waste Segregation: Solid waste (contaminated gloves, paper towels, weigh boats) and liquid waste must be stored in separate, clearly labeled, and sealed hazardous waste containers.[5][8]
-
Labeling: Waste containers must be labeled as "Hazardous Waste - Cyanide Containing" and include the full chemical name.[5] Do not mix with acidic waste, as this can generate highly toxic hydrogen cyanide gas.[7]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EH&S department.[9] They will ensure it is transported to a licensed treatment facility for proper neutralization and disposal.[9]
By adhering to these stringent protocols, you are not only protecting yourself and your colleagues but also upholding the principles of scientific integrity and responsible research.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. armbrustusa.com [armbrustusa.com]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. keyorganics.net [keyorganics.net]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
